Sodium thioantimonate
Description
Properties
InChI |
InChI=1S/3Na.3H2S.S.Sb/h;;;3*1H2;;/q3*+1;;;;;/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSTSSPKIVXEO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Na+].[SH-].[SH-].[SH-].S=[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Na3S4Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13776-84-6 | |
| Record name | Antimonate(3-), tetrathioxo-, sodium (1:3), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium tetrathioantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM THIOANTIMONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0I6VDX5GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Sodium Thioantimonate Nonahydrate (Schlippe's Salt)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of sodium thioantimonate nonahydrate, commonly known as Schlippe's salt (Na₃SbS₄·9H₂O). This document details the crystallographic parameters, experimental protocols for its characterization, and the synthesis of the compound, serving as a critical resource for professionals in materials science and chemical research.
Introduction
This compound nonahydrate is an inorganic compound notable for its well-defined crystal structure.[1] It consists of tetrahedral tetrathioantimonate(V) anions, [SbS₄]³⁻, and hydrated sodium cations, [Na(H₂O)ₓ]⁺.[1] The nine water molecules are integral to the crystal lattice, surrounding the sodium ions.[2] This guide synthesizes crystallographic data to present a detailed structural analysis.
Crystallographic Data
The crystal structure of this compound nonahydrate has been meticulously determined using single-crystal X-ray and neutron diffraction techniques. The compound crystallizes in the cubic space group P2₁3. The following tables summarize the key crystallographic data, atomic coordinates, bond lengths, and bond angles.
Table 1: Crystallographic Parameters
| Parameter | Value | Reference |
| Formula | Na₃SbS₄·9H₂O | --INVALID-LINK-- |
| Crystal System | Cubic | [2] |
| Space Group | P2₁3 | [2][3] |
| Unit Cell Parameter (a) | 11.957(3) Å | [3] |
| Volume (V) | 1709.6(1) ų | --INVALID-LINK-- |
| Formula Units (Z) | 4 | --INVALID-LINK-- |
| Calculated Density | 1.806 g/cm³ | [1] |
Table 2: Atomic Coordinates and Isotropic Displacement Parameters (Uiso) from X-ray Diffraction
| Atom | Wyckoff | x | y | z | Uiso (Ų) |
| Sb | 4a | 0.2801(1) | 0.2801(1) | 0.2801(1) | 0.016(1) |
| S | 4a | 0.4428(1) | 0.4428(1) | 0.4428(1) | 0.028(1) |
| S(2) | 12b | 0.3587(1) | 0.2118(1) | 0.0818(1) | 0.031(1) |
| Na(1) | 4a | 0.0128(2) | 0.0128(2) | 0.0128(2) | 0.030(1) |
| Na(2) | 4a | 0.5213(2) | 0.5213(2) | 0.5213(2) | 0.027(1) |
| Na(3) | 4a | 0.7811(2) | 0.7811(2) | 0.7811(2) | 0.028(1) |
| O(1) | 12b | 0.1601(3) | 0.0038(4) | 0.8625(3) | 0.041(2) |
| O(2) | 12b | 0.6698(3) | 0.5181(4) | 0.3703(3) | 0.038(2) |
| O(3) | 12b | 0.9312(3) | 0.7711(4) | 0.6322(3) | 0.040(2) |
Data sourced from the refinement of Na₃SbS₄·9H₂O by X-ray diffraction as reported in Acta Crystallographica B35 (1979) 19-25.
Table 3: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Sb-S(1) | 2.335(2) | S(1)-Sb-S(2) | 109.8(1) |
| Sb-S(2) | 2.330(2) | S(2)-Sb-S(2') | 109.1(1) |
| Na(1)-O(1) | 2.385(4) | ||
| Na(2)-O(2) | 2.410(4) | ||
| Na(3)-O(3) | 2.378(4) |
Data reflects the tetrahedral coordination of the [SbS₄]³⁻ anion, with Sb-S distances of approximately 2.33 Å.[1] The sodium ions are coordinated by water molecules.
Experimental Protocols
The definitive crystal structure of this compound nonahydrate was determined through a combination of single-crystal X-ray and neutron diffraction studies. Below are the detailed methodologies employed in these seminal experiments.
Synthesis and Crystal Growth
-
Traditional Aqueous Method: Schlippe's salt is traditionally synthesized by the reaction of antimony trisulfide (Sb₂S₃) and elemental sulfur with an aqueous sodium sulfide (B99878) (Na₂S) solution.[1] An alternative method involves dissolving antimony trisulfide and sulfur in a sodium hydroxide (B78521) solution.
-
High-Energy Ball Milling: A more rapid, solvent-free synthesis can be achieved through high-energy ball milling of antimony trisulfide, sodium sulfide, and sulfur. This mechanochemical method can produce high-purity this compound nonahydrate in a significantly shorter time.
-
Recrystallization: For single-crystal diffraction studies, the crude product is recrystallized from distilled water. This process yields light yellow-green, truncated tetrahedral crystals suitable for diffraction experiments.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.5 mm) is selected and mounted on a goniometer head.
-
Data Collection:
-
Diffractometer: Automated four-circle diffractometer.
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: Room temperature (293 K).
-
Data Collection Method: ω-2θ scan mode.
-
-
Structure Solution and Refinement:
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Hydrogen atom positions are typically determined from difference Fourier maps and refined isotropically.
-
Single-Crystal Neutron Diffraction
-
Crystal Preparation: A large single crystal of deuterated this compound (Na₃SbS₄·9D₂O) is used to minimize incoherent scattering from hydrogen.
-
Data Collection:
-
Diffractometer: Four-circle neutron diffractometer.
-
Neutron Wavelength: Monochromatic neutron beam (e.g., λ ≈ 1.05 Å).
-
Temperature: Room temperature.
-
-
Structure Refinement:
-
The refinement is based on the model from the X-ray diffraction data.
-
Neutron diffraction data allows for the precise localization of deuterium (B1214612) atoms due to their larger scattering cross-section compared to X-rays.
-
Anisotropic displacement parameters are refined for all atoms.
-
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound nonahydrate.
Caption: Workflow for Crystal Structure Determination.
This diagram outlines the key stages from synthesis to the final refined crystal structure model, highlighting the complementary nature of X-ray and neutron diffraction techniques.
References
- 1. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 2. This compound nonahydrate | H21Na3O9S4Sb | CID 71312650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Schlippe's Salt (CAS No. 10101-91-4) for Researchers and Drug Development Professionals
Introduction
Schlippe's salt, identified by CAS number 10101-91-4, is the nonahydrate form of sodium thioantimonate (Na₃SbS₄·9H₂O).[1][2] Named after its discoverer, Johann Karl Friedrich von Schlippe, this inorganic sulfosalt is characterized by its tetrahedral tetrathioantimonate(V) anions (SbS₄³⁻) and hydrated sodium cations.[1] While historically significant in qualitative inorganic analysis, recent interest in Schlippe's salt has been renewed due to its applications in materials science, particularly as a solid-state electrolyte in sodium-ion batteries.[3][4] For drug development professionals, Schlippe's salt represents a versatile, water-soluble precursor for the synthesis of novel antimony-containing compounds with potential therapeutic applications. Although not a therapeutic agent itself, its utility as a starting material for generating libraries of organoantimony compounds for biological screening is of significant interest, given the known pharmacological activities of other antimony compounds.[5][6]
Physicochemical and Structural Data
A comprehensive summary of the key quantitative data for Schlippe's salt is presented below, offering a valuable resource for researchers in its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of Schlippe's Salt
| Property | Value | Reference(s) |
| Chemical Formula | Na₃SbS₄·9H₂O | [1] |
| Molecular Weight | 481.13 g/mol (nonahydrate) | [4] |
| 272.99 g/mol (anhydrous) | [4] | |
| Appearance | Colorless to yellow crystals | [4] |
| Density | 1.806 g/cm³ | [1][4] |
| Melting Point | 87 °C | [1][4] |
| Boiling Point | Decomposes at 234 °C | [4] |
| Water Solubility | 13.4 g/100g H₂O (0°C) | [4] |
| 27.9 g/100g H₂O (20°C) | [4] | |
| 88.3 g/100g H₂O (80°C) | [4] | |
| Alcohol Solubility | Insoluble | [4] |
Table 2: Crystallographic and Structural Data
| Parameter | Value | Reference(s) |
| Crystal System | Not specified in search results | |
| Anion Structure | Tetrahedral SbS₄³⁻ | [1] |
| Sb-S Bond Distance | 2.33 Å | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of Schlippe's salt are crucial for its application in research. Two primary protocols are outlined below: a traditional aqueous method and a modern, rapid synthesis via high-energy ball milling.
Protocol 1: Traditional Aqueous Synthesis of Schlippe's Salt
This method is based on the reaction of antimony trisulfide with sulfur and an aqueous solution of sodium sulfide (B99878).
Materials:
-
Antimony trisulfide (Sb₂S₃), finely powdered
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or anhydrous sodium sulfide (Na₂S)
-
Sulfur powder
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
In a casserole, combine 67 g of finely powdered antimony trisulfide, 140 g of sodium sulfide nonahydrate (or 47 g of anhydrous sodium sulfide with an additional 93 ml of water), and 13 g of powdered sulfur with 150 ml of water.
-
Heat the mixture and maintain it at boiling temperature for 15 minutes with constant stirring.
-
Filter the hot solution to remove any unreacted solids. Rinse the residue with hot water containing a small amount of sodium hydroxide, adding the rinsing to the filtrate to bring the total volume to approximately 250 ml.
-
Allow the hot filtrate to cool and crystallize.
-
Collect the crystals by filtration. The mother liquor can be concentrated by evaporation to yield a second crop of crystals.
-
If a brownish precipitate forms, add a small amount of 6 N sodium hydroxide solution until the solution clears.
-
Wash the collected crystals with a small amount of ethanol and dry them in a desiccator over calcium oxide.
Protocol 2: Rapid Synthesis of Schlippe's Salt via High-Energy Ball Milling
This innovative method allows for the high-purity synthesis of Schlippe's salt in a significantly shorter timeframe.[3][7]
Materials:
-
Antimony (Sb) powder
-
Sulfur (S) powder
-
Sodium sulfide (Na₂S) powder
Equipment:
-
High-energy ball mill with stainless steel vials and balls
-
Rotary evaporator
Procedure:
-
Combine stoichiometric amounts of antimony powder, sulfur powder, and sodium sulfide powder in a stainless steel ball milling vial.
-
Perform high-energy ball milling for a specified duration (e.g., approximately four hours) to induce a complete reaction.[3]
-
After milling, dissolve the resulting powder in a suitable solvent (e.g., water).
-
Use a rotary evaporator to rapidly remove the solvent and recover the high-purity Schlippe's salt crystals.
-
The resulting product can be further characterized by X-ray diffraction (XRD) and other analytical techniques to confirm its crystal structure and purity.[3]
Visualizing Workflows and Potential Applications
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the rapid synthesis of Schlippe's salt and a conceptual pathway for its application in drug discovery.
References
- 1. CN104745840B - A kind of method of schlippe's salt smelting metal antimony - Google Patents [patents.google.com]
- 2. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives of antimony compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Professionals in Solid-State Battery Development
An In-depth Technical Guide to the Tetragonal and Cubic Phases of Sodium Thioantimonate (Na₃SbS₄)
This compound (Na₃SbS₄), also known as Schlippe's salt in its hydrated form, has emerged as a highly promising solid electrolyte material for all-solid-state sodium-ion batteries.[1][2] Its appeal lies in a combination of high ionic conductivity, good chemical stability, and the potential for low-cost synthesis.[2][3] This material primarily exists in two polymorphic forms: a tetragonal phase, which is typically stable at room temperature, and a cubic phase that emerges at elevated temperatures.[3][4] Understanding the distinct structural and electrochemical properties of these two phases is critical for optimizing the performance and stability of next-generation energy storage devices.
This technical guide provides a comprehensive comparison of the tetragonal and cubic phases of Na₃SbS₄, detailing their crystal structures, synthesis protocols, comparative properties, and the dynamics of their phase transition.
Crystal Structure and Phase Transition
The arrangement of atoms within the crystal lattice is fundamental to the properties of Na₃SbS₄, particularly its ability to conduct sodium ions. The tetragonal and cubic phases, while chemically identical, exhibit distinct structural arrangements that influence their performance as solid electrolytes.
The room-temperature stable form is the tetragonal phase , which belongs to the P-42₁c space group.[1] At elevated temperatures, typically around 170°C, it undergoes a reversible phase transition to the high-temperature cubic phase .[5] This cubic structure is characterized by a more symmetrical arrangement of atoms.[4] The transition from the tetragonal to the cubic phase can also be induced by other means, such as high-energy ball milling or the application of pressure.[6][7] Specifically, a pressure of approximately 2.9 GPa can trigger the transition to the cubic phase.[7]
The cubic phase is often considered more favorable for fast ion conduction due to its three-dimensional diffusion pathways.[4] However, experimental and computational studies have shown that both phases can exhibit high ionic conductivity, with the values being in the same order of magnitude.[1][8]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for both the tetragonal and cubic phases of Na₃SbS₄.
| Property | Tetragonal Phase (t-Na₃SbS₄) | Cubic Phase (c-Na₃SbS₄) |
| Space Group | P-42₁c | I-43m |
| Lattice System | Tetragonal | Cubic |
| Lattice Parameters | a = b = 7.1597(5) Å, c = 7.2906(6) Å | a = b = c = 7.1910(7) Å |
(Data sourced from references[1])
Phase Transition Pathway
The reversible transition between the tetragonal and cubic phases is a key characteristic of Na₃SbS₄. This transition can be influenced by temperature, pressure, and mechanical forces, making it possible to tune the material's properties through processing.
Experimental Protocols
The synthesis method employed is crucial in determining the final phase and purity of the this compound. Below are detailed protocols for synthesizing both the tetragonal and cubic phases.
Synthesis of Tetragonal Na₃SbS₄ (Solid-State Reaction)
This method produces the thermodynamically stable tetragonal phase.
-
Precursors: Sodium granules (Na), antimony powder (Sb), and sulfur powder (S) are used as starting materials.
-
Stoichiometry: The precursors are weighed in an argon-filled glovebox to achieve a molar ratio of Na:Sb:S = 3:1:4.
-
Mixing and Sealing: The weighed materials are thoroughly mixed and placed in a glassy carbon crucible. The crucible is then sealed under vacuum in a quartz tube.
-
Heating Profile: The sealed quartz tube is slowly heated in a furnace to 700°C.
-
Dwelling: The mixture is held at 700°C for 12 hours to ensure a complete reaction.
-
Cooling: The furnace is then turned off, allowing the product to cool naturally to room temperature.
-
Product: The resulting material is tetragonal Na₃SbS₄.[1]
Synthesis of Cubic Na₃SbS₄ (High-Energy Ball Milling)
This mechanochemical method can produce the high-temperature cubic phase at room temperature.[4][6]
-
Precursor: Tetragonal Na₃SbS₄ synthesized via the solid-state reaction method is used as the starting material. Alternatively, Na₂S, Sb, and S powders can be used directly.
-
Milling Preparation: The precursor powder is loaded into a milling jar with milling balls (e.g., zirconia) inside an argon-filled glovebox to prevent exposure to air and moisture.
-
Milling Parameters: The high-energy ball milling is performed at a specific rotational speed (e.g., 250 rpm) for a set duration. The exact time can vary but is a critical parameter.[1]
-
Phase Transformation: The mechanical energy from the ball milling process induces the phase transition from tetragonal to cubic.[6]
-
Product: The resulting powder is cubic Na₃SbS₄.[1]
General Synthesis and Characterization Workflow
The synthesis and subsequent characterization of Na₃SbS₄ phases follow a systematic workflow to ensure material quality and to verify the desired properties.
Comparative Analysis of Physicochemical Properties
The performance of Na₃SbS₄ as a solid electrolyte is dictated by a range of properties that differ between the tetragonal and cubic phases.
| Property | Tetragonal Phase (t-Na₃SbS₄) | Cubic Phase (c-Na₃SbS₄) | Notes |
| Room Temperature Ionic Conductivity (σ) | 0.8 - 3 mS/cm | ~1 mS/cm (can be higher with doping) | Both phases exhibit high ionic conductivity.[3][9][10] The cubic phase is generally considered to have the potential for higher conductivity.[1][8] |
| Activation Energy for Na⁺ Conduction (Ea) | 0.21 - 0.3 eV | 0.06 eV | The lower activation energy of the cubic phase suggests a more favorable pathway for ion migration.[1][9] |
| Thermal Stability | Stable at room temperature. Transitions to cubic phase above ~170°C.[5] | Stable at high temperatures. Can be preserved at room temperature through mechanochemical synthesis.[3][8] | The cubic phase is the high-temperature polymorph.[1] |
| Electrochemical Stability Window | Stable over a wide voltage window (approx. 0.5-5V vs. Na/Na⁺).[3] | Similar wide electrochemical stability window. | Both phases show good compatibility with metallic sodium anodes.[3] |
| Raman Spectroscopy Peaks | Characteristic peaks at 368 cm⁻¹ (symmetric stretching) and 389/410 cm⁻¹ (asymmetric stretching) of the SbS₄ group.[3] | Similar characteristic peaks, though subtle shifts and broadening may occur due to the change in symmetry. | Raman spectroscopy is a useful tool for phase identification.[3] |
Conclusion
Both the tetragonal and cubic phases of this compound stand out as promising candidates for solid electrolytes in all-solid-state sodium-ion batteries. The tetragonal phase offers stability at room temperature, while the cubic phase, traditionally a high-temperature polymorph, can be synthesized at room temperature via mechanochemical methods and exhibits a lower activation energy for sodium-ion transport.[1][6]
The choice between the two phases may depend on the specific application and processing capabilities. Doping strategies are also being explored to stabilize the highly conductive cubic phase at room temperature and further enhance its ionic conductivity.[11] Continued research into the synthesis, characterization, and interfacial properties of both the tetragonal and cubic phases will be crucial in unlocking the full potential of Na₃SbS₄ for next-generation energy storage solutions.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. This compound Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (13776-84-6) for sale [vulcanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Vacancy‐Contained Tetragonal Na3SbS4 Superionic Conductor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achievement of high ionic conductivity and electrochemical stability by W/Sn-doped Na3SbS4 conductors designed for all-solid-state sodium-ion batteries - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of Sodium Thioantimonate Nonahydrate (Na₃SbS₄·9H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O), commonly known as Schlippe's salt. This document synthesizes crystallographic, thermal, solubility, and spectroscopic data from various scientific sources to serve as a detailed resource for professionals in research and development.
Crystallographic and Structural Properties
This compound nonahydrate crystallizes in a cubic system, a key characteristic that defines many of its physical properties. The structure consists of discrete, tetrahedral tetrathioantimonate(V) anions, [SbS₄]³⁻, and hydrated sodium cations, [Na(H₂O)ₓ]⁺.[1] The nine water molecules are integral to the crystal lattice, surrounding the sodium ions.[1] This arrangement, however, results in a lack of connected tunnels for sodium ion transport, leading to lower ionic conductivity compared to its anhydrous counterpart.[1][2]
Table 1: Crystallographic Data for Na₃SbS₄·9H₂O
| Parameter | Value | Reference |
| Crystal System | Cubic | [1] |
| Space Group | P2₁3 | [1] |
| Lattice Parameter (a) | ~8.6420 Å - 9.0227 Å | [1] |
| Molar Mass | 434.27 g/mol | [3] |
| Density | 1.806 g/cm³ | [3][4] |
Thermal Properties
The thermal stability of Na₃SbS₄·9H₂O is intrinsically linked to its water of hydration. Thermogravimetric analysis (TGA) reveals a multi-step dehydration process upon heating. A significant weight loss occurs before 100°C, with a subsequent smaller loss around 175°C.[2] In-situ X-ray diffraction studies confirm that these correspond to a step-by-step removal of water molecules, which are associated with different hydrogen bonding environments (H-O-H and H-O-S).[2] Under an inert atmosphere like nitrogen, the compound is stable, but it undergoes oxidation in the presence of air at elevated temperatures, forming Sb₂S₃, Sb₂O₃, and Na₂SO₄.[5]
Table 2: Thermal Decomposition Data for Na₃SbS₄·9H₂O
| Property | Value/Observation | Conditions | Reference |
| Melting Point | 87°C | - | [4][6] |
| Decomposition | Decomposes at 234°C | - | [4][6] |
| Dehydration | Two-step process: major loss < 100°C, minor loss ~175°C | Heating under N₂ at 5°C/min | [2] |
| Enthalpy of Dehydration | -1106 J/g to -1112 J/g | - | [5] |
Solubility
Schlippe's salt is soluble in water, and its solubility increases significantly with temperature. It is, however, insoluble in alcohol and is decomposed by weak acids.[4][6]
Table 3: Solubility of Na₃SbS₄·9H₂O in Water
| Temperature (°C) | Solubility (g anhydrous/100 g H₂O) | Reference |
| 0 | 13.4 | [4][6] |
| 20 | 27.9 | [4][6] |
| 80 | 88.3 | [4][6] |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Raman spectroscopy, is a valuable tool for characterizing the [SbS₄]³⁻ anion. While often used to study the anhydrous form, the Raman spectrum of Na₃SbS₄·9H₂O is distinct. The air-exposed anhydrous Na₃SbS₄, which readily hydrates, shows a Raman spectrum consistent with that of Na₃SbS₄·9H₂O, characterized by a shift in the asymmetric stretching vibrations of the SbS₄ group to around 380 cm⁻¹ and a broad absorption hump at 3400 cm⁻¹ corresponding to absorbed water.[2]
Experimental Protocols
5.1. X-ray Diffraction (XRD)
-
Objective: To determine the crystal structure, phase purity, and lattice parameters.
-
Methodology: A powdered sample of Na₃SbS₄·9H₂O is subjected to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern is then compared with standard diffraction patterns from databases (e.g., ICSD #47291 for the anhydrous form) to identify the crystalline phases.[7] For in-situ studies, the sample is heated on a stage within the diffractometer, and patterns are collected at different temperatures to observe phase transitions.[2]
5.2. Thermogravimetric Analysis (TGA)
-
Objective: To study the thermal stability and dehydration process.
-
Methodology: A small, precisely weighed sample of Na₃SbS₄·9H₂O is heated at a constant rate (e.g., 5°C/min) in a controlled atmosphere (e.g., nitrogen).[2] The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve reveals the temperatures at which dehydration and decomposition occur.
5.3. Scanning Electron Microscopy (SEM)
-
Objective: To observe the morphology and particle size of the crystals.
-
Methodology: A sample of Na₃SbS₄·9H₂O is mounted on a sample holder and coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. A focused beam of electrons is scanned over the surface of the sample. The interaction of the electron beam with the sample produces various signals that are used to generate an image of the surface topography.[7]
Visualizations
Caption: A diagram illustrating the components of the cubic crystal structure of Na₃SbS₄·9H₂O.
Caption: A workflow diagram for the physical characterization of Na₃SbS₄·9H₂O.
References
- 1. This compound Research Chemical [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 13776-84-6 [chemicalbook.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Vibrational Signatures of Sodium Thioantimonate: A Technical Guide to Raman Spectroscopy Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vibrational modes of sodium thioantimonate (Na₃SbS₄) and its hydrated form, Schlippe's salt (Na₃SbS₄·9H₂O), utilizing Raman spectroscopy. A comprehensive understanding of these vibrational characteristics is crucial for material identification, quality control, and the development of novel applications, particularly in the field of solid-state electrolytes for sodium-ion batteries.
Core Principles of Vibrational Modes in this compound
This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The fundamental building block of this compound is the tetrathioantimonate(V) anion, [SbS₄]³⁻, which has a tetrahedral geometry. The vibrational modes observed in Raman spectroscopy primarily arise from the stretching and bending motions of the Sb-S bonds within this anion.
The local symmetry of the [SbS₄]³⁻ ion is Td, which predicts four fundamental vibrational modes:
-
ν₁ (A₁): Symmetric stretching mode (Raman active)
-
ν₂ (E): Symmetric bending mode (Raman active)
-
ν₃ (F₂): Asymmetric stretching mode (Raman and IR active)
-
ν₄ (F₂): Asymmetric bending mode (Raman and IR active)
In the solid state, the crystal lattice can influence these modes, potentially leading to the splitting of degenerate modes and the appearance of additional lattice vibrations at lower frequencies.
Quantitative Analysis of Raman Active Modes
The following tables summarize the experimentally observed Raman active vibrational modes for different forms of this compound. These values are compiled from various research studies and provide a basis for the identification and characterization of these materials.
Table 1: Raman Vibrational Modes of Anhydrous this compound (Na₃SbS₄)
| Raman Shift (cm⁻¹) | Assignment | Reference |
| 410 / 389 | νₐ (Asymmetric Stretching) | [1] |
| 368 | νₛ (Symmetric Stretching) | [1] |
| 402 / 382 | νₐ (Asymmetric Stretching) | [2] |
| 359 | νₛ (Symmetric Stretching) | [2] |
| 189 | δₑ (Deformational) | [2] |
| 155 | δբ (Deformational) | [2] |
| 405 / 384 | Stretching Vibrations | [3] |
| 363 | Stretching Vibrations | [3] |
Table 2: Raman Vibrational Modes of this compound Nonahydrate (Na₃SbS₄·9H₂O - Schlippe's Salt)
| Raman Shift (cm⁻¹) | Assignment | Reference |
| 380 | νₐ (Asymmetric Stretching) of SbS₄ | [1][4] |
| ~3400 | Broad hump corresponding to absorbed H₂O | [1][4] |
Note: The Raman spectrum of the air-exposed sample of Na₃SbS₄ is consistent with that of Na₃SbS₄·9H₂O.[1][4]
Experimental Protocols
While specific experimental parameters can vary between studies, a general methodology for obtaining Raman spectra of this compound is outlined below. This protocol is based on standard practices in Raman spectroscopy.
Sample Preparation
-
Anhydrous Na₃SbS₄: Due to its sensitivity to moisture, anhydrous this compound should be handled in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen). The sample is typically a fine powder. For analysis, a small amount of the powder can be pressed onto a suitable substrate (e.g., a glass slide or a specialized sample holder).
-
Na₃SbS₄·9H₂O (Schlippe's Salt): This hydrated form is more stable in air. The crystalline powder can be directly mounted on a microscope slide for analysis.
Instrumentation and Data Acquisition
-
Raman Spectrometer: A confocal Raman microscope is commonly used.
-
Excitation Laser: A laser with a wavelength in the visible or near-infrared region (e.g., 532 nm, 633 nm, or 785 nm) is typically employed. The choice of laser wavelength can be critical to avoid fluorescence from the sample or impurities.
-
Laser Power: The laser power should be kept low to prevent thermal degradation of the sample. A typical starting point is a few milliwatts at the sample.
-
Objective Lens: A high numerical aperture objective (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light.
-
Grating: A grating with a suitable groove density (e.g., 600 or 1200 grooves/mm) is selected to achieve the desired spectral resolution.
-
Detector: A sensitive CCD (charge-coupled device) detector is used to record the Raman spectrum.
-
Acquisition Time and Accumulations: The signal-to-noise ratio is improved by increasing the acquisition time and the number of accumulations. Typical values might be 10-60 seconds per acquisition and 2-10 accumulations.
-
Calibration: The spectrometer should be calibrated using a known standard (e.g., a silicon wafer) before sample analysis.
Visualization of Experimental Workflow and Material Relationships
The following diagrams illustrate the general experimental workflow for Raman spectroscopy of this compound and the relationship between the anhydrous and hydrated forms.
Caption: Experimental workflow for Raman spectroscopy of this compound.
Caption: Relationship between anhydrous and hydrated this compound and their Raman signatures.
References
- 1. osti.gov [osti.gov]
- 2. Vacancy‐Contained Tetragonal Na3SbS4 Superionic Conductor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Band Structure of Sodium Thioantimonate (Na₃SbS₄)
Authored for: Researchers, Scientists, and Drug Development Professionals December 22, 2025
Abstract
Sodium thioantimonate (Na₃SbS₄) has emerged as a highly promising solid-state electrolyte for next-generation all-solid-state sodium-ion batteries due to its high ionic conductivity and favorable chemical stability. A fundamental understanding of its electronic band structure is critical to optimizing its performance and exploring its potential in other applications. This technical guide provides a comprehensive overview of the electronic properties of Na₃SbS₄, amalgamating theoretical and experimental findings. It details the material's crystal structure, the nature of its electronic bands, and the computational and experimental protocols used for its characterization.
Introduction
Na₃SbS₄ is a ternary chalcogenide that has garnered significant attention primarily as a superionic conductor.[1] Its utility as a solid electrolyte in batteries hinges on its ability to transport Na⁺ ions efficiently while effectively blocking electron transport. The electronic band gap is a key parameter governing this electronic insulation. This guide delves into the core electronic characteristics of Na₃SbS₄, providing a detailed analysis based on first-principles calculations and experimental data.
Crystallographic Properties
The electronic band structure of a material is intrinsically linked to its crystal structure. Na₃SbS₄ is known to exist in two primary polymorphs: a room-temperature tetragonal phase and a high-temperature cubic phase.[2] The transition between these phases is reversible and occurs at elevated temperatures.[3] Doping, for instance with tungsten (W), can stabilize the cubic phase at room temperature.[4][5]
The fundamental building block of the structure is the SbS₄³⁻ tetrahedral unit. In the cubic phase, these tetrahedra provide three-dimensional pathways for Na⁺ ion conduction.[2][3] The tetragonal structure represents a slight distortion from the cubic symmetry.[6]
Table 1: Crystallographic Data for Na₃SbS₄ Polymorphs
| Property | Tetragonal (t-NSS) | Cubic (c-NSS) |
| Space Group | P-42₁c (No. 114) | I-43m (No. 217)[7] |
| Lattice Parameters | a = b = 7.1597(5) Å, c = 7.2906(6) Å a = 7.1839(20) Å, c = 7.2615(32) Å | a = b = c = 7.1910(7) Å a = 7.17 Å[7] |
| Cell Volume (V) | ~374 ų[2] 373.08(6) ų | ~371.8 ų 368.14 ų[7] |
| Formula Units (Z) | 2[8] | 2[3] |
Electronic Band Structure and Properties
Theoretical studies, predominantly based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of Na₃SbS₄.
Band Gap
First-principles calculations indicate that ternary chalcogenides like Na₃SbS₄ possess a direct band gap.[1] The magnitude of the band gap is crucial; a wider gap corresponds to better electronic insulation, which is a desirable characteristic for a solid electrolyte. The Materials Project database, using DFT calculations, reports a band gap of 0.00 eV for the cubic phase, which is inconsistent with its function as an electrolyte and likely an artifact of the specific computational method (e.g., GGA functional) which is known to underestimate band gaps.[7] Defect calculations suggest a wider band gap, as the Fermi level can be shifted by doping, a phenomenon relevant only in materials with a significant gap.[9]
Density of States (DOS)
Analysis of the partial density of states (PDOS) provides insight into the atomic orbital contributions to the electronic bands.
-
Valence Band: The upper region of the valence band is primarily composed of p-orbitals from the sulfur (S) atoms.[1]
-
Conduction Band: The lower region of the conduction band is formed by the hybridization of antimony (Sb) and sulfur (S) p-orbitals.[1]
This indicates that the electronic transitions across the band gap predominantly involve the S and Sb atoms, with the Sb-S covalent bonds defining the core electronic properties.
Table 2: Electronic Properties of Na₃SbS₄
| Property | Value / Description | Source |
| Band Gap Nature | Direct[1] | Theoretical (DFT) |
| Calculated Band Gap | 0.00 eV (likely underestimated)[7] | Materials Project (DFT) |
| Valence Band Maximum (VBM) | Predominantly S p-orbitals[1] | Theoretical (DFT) |
| Conduction Band Minimum (CBM) | Hybridized Sb and S p-orbitals[1] | Theoretical (DFT) |
| Electronic Conductivity | 1.9 x 10⁻¹⁰ S cm⁻¹[6] | Experimental (DC Polarization) |
Methodologies: Experimental and Theoretical Protocols
Theoretical Calculation Protocols
The theoretical understanding of Na₃SbS₄'s electronic structure is almost exclusively derived from Density Functional Theory (DFT).
-
Software Package: The Vienna Ab initio Simulation Package (VASP) is commonly employed for these calculations.[2][4][10]
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a standard choice for treating exchange-correlation energy.[2][10]
-
Basis Set: The Projector Augmented Wave (PAW) method is used to describe the interaction between ion cores and valence electrons.[4]
-
Computational Parameters:
-
Molecular Dynamics: DFT-based ab initio molecular dynamics (AIMD) simulations are also used to study Na⁺ ion diffusion mechanisms and the dynamic effects on the material's properties.[2][4]
Experimental Synthesis and Characterization
While direct experimental determination of the band structure (e.g., via Angle-Resolved Photoemission Spectroscopy - ARPES) is not widely reported for Na₃SbS₄, the synthesis and structural characterization protocols are well-documented.
-
Synthesis Methods:
-
Solid-State Reaction: Stoichiometric amounts of starting materials (e.g., Na, Sb, S or Na₂S, Sb, S) are sealed in a quartz tube under vacuum and heated to high temperatures (e.g., 700 °C) for extended periods.[2][8]
-
Mechanochemical Ball Milling: High-energy or low-energy ball milling is used to synthesize Na₃SbS₄, sometimes followed by a sintering step. This method can influence the resulting phase and crystallite size.[8][11]
-
Aqueous Solution Synthesis: A scalable synthesis route using aqueous solutions of Na₂S, Sb₂S₃, and elemental sulfur has also been developed.[12]
-
-
Structural Characterization:
-
X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystal phase, determine lattice parameters, and assess sample purity. Rietveld refinement of XRD data is employed for detailed structural analysis.[2][6][8]
-
Neutron Diffraction: This technique provides complementary structural information, particularly useful for accurately locating the light Na atoms in the lattice.[6]
-
-
Electrochemical Characterization:
Conclusion
The electronic structure of Na₃SbS₄ is characterized by a direct band gap, with the valence and conduction band edges dominated by sulfur and antimony orbitals, respectively. While Density Functional Theory has been the primary tool for investigating these properties, the results confirm the material's electronically insulating nature, a prerequisite for its application as a solid-state electrolyte. The synthesis and structural properties of both tetragonal and cubic phases are well-established experimentally. Future work involving direct experimental measurements of the band structure, such as through ARPES, would be invaluable for validating theoretical models and providing a more complete picture of the electronic landscape of this important material.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ceder.berkeley.edu [ceder.berkeley.edu]
- 11. mdpi.com [mdpi.com]
- 12. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Thermal Stability of Anhydrous Sodium Thioantimonate: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the thermal properties of anhydrous sodium thioantimonate (Na₃SbS₄).
Anhydrous this compound (Na₃SbS₄) is a material of significant interest, particularly as a solid-state electrolyte in next-generation sodium-ion batteries. Its thermal stability is a critical parameter influencing its synthesis, handling, and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal behavior of anhydrous Na₃SbS₄, including its phase transitions and decomposition, based on available scientific literature.
Thermal Behavior Overview
Anhydrous this compound is described as a remarkably stable substance, capable of withstanding elevated temperatures and pressures. Its thermal behavior is primarily characterized by a reversible phase transition at moderate temperatures and decomposition at significantly higher temperatures.
Phase Transition
Anhydrous Na₃SbS₄ exists in at least two polymorphs: a tetragonal phase that is stable at room temperature and a cubic phase that emerges at higher temperatures. This transition is a key characteristic of the material's thermal profile.
The transition from the tetragonal to the cubic phase is a reversible process that occurs in the temperature range of 120 °C to 210 °C.[1] A specific differential scanning calorimetry (DSC) study identified a clear endothermic peak at 175 °C, corresponding to this structural transformation. The cubic phase is particularly noted for its higher ionic conductivity, a crucial property for its application as a solid electrolyte. High-temperature X-ray diffraction patterns have confirmed that the cubic phase of Na₃SbS₄ is stable up to at least 300 °C.[1]
Thermal Decomposition
Thermogravimetric analysis (TGA) of anhydrous this compound shows no significant weight loss up to 300 °C, underscoring its stability at these temperatures.[1] However, a DSC study has observed a slight heat absorption peak at a much higher temperature of 528 °C. This thermal event suggests the onset of decomposition or a further phase transition at elevated temperatures.
While the precise decomposition products of anhydrous Na₃SbS₄ under inert atmosphere have not been definitively identified in the available literature, a potential decomposition pathway can be postulated. It is plausible that at high temperatures, Na₃SbS₄ could decompose into more stable binary sulfides, such as sodium sulfide (B99878) (Na₂S) and antimony trisulfide (Sb₂S₃), with the potential evolution of elemental sulfur.
It is important to distinguish thermal decomposition from chemical decomposition. When exposed to acids, this compound decomposes to form antimony pentasulfide (Sb₂S₅) and hydrogen sulfide (H₂S).
Quantitative Thermal Analysis Data
The following tables summarize the key quantitative data related to the thermal stability of anhydrous this compound.
| Thermal Event | Temperature Range (°C) | Technique | Observation |
| Tetragonal to Cubic Phase Transition | 120 - 210 | DSC, XRD | Reversible endothermic transition |
| Thermal Stability | Up to 300 | TGA | No significant weight loss |
| High-Temperature Thermal Event | 528 | DSC | Slight heat absorption peak |
Table 1: Summary of Thermal Events for Anhydrous Na₃SbS₄.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible thermal analysis. The following section outlines a typical methodology for the thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of anhydrous this compound.
Sample Preparation
Due to the sensitivity of thioantimonates to moisture and air, all sample handling and preparation should be performed in an inert atmosphere, such as a glovebox filled with argon or nitrogen. The anhydrous Na₃SbS₄ is typically prepared by heating its hydrated form, Schlippe's salt (Na₃SbS₄·9H₂O), under vacuum.
TGA-DSC Analysis
A simultaneous TGA-DSC instrument is ideal for characterizing the thermal stability of anhydrous Na₃SbS₄.
-
Instrument: Simultaneous Thermogravimetric Analyzer/Differential Scanning Calorimeter (TGA/DSC).
-
Sample Crucible: Alumina or platinum crucibles are recommended for high-temperature analysis.
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.
-
Heating Rate: A controlled heating rate, typically 5 °C/min to 10 °C/min, is used to ensure thermal equilibrium and good resolution of thermal events.
-
Temperature Program:
-
Equilibrate at room temperature (e.g., 25 °C).
-
Ramp up to a final temperature (e.g., 600 °C or higher) at the specified heating rate.
-
-
Data Collection: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
Visualizations
Thermal Events Workflow
The following diagram illustrates the sequence of thermal events observed for anhydrous this compound upon heating.
Caption: Thermal event pathway for anhydrous Na₃SbS₄.
TGA-DSC Experimental Workflow
This diagram outlines the key steps in performing a TGA-DSC analysis of anhydrous this compound.
Caption: Experimental workflow for TGA-DSC analysis.
References
solubility of Schlippe's salt in polar solvents
An In-depth Technical Guide on the Solubility of Schlippe's Salt in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schlippe's salt, chemically known as sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O), is a sulfur salt of antimony that finds applications in various fields, including as a source of high-purity antimony sulfide (B99878) and in the preparation of materials for sodium-ion batteries. A thorough understanding of its solubility in different solvent systems is crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the , detailed experimental protocols for solubility determination, and logical diagrams illustrating relevant processes.
Physicochemical Properties of Schlippe's Salt
Schlippe's salt is a yellow, crystalline solid. It is known to be sensitive to air and moisture, which can affect its stability and solubility characteristics. Key physicochemical properties are summarized below:
-
Molecular Formula: Na₃SbS₄·9H₂O
-
Molar Mass: 481.11 g/mol
-
Appearance: Yellow crystalline solid
-
Melting Point: 87 °C[1]
-
Stability: Decomposes in weak acids.[1]
Solubility of Schlippe's Salt in Polar Solvents
The solubility of a substance is a fundamental property that dictates its utility in solution-based applications. This section details the solubility of Schlippe's salt in various polar solvents based on available literature.
Aqueous Solubility
Schlippe's salt is highly soluble in water. The solubility increases significantly with temperature, indicating an endothermic dissolution process. Quantitative solubility data in water is presented in Table 1.
Table 1: Aqueous Solubility of Schlippe's Salt
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 13.4 |
| 20 | 27.9 |
| 80 | 88.3 |
(Data sourced from ChemicalBook[1])
Solubility in Other Polar Solvents
Quantitative solubility data for Schlippe's salt in polar solvents other than water is scarce in the reviewed literature.
-
Alcohols (Ethanol, Methanol): Schlippe's salt is reported to be insoluble in alcohol.[1] While some synthetic procedures mention the use of methanol (B129727) as a reaction medium, specific solubility values are not provided.
-
Acetone (B3395972): There is no readily available quantitative data on the solubility of Schlippe's salt in acetone. Generally, the solubility of inorganic salts in acetone is limited.
-
Dimethyl Sulfoxide (DMSO): While some literature mentions the use of DMSO in reactions involving thioantimonates, no quantitative solubility data for Schlippe's salt in DMSO has been found.
-
Formamide (B127407): No specific data on the solubility of Schlippe's salt in formamide was found during the literature review.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many scientific and industrial processes. The following section outlines a detailed protocol for determining the solubility of Schlippe's salt using the gravimetric method, a widely accepted and reliable technique for inorganic salts.
Gravimetric Method
This method involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solute.
4.1.1. Materials and Equipment
-
Schlippe's Salt (Na₃SbS₄·9H₂O)
-
Polar solvent of interest (e.g., deionized water)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or incubator
-
Beakers or flasks with stoppers
-
Magnetic stirrer and stir bars
-
Syringe with a membrane filter (e.g., 0.45 µm PTFE)
-
Pre-weighed weighing dishes or evaporating dishes
-
Drying oven
-
Desiccator
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of Schlippe's salt to a known volume of the desired polar solvent in a beaker or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the beaker in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, stop stirring and allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 10 mL) of the supernatant (the clear liquid above the solid) using a syringe fitted with a membrane filter. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Record the total mass of the dish and the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of Schlippe's salt (e.g., 60-70 °C).
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dry salt residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
4.1.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = [(Mass of dish + dry salt) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + dry salt)] * 100
Alternative Analytical Technique: Spectrophotometry
For a more rapid or automated analysis, the concentration of antimony in the saturated solution can be determined using spectrophotometric methods. This involves creating a calibration curve with standard solutions of known antimony concentrations and then measuring the absorbance of the filtered saturated solution. Various colorimetric methods for antimony determination are available in the literature.[2][3][4]
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Logical Diagram of Schlippe's Salt Synthesis
Caption: Logical Diagram of Schlippe's Salt Synthesis.
Conclusion
This technical guide has summarized the available information on the . While it is highly soluble in water, with solubility increasing with temperature, there is a lack of quantitative data for other polar solvents. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of Schlippe's salt in their specific solvent systems. The included diagrams provide a clear visual representation of the experimental workflow and a common synthesis route. Further research is warranted to quantify the solubility of Schlippe's salt in a broader range of polar organic solvents to expand its applicability in various chemical processes.
References
- 1. This compound CAS#: 13776-84-6 [m.chemicalbook.com]
- 2. Determination of antimony in concentrates, ores and non-ferrous materials by atomic-absorption spectrophotometry after iron-lanthanum collection, or by the iodide method after further xanthate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. The direct spectrophotometric determination of antimony in gold-antimony alloys and white metals - Analyst (RSC Publishing) [pubs.rsc.org]
theoretical studies of Sodium thioantimonate
An In-depth Technical Guide on the Theoretical Studies of Sodium Thioantimonate
Abstract
This compound (Na₃SbS₄) has emerged as a highly promising solid-state electrolyte (SSE) for next-generation all-solid-state sodium-ion batteries, primarily due to its high ionic conductivity and favorable mechanical properties.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have been instrumental in elucidating the fundamental properties that govern its performance.[3][4] This technical guide provides a comprehensive overview of the theoretical research on Na₃SbS₄, detailing its crystal structures, the computational methodologies used to study it, and key findings regarding phase stability, ion transport mechanisms, and the effects of doping. By correlating theoretical predictions with experimental validations, this document aims to serve as a core resource for researchers and professionals in materials science and battery development.
Introduction
The increasing demand for safe and high-energy-density storage systems has catalyzed research into all-solid-state batteries.[5] In this context, sodium-ion batteries offer a sustainable alternative to lithium-ion technology due to the natural abundance of sodium.[6] The sulfide-based solid electrolyte, this compound (Na₃SbS₄), has garnered significant attention for its high room-temperature ionic conductivity, which can exceed 1 mS/cm.[1][7] The hydrated form, Na₃SbS₄·9H₂O, is historically known as Schlippe's Salt.[3][8]
Computational modeling provides powerful insights into the atomic-scale phenomena that are often difficult to probe experimentally.[3] Theoretical studies based on DFT have been crucial for understanding the electronic structure, thermodynamic stability, and Na-ion diffusion pathways in Na₃SbS₄.[3][4][6] This guide synthesizes the current theoretical understanding of this important material, focusing on the computational workflows, structural properties, and strategies to enhance its ionic conductivity.
Fundamental Crystal Structures
Anhydrous Na₃SbS₄ is known to exist in at least two critical polymorphs: a tetragonal phase stable at room temperature and a cubic phase that emerges at higher temperatures.[3] The fundamental building block in these structures is the discrete tetrahedral [SbS₄]³⁻ anion, with Sb-S bond distances measured at approximately 2.33 Å.[3][8]
-
Tetragonal Phase (t-Na₃SbS₄): This is the room-temperature stable polymorph. Different studies have reported slightly varying lattice parameters, with a representative structure belonging to the P-42₁c space group.[3][6] It features two distinct crystallographic sites for sodium ions.[3]
-
Cubic Phase (c-Na₃SbS₄): At elevated temperatures, Na₃SbS₄ undergoes a reversible phase transition to a cubic structure, often with the I-43m space group.[3][6] This phase is characterized by a more symmetrical arrangement of atoms and is associated with higher ionic conductivity.[2][6] Notably, mechanochemical processes like high-energy ball milling can stabilize this high-conductivity cubic phase at ambient temperatures.[3][6]
Table 1: Crystallographic Data for Na₃SbS₄ Polymorphs
| Property | Tetragonal (t-Na₃SbS₄) | Cubic (c-Na₃SbS₄) |
| Space Group | P-42₁c[6] | I-43m[3] |
| Lattice Parameters (Å) | a, b = 7.1597, c = 7.2906[6] | a = b = c = 7.1910[6] |
| Stability | Room Temperature[3] | High Temperature[3][6] |
Theoretical Modeling Methodologies
The theoretical investigation of Na₃SbS₄ primarily relies on first-principles calculations based on Density Functional Theory (DFT) and subsequent molecular dynamics simulations.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure and thermodynamic properties of materials.[3] For Na₃SbS₄, DFT calculations are essential for determining formation energies, assessing phase stability, and calculating the energy barriers for ion migration.[3][9]
Ab Initio Molecular Dynamics (AIMD)
To study the dynamic process of ion transport, DFT-based molecular dynamics simulations are employed.[4][6] By calculating the forces on each atom from first principles, AIMD can simulate the movement of sodium ions through the crystal lattice over time, allowing for the direct calculation of diffusion coefficients and ionic conductivity.[4][6]
Caption: Workflow for theoretical investigation of Na₃SbS₄.
Key Theoretical Insights and Findings
Phase Stability and Transitions
DFT calculations of formation energy help in understanding the relative stability of the tetragonal and cubic phases.[3] The transition between these phases is reversible, as demonstrated by both differential scanning calorimetry (DSC) experiments and theoretical models.[2][6] A key insight from theoretical work is understanding how mechanical energy from ball milling can overcome the activation barrier for the phase transition, effectively stabilizing the more conductive cubic phase.[3]
Caption: Phase transition pathway in this compound.
Sodium Ion Conduction Mechanisms
AIMD simulations have been pivotal in comparing the Na⁺ diffusion performance in the two primary polymorphs.[2][6]
-
Vacancy-Mediated Diffusion: Theoretical studies confirm that Na⁺ vacancies are crucial for activating superionic conductivity.[4][9] Without vacancies, Na⁺ ions have limited mobility.
-
Phase Impact: Both experiment and theory reveal that the ionic conductivity of c-Na₃SbS₄ is higher than that of t-Na₃SbS₄, although they are in the same order of magnitude.[2][6] AIMD simulations show that Na⁺ diffusivity is generally higher in the cubic structure at temperatures below 800 K.[6] The computed Na-ion vacancy migration energy in the tetragonal phase is approximately 0.1 eV.[9][10]
-
Concerted Migration: The diffusion process is characterized by the concerted or correlated motion of multiple Na⁺ ions, which facilitates high mass transport of charge carriers.[4][11]
Effects of Doping for Enhanced Conductivity
A central focus of theoretical work has been to guide the design of Na₃SbS₄ variants with enhanced conductivity through doping.
-
Aliovalent Doping: Substituting Sb⁵⁺ with a higher-valent cation like Tungsten (W⁶⁺) or Molybdenum (Mo⁶⁺) is a key strategy.[4][12][13] To maintain charge neutrality, this substitution creates vacancies in the Na⁺ sublattice (e.g., in Na₃₋ₓSb₁₋ₓWₓS₄), which directly increases the concentration of charge carriers.[4][14] DFT-MD calculations confirm that these vacancies are essential for the observed enhancement in ionic conductivity.[4]
-
Anion Doping: Doping at the sulfur site with halides like Chlorine (Cl⁻) or Bromine (Br⁻) has also been explored theoretically.[15] DFT-MD calculations predict that this can directly lower the Na⁺ ion activation energy by modulating the size of the bottleneck in the Na⁺ diffusion pathway.[15]
Caption: Logical flow of conductivity enhancement via doping.
Table 2: Theoretical and Experimental Properties of Pristine and Doped Na₃SbS₄
| Compound | Phase | Ionic Conductivity (RT, mS/cm) | Activation Energy (Eₐ, eV) | Source (Theoretical/Experimental) |
| Na₃SbS₄ | Tetragonal | 1.77[6] | 0.21[1][16] - 0.216[7] | Experimental |
| Na₃SbS₄ | Cubic | 2.8[6] | - | Experimental |
| Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄ | Cubic | 32[4] | ~0.17 (calculated from series)[4] | Experimental |
| Na₂.₇W₀.₃Sb₀.₇S₄ | Orthorhombic | 14.5[11][12][13] | 0.12[11][12][13] | Experimental |
| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Pseudo-cubic | 24.2[11][12][13] | 0.09[11][12][13] | Experimental |
| Na₂.₉₃₇₅SbS₄ (1 vacancy) | Cubic | - | - | Theoretical (DFT-MD)[4] |
| Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ (2 vacancies) | Cubic | - | Lower Eₐ than undoped[4] | Theoretical (DFT-MD)[4] |
| Halide-Doped Na₃SbS₄ | Cubic | - | ~0.1 (at 4% Na vacancy)[15] | Theoretical (DFT-MD)[15] |
Experimental Protocols for Validation
Theoretical findings are validated through synthesis and characterization. The protocols below are representative of methods used to create and test Na₃SbS₄ materials discussed in computational studies.
Synthesis Protocol: Solid-State Reaction
This method is used to synthesize the tetragonal Na₃SbS₄ precursor.[6]
-
Materials: Sodium granules (Na), Antimony powder (Sb), and Sulfur powder (S).[6]
-
Stoichiometry: Weigh starting materials in a molar ratio of Na:Sb:S = 3:1:4.[6]
-
Environment: All handling must be performed in an argon-filled glove box with H₂O and O₂ levels below 0.5 ppm.[6]
-
Mixing & Sealing: Load the mixed powders into a glassy carbon crucible, which is then vacuum-sealed inside a quartz tube.[6]
-
Heating Profile: The specific heating profile (temperature and duration) is applied to facilitate the solid-state reaction, which is often detailed in the specific experimental study being replicated.
Synthesis Protocol: Mechanochemical Ball Milling
This method is used to induce phase transitions and synthesize materials like cubic Na₃SbS₄ at room temperature.[6][7]
-
Precursor: Start with a precursor material, such as tetragonal Na₃SbS₄ synthesized via a solid-state reaction or Na₃SbS₄·9H₂O.[6][7]
-
Milling: Load the precursor powder into a milling jar (e.g., made of zirconia) with milling balls (e.g., ZrO₂).[7]
-
Parameters: Perform high-energy ball milling for a specified duration (e.g., 20 hours) and rotation speed (e.g., 250 rpm).[6][7] The process introduces mechanical energy to induce the tetragonal-to-cubic phase transition.[6]
-
Handling: All transfers and handling of the powder post-milling should be conducted in an inert-gas (e.g., Argon) glove box.[7]
Characterization Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is the standard technique to measure the ionic conductivity of the synthesized solid electrolyte.[6]
-
Pellet Preparation: Press the synthesized Na₃SbS₄ powder into a dense pellet of a known diameter and thickness under high pressure (e.g., 350 MPa).[11]
-
Cell Assembly: Sandwich the electrolyte pellet between two ion-blocking (e.g., gold) or non-blocking (e.g., sodium metal) electrodes in a sealed test cell.
-
Measurement: Apply a small AC voltage perturbation over a wide range of frequencies and measure the resulting current to obtain the impedance spectrum (Nyquist plot).[6]
-
Analysis: Fit the impedance data to an equivalent circuit model to extract the bulk and grain boundary resistances of the material. Calculate the total ionic conductivity (σ) using the formula σ = L / (R × A), where L is the pellet thickness, R is the total resistance, and A is the electrode area.[6]
Challenges and Future Directions
Despite the promising properties of Na₃SbS₄, challenges remain. A critical issue is the electrochemical stability at the interface with a sodium metal anode.[9][15] Theoretical simulations have shown that this interface can be unstable, leading to the formation of a conductive solid electrolyte interphase (SEI) likely related to the reduction of SbS₄³⁻ tetrahedra to SbS₃³⁻ trigonal pyramids.[9][10] This can contribute to dendrite initiation and growth.[15]
Future theoretical work will likely focus on:
-
Interfacial Engineering: Designing stable interfaces through coatings or artificial SEI layers.[3]
-
Novel Dopant Screening: Using high-throughput computational screening to identify new aliovalent or isovalent dopants that can further optimize ionic conductivity and stability.[14]
-
Amorphous Systems: Investigating the structure and ion transport in amorphous or glassy Na₃SbS₄ systems, which may offer different properties compared to their crystalline counterparts.
Conclusion
Theoretical studies, predominantly using DFT and AIMD simulations, have provided indispensable atomic-scale insights into the structure, stability, and ionic conductivity of this compound. These computational approaches have successfully explained the high conductivity of the cubic phase, elucidated the critical role of Na⁺ vacancies, and established a clear mechanism for conductivity enhancement through aliovalent doping. The strong correlation between theoretical predictions and experimental results underscores the power of computational materials science in accelerating the design and development of advanced solid-state electrolytes for next-generation sodium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mcgill.ca [mcgill.ca]
- 6. arxiv.org [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. osti.gov [osti.gov]
- 13. Heavily Tungsten-Doped this compound Solid-State Electrolytes with Exceptionally Low Activation Energy for Ionic Diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Theoretical study on stability and ion transport property with halide doping of Na3SbS4 electrolyte for all-solid-state batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
An In-depth Technical Guide to Single Crystal X-ray Diffraction of Sodium Thioantimonate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural characteristics of sodium thioantimonate (Na₃SbS₄), a material of significant interest in the development of solid-state batteries. This document details the experimental protocols for producing single crystals of Na₃SbS₄ and the subsequent analysis using single-crystal X-ray diffraction (XRD).
Introduction to this compound
This compound, and particularly its nonahydrate form known as Schlippe's salt (Na₃SbS₄·9H₂O), is a sulfosalt that has garnered considerable attention for its potential applications in energy storage.[1] The anhydrous form of Na₃SbS₄ exists in at least two polymorphs: a tetragonal phase that is stable at room temperature and a cubic phase that emerges at elevated temperatures.[2][3] The arrangement of the sodium cations and the central tetrathioantimonate anion ([SbS₄]³⁻) defines its distinct crystalline phases.[1][4] The fundamental building block in this compound(V) is the discrete tetrahedral [SbS₄]³⁻ anion.[2]
Synthesis of this compound Single Crystals
The production of high-quality single crystals is a critical prerequisite for accurate single-crystal X-ray diffraction analysis. This compound can be synthesized through various methods, including aqueous-solution routes, solid-state reactions, and mechanochemical processes.[5][6]
Aqueous-Solution Synthesis of Na₃SbS₄·9H₂O (Schlippe's Salt)
This method is a common route to produce the hydrated form of this compound.
Experimental Protocol:
-
Reactant Preparation: A mixture of antimony trisulfide (Sb₂S₃), elemental sulfur (S), and an aqueous sodium sulfide (B99878) (Na₂S) solution is prepared. Alternatively, Na₂S can be generated in situ by reacting sodium hydroxide (B78521) (NaOH) and sulfur.[4]
-
Reaction: The reactants are heated in an aqueous solution. A typical reaction is: 3 Na₂S + 2 S + Sb₂S₃ + 18 H₂O → 2 Na₃SbS₄·9H₂O.[4]
-
Crystallization: The resulting solution is allowed to cool slowly to facilitate the growth of large, well-formed single crystals of Na₃SbS₄·9H₂O.
-
Isolation and Drying: The crystals are then isolated from the solution by filtration and dried.
Solid-State and Mechanochemical Synthesis of Anhydrous Na₃SbS₄
Anhydrous polymorphs of this compound are typically prepared through solid-state reactions, often assisted by mechanochemical methods like ball milling.
Experimental Protocol:
-
Precursor Mixture: Stoichiometric amounts of sodium sulfide (Na₂S), antimony (Sb), and sulfur (S) powders are thoroughly mixed.[7]
-
Ball Milling (Mechanochemical Activation): The powder mixture is subjected to high-energy ball milling for a specified duration (e.g., 20 hours). This process can induce the formation of the desired crystalline phase directly or create a more reactive precursor for subsequent sintering.[5][7]
-
Pelletizing and Sintering: The ball-milled powder is pressed into a pellet and then sintered in an inert atmosphere (e.g., argon) or under vacuum at elevated temperatures (e.g., 250-450 °C).[7][8] The specific sintering temperature and duration will influence the resulting polymorph (tetragonal or cubic).
-
Cooling: The sintered pellet is cooled to room temperature to obtain the anhydrous Na₃SbS₄.
The following diagram illustrates the general workflow for the synthesis of different this compound polymorphs.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the relationship between polymorphism and ionic conductivity in Na 3−x Sb 1−x W x S 4 solid electrolyte for Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04541F [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of Sodium Thioantimonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult with a qualified professional for specific guidance.
Introduction
Sodium thioantimonate (Na₃SbS₄), also known as Schlippe's salt in its nonahydrate form, is an inorganic compound containing pentavalent antimony. While its applications are specialized, understanding its toxicological profile is crucial for ensuring safety in research and development settings. This guide provides a comprehensive overview of the available toxicological data for this compound and related pentavalent antimony compounds, details of experimental methodologies for key toxicological assays, and insights into its potential mechanisms of toxicity.
Hazard Classification and Labeling
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1][2][3][4] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1][4] |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Quantitative toxicological data for this compound are limited. The following tables summarize the available information for this compound and surrogate pentavalent antimony compounds. It is generally recognized that pentavalent antimony compounds are less toxic than their trivalent counterparts.[3][5][6][7]
Acute Toxicity
| Endpoint | Species | Route | Value | Compound | Reference |
| LD₅₀ | - | Oral | No data available | This compound | - |
| LC₅₀ | - | Inhalation | No data available | This compound | - |
| Acute Toxicity | Human | - | Harmful if swallowed or inhaled | This compound | [1][2][3][4] |
Chronic and Sub-chronic Toxicity
| Study Duration | Species | Route | NOAEL/LOAEL | Effect | Compound | Reference |
| Long-term | Human | Inhalation | No data available | Pneumoconiosis, respiratory irritation (confounded by other exposures) | Antimony trioxide and pentoxide | [5] |
| Sub-acute/Chronic | - | - | Affects material metabolism, nervous system, and myocardium | - | Sodium Antimonate | [5] |
| Prolonged Exposure | - | - | Irritation of eyes, nose, respiratory system; dermatitis; anemia; potential kidney effects | - | Sodium Antimonate | [8] |
Genotoxicity
Specific genotoxicity data for this compound are not available. Studies on other antimony compounds are summarized below.
| Assay | Test System | Result | Compound | Reference |
| Sister Chromatid Exchange | Mammalian cells | Negative | Pentavalent antimony compounds | [1] |
| DNA Damage | Mammalian cells | Negative | Pentavalent organic antimony | [1] |
| In vivo Micronucleus | Mice | No data available | This compound | - |
| Ames Test | - | No data available | This compound | - |
Carcinogenicity
| Agency | Classification | Compound | Reference |
| IARC | Not classifiable | This compound | [9] |
| IARC | Group 2B (Possibly carcinogenic to humans) | Antimony Trioxide (trivalent) | [4][8] |
| IARC | Not classifiable | Antimony Pentoxide, Antimony Pentachloride | [10] |
The carcinogenic risk mentioned in some safety data sheets for this compound is often attributed to potential impurities like arsenic and lead.[8]
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity studies have been conducted on this compound. A study on a surrogate pentavalent antimony compound is presented below.
| Species | Route | NOAEL | Effect | Compound | Reference |
| Rat | Subcutaneous | 75 mg SbV/(kg BW day) | Developmental toxicity (embryolethality and reduced fetal weight at higher doses) | Meglumine (B1676163) Antimoniate | [2][11] |
Mechanism of Toxicity
The precise mechanism of toxicity for this compound is not fully elucidated. However, it is believed to share similarities with other antimony compounds. The proposed mechanisms include:
-
Enzyme Inhibition: Antimony may interact with sulfhydryl groups in essential enzymes, disrupting cellular respiration and other metabolic processes, a mechanism similar to that of arsenic poisoning.[9]
-
Oxidative Stress and Signaling Pathway Disruption: Studies on antimony compounds suggest the involvement of reactive oxygen species (ROS) in mediating toxicity. This can lead to the inhibition of signaling pathways such as the protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway , which is crucial for cell survival and proliferation.[3]
-
Induction of Fibrosis: In aquatic models, antimony exposure has been shown to activate the TGF-β/Smad and WNT/β-catenin signaling pathways , leading to the deposition of extracellular matrix and subsequent organ fibrosis.[12]
Signaling Pathway Diagram
Caption: Proposed mechanisms of antimony toxicity.
Experimental Protocols
Detailed experimental protocols for key toxicological assays are outlined below, based on internationally recognized OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is designed to classify a substance into a specific toxicity class based on a stepwise procedure with a limited number of animals.
Experimental Workflow:
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Methodology:
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water.
-
Dose Levels: A stepwise procedure is used with fixed starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Administration: The test substance is administered orally by gavage in a single dose.
-
Procedure:
-
A group of 3 animals is dosed at the selected starting level.
-
Animals are observed for mortality and clinical signs for up to 14 days.
-
The outcome of the first group determines the next step:
-
If mortality is observed, the procedure is repeated at a lower dose level.
-
If no or low mortality is observed, the procedure is repeated at a higher dose level.
-
-
-
Observations: Clinical signs, body weight changes, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.
-
Classification: The substance is classified based on the dose at which mortality is observed.[7][9][13][14][15]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
Test Concentrations: At least three analyzable concentrations of the test substance, along with negative and positive controls, are used.
-
Exposure: Cells are exposed to the test substance for a defined period (e.g., 3-6 hours with S9, and for a longer period without S9).
-
Harvest and Staining: After exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and stained (e.g., with Giemsa).
-
Analysis: At least 200 well-spread metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: A substance is considered positive if it produces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.[4][8][10][11][15][16][17][18][19][20][21]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes of treated animals.
Methodology:
-
Test Animals: Typically, mice or rats are used.
-
Route of Administration: The test substance is administered via a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection).
-
Dose Levels: At least three dose levels, a vehicle control, and a positive control group are used. The highest dose should induce some signs of toxicity or be a limit dose (e.g., 2000 mg/kg).
-
Treatment Schedule: Animals are typically dosed once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (usually 24 and 48 hours).
-
Slide Preparation and Analysis: Smears are prepared and stained. At least 2000 immature erythrocytes (polychromatic erythrocytes) per animal are scored for the presence of micronuclei.
-
Evaluation: A positive response is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.[1][5][22][23][24][25][26][27][28]
Reproduction/Developmental Toxicity Screening Test (OECD 421)
This screening test provides information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.
Methodology:
-
Test Animals: The rat is the preferred species.
-
Dose Levels: At least three dose levels and a control group are used.
-
Administration: The test substance is typically administered daily by oral gavage.
-
Treatment Period:
-
Males: Dosed for a minimum of two weeks prior to mating, during mating, and until sacrifice (approximately 4 weeks total).
-
Females: Dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
-
-
Mating: One male is paired with one female.
-
Observations:
-
Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating and fertility indices are recorded. A gross necropsy and histopathology of reproductive organs are performed.
-
Offspring: The number of live and dead pups, pup weight, and general physical or behavioral abnormalities are recorded. Anogenital distance may also be measured.
-
-
Evaluation: The findings are evaluated for any adverse effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.[2][16][24]
Conclusion
The toxicological profile of this compound indicates that it is harmful if swallowed or inhaled. While specific quantitative toxicity data are scarce, information from surrogate pentavalent antimony compounds suggests a lower toxicity profile compared to trivalent antimony compounds. The mechanism of toxicity likely involves enzyme inhibition and disruption of key cellular signaling pathways. Due to the limited data, caution should be exercised when handling this compound, and appropriate personal protective equipment should be used to minimize exposure. Further research is warranted to fully characterize the toxicological properties of this compound.
References
- 1. HEALTH EFFECTS - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Developmental toxicity of meglumine antimoniate and transplacental transfer of antimony in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of antimony and its compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cot.food.gov.uk [cot.food.gov.uk]
- 7. Pentavalent Antimonials: New Perspectives for Old Drugs | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimony Pentoxide and Sodium Antimonate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative studies of chromosomal aberration induced by trivalent and pentavalent arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentavalent antimonial - Wikipedia [en.wikipedia.org]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. bulldog-bio.com [bulldog-bio.com]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. nationalacademies.org [nationalacademies.org]
- 20. Table 4.3, Genetic and related effects of trivalent or pentavalent antimony in non-human mammals in vivo - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. inotiv.com [inotiv.com]
- 22. criver.com [criver.com]
- 23. Table A-13, List of NOAEL and LOAEL Values in Rats Exposed to Antimony or Antimony Compounds for Intermediate Durations - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. env.go.jp [env.go.jp]
- 25. m.youtube.com [m.youtube.com]
- 26. Susceptibility of Leishmania to novel pentavalent organometallics: Investigating impact on DNA and membrane integrity in antimony(III)-sensitive and -resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Subacute toxicity of pentavalent antimony compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. env.go.jp [env.go.jp]
Methodological & Application
Application Notes and Protocols for Mechanochemical Synthesis of Na3SbS4 Solid Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the sodium superionic conductor Na3SbS4, a promising solid electrolyte for all-solid-state sodium-ion batteries. The methodology focuses on a mechanochemical approach, which offers a scalable and efficient route to producing this material.
Overview
Sodium-ion batteries are an emerging technology for large-scale energy storage, and the development of safe and highly conductive solid electrolytes is crucial for their advancement. Na3SbS4 has garnered significant attention due to its high sodium-ion conductivity.[1] Mechanochemical synthesis, specifically high-energy ball milling, provides a direct and solvent-free method to produce crystalline Na3SbS4. This process can be followed by a thermal treatment (sintering or annealing) to further enhance the material's ionic conductivity.[2][3]
This document outlines two primary protocols:
-
Protocol 1: Direct synthesis of tetragonal Na3SbS4 (t-Na3SbS4) via ball milling.
-
Protocol 2: A two-step process involving ball milling followed by sintering to improve the crystallinity and ionic conductivity of t-Na3SbS4.[4][5]
Experimental Protocols
Materials and Equipment
-
Precursors:
-
Sodium sulfide (B99878) (Na2S)
-
Antimony(III) sulfide (Sb2S3)
-
Sulfur (S)
-
-
Equipment:
-
High-energy planetary ball mill
-
Zirconia (ZrO2) milling jars and balls
-
Glovebox with an inert atmosphere (e.g., Argon) with H2O and O2 levels < 0.5 ppm
-
Tube furnace with vacuum capabilities
-
Hydraulic press for pelletizing
-
Electrochemical impedance spectroscopy (EIS) setup
-
X-ray diffractometer (XRD)
-
Protocol 1: Direct Mechanochemical Synthesis of t-Na3SbS4
This protocol describes the direct synthesis of t-Na3SbS4 using a high-energy ball milling process.
1. Precursor Preparation:
- All handling of precursor materials must be performed inside an argon-filled glovebox to prevent moisture and oxygen contamination.
- Weigh stoichiometric amounts of Na2S, Sb2S3, and S in a 3:1:2 molar ratio.[3]
2. Ball Milling:
- Load the precursor mixture into a ZrO2 milling jar along with ZrO2 milling balls. A typical ball-to-powder mass ratio is 10:1.
- Seal the milling jar inside the glovebox.
- Mill the mixture at a high rotation speed (e.g., 510 rpm) for a duration of 20 hours.[3] The extended milling time is crucial for the formation of the tetragonal phase.[3]
3. Product Recovery:
- After milling, transfer the milling jar back into the glovebox.
- Carefully separate the synthesized Na3SbS4 powder from the milling balls. The resulting product is designated as NSS-BM-20h.[3]
Protocol 2: Mechanochemical Synthesis with Post-Sintering
This protocol involves a subsequent heat treatment step to enhance the properties of the ball-milled Na3SbS4.
1. Synthesis of Precursor Powder:
- Follow steps 1-3 from Protocol 1 to obtain the as-milled Na3SbS4 powder (NSS-BM-20h).
2. Sintering:
- Place the NSS-BM-20h powder in an alumina (B75360) boat or a similar crucible.
- Transfer the crucible to a tube furnace.
- Heat the powder under vacuum at a ramp rate of 5 °C/min to the desired sintering temperature (e.g., 250 °C, 300 °C, or 350 °C).[3]
- Hold the temperature for 12 hours.[3]
- After sintering, allow the furnace to cool down naturally to room temperature.
3. Product Recovery:
- Transfer the sintered Na3SbS4 powder back into the glovebox for storage and further characterization. The samples can be designated based on the sintering temperature, e.g., NSS-BM-H250.[3]
Characterization and Data
Structural and Electrochemical Characterization
-
X-ray Diffraction (XRD): To identify the crystalline phase of the synthesized Na3SbS4. The tetragonal phase is the expected primary product.[3]
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity of the solid electrolyte. This is typically performed on a pressed pellet of the synthesized powder.
Quantitative Data Summary
The following table summarizes the ionic conductivity and activation energy of Na3SbS4 synthesized through mechanochemical methods, both with and without a subsequent sintering step.
| Synthesis Method | Sample Designation | Ionic Conductivity (S/cm) at Room Temperature | Activation Energy (eV) | Reference |
| Ball Milling (20h) | NSS-BM-20h | 2.77 x 10⁻⁴ | - | [5] |
| Ball Milling (20h) + Sintering (250°C, 12h) | NSS-BM-H250 | 3.1 x 10⁻⁴ | 0.21 | [2][4][5][6] |
| Ball Milling + Sintering | t-Na3SbS4 | > 0.8 x 10⁻³ | - | [3][7] |
| Sintering + Ball Milling (20h) | t-Na3SbS4 | 1.06 x 10⁻³ | 0.216 | [3][7] |
| Solution Synthesis + Heat Treatment | Na3SbS4 | 1.1 x 10⁻³ | 0.20 | [3][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mechanochemical synthesis of Na3SbS4.
Logical Relationship of Synthesis Steps
Caption: Logical steps in the synthesis and enhancement of Na3SbS4.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A … [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Na 3 SbS 4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [ideas.repec.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Synthesis of Schlippe's Salt (Sodium Tetrathioantimonate(V) Nonahydrate) via Aqueous Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schlippe's salt, chemically known as sodium tetrathioantimonate(V) nonahydrate (Na₃SbS₄·9H₂O), is a yellow crystalline solid. This compound and its related thioantimonates are of interest for their potential applications in various fields, including materials science and as reagents in chemical synthesis. This document provides detailed application notes and experimental protocols for the synthesis of Schlippe's salt in an aqueous solution, tailored for a laboratory setting. The primary synthesis route involves the reaction of antimony trisulfide (Sb₂S₃) with sodium sulfide (B99878) (Na₂S) and elemental sulfur in an aqueous medium.
Chemical Reaction and Stoichiometry
The synthesis of Schlippe's salt proceeds through the oxidation of antimony(III) to antimony(V) in a basic sulfide solution. The overall balanced chemical equation for the primary aqueous synthesis is:
Sb₂S₃ + 3Na₂S + 2S + 18H₂O → 2(Na₃SbS₄·9H₂O)
An alternative synthesis can be performed using sodium hydroxide (B78521), where the sodium sulfide is generated in situ.[1]
Data Presentation: Reactant Quantities and Product Yield
The following table summarizes the reactant quantities for a standard laboratory-scale synthesis of Schlippe's salt and the theoretical yield.
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Antimony Trisulfide | Sb₂S₃ | 339.72 | 67.0 g | 0.197 |
| Sodium Sulfide Nonahydrate | Na₂S·9H₂O | 240.18 | 140.0 g | 0.583 |
| Sulfur (powdered) | S | 32.07 | 13.0 g | 0.405 |
| Water | H₂O | 18.02 | 150 mL | 8.32 |
| Product | ||||
| Schlippe's Salt | Na₃SbS₄·9H₂O | 481.08 | Theoretical Yield: ~190 g | 0.395 |
Note: The yield is theoretical and the actual yield may vary based on experimental conditions and purification losses.
Experimental Protocols
This section details the step-by-step procedure for the aqueous synthesis and purification of Schlippe's salt.
Materials and Equipment
-
Finely powdered antimony trisulfide (stibnite)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Powdered sulfur
-
Deionized water
-
6 M Sodium hydroxide (NaOH) solution (for pH adjustment and washing)
-
Casserole or large beaker (500 mL)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Filtration apparatus (Buchner funnel, filter flask, filter paper)
-
Crystallizing dish or beaker
-
Spatula and weighing paper
-
Glass storage bottle with a tight-fitting stopper
Synthesis Workflow Diagram
References
Application Note: One-Pot Synthesis of High-Purity Sodium Thioantimonate (Schlippe's Salt)
Introduction
Sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O), commonly known as Schlippe's salt, is a vital precursor in the development of solid-state electrolytes for next-generation sodium-ion batteries.[1] Its high sodium ion conductivity at room temperature makes it a promising material for safer and more cost-effective energy storage solutions.[2] Additionally, it serves as a valuable reagent in various chemical syntheses. This application note details three distinct one-pot methods for the synthesis of high-purity this compound, catering to different laboratory capabilities and research needs: a traditional aqueous method, a rapid high-energy ball milling method, and a high-purity one-pot solution method.
Data Presentation
The following tables summarize the key quantitative data for the three detailed synthesis protocols.
Table 1: Reactant Stoichiometry and Molar Ratios
| Method | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Reactant 3 | Molar Eq. |
| Traditional Aqueous | Antimony Trisulfide (Sb₂S₃) | 1 | Sodium Sulfide (B99878) (Na₂S·9H₂O) | 3 | Sulfur (S) | 2 |
| High-Energy Ball Milling | Sodium Sulfide (Na₂S) | 3 | Antimony Trisulfide (Sb₂S₃) | 1 | Sulfur (S) | 2 |
| One-Pot Solution | Sodium Sulfide (Na₂S) | 3 | Antimony Trichloride (B1173362) (SbCl₃) | 1 | Sulfur (S) | 1 |
Table 2: Comparison of Synthesis Parameters, Yield, and Purity
| Parameter | Traditional Aqueous Method | High-Energy Ball Milling | One-Pot Solution Method |
| Reaction Time | ~ 1 hour (plus crystallization time) | ~ 4 - 20 hours | ~ 12 hours (overnight) |
| Temperature | Boiling point of water (~100°C) | Room Temperature | Room Temperature |
| Solvent | Water | None (Solvent-free) | Methanol (B129727) or DMSO |
| Reported Yield | ~75% (variable) | ~90%[3][4] | 92-95%[5][6] |
| Reported Purity | Good (recrystallization required) | High Purity[3][4] | ~99 wt%[5][6] |
Experimental Protocols
Protocol 1: Traditional Aqueous Synthesis of this compound
This method is a classic, solution-based approach to synthesizing Schlippe's salt.
Materials:
-
Antimony trisulfide (Sb₂S₃), finely powdered: 67 g
-
Sodium sulfide nonahydrate (Na₂S·9H₂O): 140 g
-
Sulfur (S), powdered: 13 g
-
Deionized water: 150 mL
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 6 N)
-
Ethanol (for washing, optional)
Equipment:
-
Large casserole or beaker
-
Heating plate with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
-
Vacuum drying oven or desiccator
Procedure:
-
In the casserole, combine 67 g of finely powdered antimony trisulfide, 140 g of sodium sulfide nonahydrate, and 13 g of powdered sulfur with 150 mL of deionized water.[7]
-
Heat the mixture to boiling while stirring continuously. Maintain the boiling for approximately 15 minutes.[7]
-
Filter the hot solution to remove any insoluble residues. The filtrate should be a clear, yellowish-to-orange solution.
-
Allow the filtrate to cool slowly in a crystallization dish to form pale yellow crystals of this compound nonahydrate.
-
To prevent hydrolysis, which can result in a brownish precipitate, a small amount of sodium hydroxide solution can be added to the filtrate before cooling.[7]
-
Collect the crystals by filtration. The mother liquor can be concentrated by evaporation to yield a second crop of crystals.[7]
-
Wash the crystals sparingly with cold deionized water or ethanol.
-
Dry the crystals in a vacuum desiccator over a suitable drying agent (e.g., calcium chloride) to obtain the final product.
Protocol 2: High-Energy Ball Milling Synthesis (Mechanochemical)
This solvent-free method offers a rapid and high-yield route to high-purity this compound.[3][4]
Materials:
-
Sodium sulfide (Na₂S), anhydrous
-
Antimony trisulfide (Sb₂S₃)
-
Sulfur (S)
Equipment:
-
High-energy planetary ball mill
-
Zirconia (ZrO₂) milling jars and balls
-
Glovebox with an inert atmosphere (e.g., argon)
Procedure:
-
Inside an argon-filled glovebox, place sodium sulfide (Na₂S), antimony trisulfide (Sb₂S₃), and sulfur (S) into a zirconia milling jar in a 3:1:2 molar ratio.
-
Add zirconia milling balls. A ball-to-powder mass ratio of 10:1 to 20:1 is typically effective.
-
Seal the milling jar tightly inside the glovebox.
-
Mill the mixture at a rotational speed of approximately 510 rpm for 20 hours.[3]
-
After milling, return the jar to the glovebox before opening to prevent exposure of the product to air and moisture.
-
The resulting fine, yellow powder is high-purity this compound.
Protocol 3: One-Pot Solution Synthesis from Antimony Trichloride
This method provides a high-purity product with a high yield by reacting more readily available precursors at room temperature.[5]
Materials:
-
Sodium sulfide (Na₂S), anhydrous: 351 mg (4.5 mmol)
-
Antimony trichloride (SbCl₃): 342 mg (1.5 mmol)
-
Sulfur (S): 48.1 mg (1.5 mmol)
-
Methanol (MeOH) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous: 10 mL
Equipment:
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringe and needle (for solvent transfer)
-
Centrifuge and centrifuge tubes
-
Vacuum drying oven
Procedure:
-
In a fume hood, add stoichiometric quantities of anhydrous sodium sulfide (351 mg), antimony trichloride (342 mg), and sulfur (48.1 mg) to a dry Schlenk flask containing a magnetic stir bar.[5]
-
Under an inert atmosphere (e.g., nitrogen or argon), add 10 mL of anhydrous methanol or DMSO to the flask.
-
Seal the flask and stir the mixture at room temperature overnight (approximately 12 hours).[5]
-
A precipitate of this compound will form.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with the solvent used for the reaction to remove any soluble impurities.
-
Dry the resulting powder under vacuum to obtain high-purity this compound. This method can achieve a purity of approximately 99 wt% and a yield of 92-95%.[5][6]
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
- 1. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
- 3. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [mdpi.com]
- 4. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A … [ouci.dntb.gov.ua]
- 5. smeng.ucsd.edu [smeng.ucsd.edu]
- 6. prepchem.com [prepchem.com]
- 7. Facile one-pot synthesis of high-purity sodium antimony chalcogenides in polar solvents - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI02941K [pubs.rsc.org]
Application Notes and Protocols: Sodium Thioantimonate (Na₃SbS₄) as a Solid-State Electrolyte for Sodium-Ion Batteries
Audience: Researchers, scientists, and drug development professionals exploring next-generation energy storage solutions.
Introduction: Sodium thioantimonate (Na₃SbS₄) has emerged as a highly promising solid-state electrolyte (SSE) for all-solid-state sodium-ion batteries (AS-SIBs).[1][2] Its key advantages include high sodium-ion conductivity at room temperature, favorable mechanical properties, and good stability, making it a compelling alternative to flammable liquid electrolytes.[1][3][4] This document provides a comprehensive overview of Na₃SbS₄, including its synthesis, electrochemical properties, and application in AS-SIBs, complete with detailed experimental protocols.
Data Presentation: Properties and Performance
The electrochemical properties of Na₃SbS₄ are highly dependent on its crystal structure (tetragonal vs. cubic), synthesis method, and the introduction of dopants.[2][5][6] Doping, particularly with elements like tungsten (W) or molybdenum (Mo), can create sodium vacancies, significantly enhancing ionic conductivity.[7][8]
Table 1: Ionic Conductivity and Activation Energy of Na₃SbS₄ Variants
| Electrolyte Variant | Synthesis Method | Ionic Conductivity (RT, S/cm) | Activation Energy (eV) | Reference |
| t-Na₃SbS₄ | Aqueous Solution | 6.0 x 10⁻⁴ | 0.24 | [9] |
| t-Na₃SbS₄ | Ball Milling + Sintering | 3.1 x 10⁻⁴ | 0.21 | [3][10] |
| t-Na₃SbS₄ | Sintering + Ball Milling | 1.06 x 10⁻³ | 0.216 | [10][11] |
| t-Na₃SbS₄ | Solution-based (Ethanol) | 5.2 x 10⁻⁴ | - | [12] |
| c-Na₃SbS₄ | High-Energy Ball Milling | ~3.0 x 10⁻³ | - | [13] |
| Na₂.₈₈Sb₀.₈₈Mo₀.₁₂S₄ | Cation Substitution | 3.9 x 10⁻³ | 0.22 | [8] |
| Na₂.₉Sb₀.₉W₀.₁S₄ | W-doping | >3.0 x 10⁻² | 0.11 | [7] |
| Na₂.₈₈Sb₀.₈₈W₀.₁₂S₄ | W-doping | 3.2 x 10⁻² | - | [13] |
Table 2: Electrochemical Performance of All-Solid-State Sodium Batteries with Na₃SbS₄ Electrolyte
| Cell Configuration | Current Density | Initial Discharge Capacity | Cycling Stability | Reference |
| Na-PTCDA Battery (PEO/Na₃SbS₄ composite) | 0.2C (at 45 °C) | ~120 mAh/g | 84% retention after 200 cycles | [14][15] |
| Na₂/₃Fe₁/₂Mn₁/₂O₂ | t-NSS | Na | 0.01 A/g | 106 mAh/g |
| FeS₂ | Na₃SbS₄ | Na-Sn | - | 256-346 mAh/g |
| Na | Na₃SbS₄ | Na Symmetric Cell | 0.1 mA/cm² | - |
| TiS₂ | Na₃SbS₄ | Na | - | >100 mAh/g |
Experimental Protocols
Detailed methodologies for the synthesis of Na₃SbS₄ and the fabrication of an all-solid-state battery are provided below. These protocols are synthesized from common practices reported in the literature.
Protocol 1: Synthesis of Tetragonal Na₃SbS₄ (t-Na₃SbS₄) via Solid-State Reaction
This protocol describes a common high-temperature solid-state synthesis method.
Materials:
-
Sodium metal (Na) granules or Sodium Sulfide (Na₂S) powder (99.8% or higher)
-
Antimony (Sb) powder (99.5% or higher)
-
Sulfur (S) powder (99.5% or higher)
-
Argon-filled glovebox (H₂O, O₂ < 0.5 ppm)
-
Glassy carbon or Boron Nitride crucible
-
Quartz tube and vacuum sealing equipment
-
Tube furnace with temperature control
Procedure:
-
Precursor Handling: All materials must be handled inside an argon-filled glovebox to prevent reaction with air and moisture.
-
Stoichiometric Mixing: Weigh the precursors (Na, Sb, and S) in a stoichiometric molar ratio of 3:1:4.[16] Alternatively, use Na₂S, Sb, and S. Mix the powders thoroughly using a mortar and pestle.
-
Encapsulation: Place the mixed powder (e.g., ~1 g) into a glassy carbon or boron nitride crucible.[16][17]
-
Vacuum Sealing: Seal the crucible inside a quartz tube under high vacuum.
-
Heat Treatment:
-
Product Recovery: Transfer the quartz tube back into the glovebox before breaking it to recover the synthesized Na₃SbS₄ product.
-
Grinding: Manually grind the resulting solid into a fine powder for characterization and cell fabrication.[17]
Protocol 2: Synthesis of Na₃SbS₄ via Mechanochemical Ball Milling
This method can produce different phases of Na₃SbS₄ at room temperature and can induce a tetragonal-to-cubic phase transition.[2][6]
Materials:
-
Na₂S powder, Sb powder, and S powder
-
Zirconia (ZrO₂) or stainless steel milling jar and balls
-
High-energy planetary ball mill
-
Argon-filled glovebox
Procedure:
-
Loading: Inside a glovebox, load the stoichiometric mixture of Na₂S, Sb, and S powders into a milling jar. Add the milling balls (e.g., ball-to-powder weight ratio of 10:1).
-
Milling: Seal the jar, remove it from the glovebox, and place it in a high-energy ball mill.
-
Milling Parameters: Mill the mixture for a specified duration, typically ranging from 5 to 20 hours.[10][11] The rotation speed can vary (e.g., 250 rpm).[16]
-
Post-Processing (Optional Sintering): For some protocols, the ball-milled powder is subsequently pressed into a pellet and sintered at a specific temperature (e.g., 250 °C) for several hours to improve crystallinity and conductivity.[11]
-
Product Recovery: After milling (and optional sintering), transfer the jar back into the glovebox to open it and collect the Na₃SbS₄ powder.
Protocol 3: Fabrication of an All-Solid-State Sodium-Ion Battery
This protocol outlines the assembly of a typical coin cell for electrochemical testing.
Materials:
-
Synthesized Na₃SbS₄ powder (electrolyte)
-
Active cathode material (e.g., FeS₂, TiS₂, Na₂/₃Fe₁/₂Mn₁/₂O₂)
-
Carbon conductive additive (e.g., Super P)
-
Sodium metal foil (anode)
-
Coin cell components (casings, spacers, springs)
-
Hydraulic press
Procedure:
-
Cathode Composite Preparation:
-
Inside a glovebox, mix the active cathode material, Na₃SbS₄ electrolyte powder, and carbon black in a specific weight ratio (e.g., 60:30:10).
-
Grind the mixture thoroughly in a mortar to ensure homogeneity.
-
-
Electrolyte Pellet Pressing:
-
Pour a specific amount of Na₃SbS₄ powder (e.g., 100-150 mg) into a pellet die.
-
Uniaxially press the powder at high pressure (e.g., ~350 MPa) to form a dense solid electrolyte pellet.[17]
-
-
Cell Assembly (Anode/Electrolyte):
-
Place the pressed Na₃SbS₄ pellet in the center of the bottom coin cell casing.
-
Cut a disc of sodium metal foil and press it firmly onto one side of the electrolyte pellet to serve as the anode.
-
-
Cell Assembly (Cathode):
-
Spread a measured amount of the cathode composite powder onto the other side of the electrolyte pellet.
-
Place a spacer on top of the cathode layer.
-
-
Sealing:
-
Place the spring and the top casing.
-
Crimp the coin cell using a hydraulic crimping machine to ensure it is hermetically sealed.
-
Protocol 4: Electrochemical Characterization
1. Ionic Conductivity Measurement:
-
Setup: Sandwich a pressed pellet of Na₃SbS₄ between two ion-blocking electrodes (e.g., Tantalum or Gold) in a sealed cell.[17]
-
Technique: Perform Electrochemical Impedance Spectroscopy (EIS) over a range of frequencies (e.g., 1 MHz to 0.1 Hz).
-
Analysis: The bulk ionic resistance (R) is determined from the intercept of the semicircle with the real axis on the Nyquist plot. Conductivity (σ) is calculated using the formula σ = L / (R * A), where L is the pellet thickness and A is the electrode area.
-
Temperature Dependence: Repeat the EIS measurements at various temperatures (e.g., 25 °C to 80 °C) to calculate the activation energy for ion transport from an Arrhenius plot.[17]
2. Battery Performance Testing:
-
Technique: Use a battery cycler for galvanostatic charge-discharge cycling.
-
Parameters: Set the desired current density (e.g., 0.1C to 10C), voltage window (dependent on the cathode material), and number of cycles.
-
Analysis: Plot the specific capacity vs. cycle number to evaluate cycling stability and capacity retention. Plot the voltage profiles (voltage vs. capacity) to analyze the electrochemical processes.
Visualizations: Workflows and Relationships
References
- 1. This compound (13776-84-6) for sale [vulcanchem.com]
- 2. This compound Research Chemical [benchchem.com]
- 3. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A … [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Mechanochemistry in this compound Solid Electrolytes: Effects on Structure, Morphology, and Electrochemical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 | Semantic Scholar [semanticscholar.org]
- 16. arxiv.org [arxiv.org]
- 17. ceder.berkeley.edu [ceder.berkeley.edu]
Application Notes and Protocols: Schlippe's Salt as a Precursor for Antimony Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schlippe's salt (Sodium tetrathioantimonate(V) nonahydrate, Na₃SbS₄·9H₂O) is a well-established inorganic compound that serves as a versatile and convenient precursor for the synthesis of antimony sulfides, particularly antimony pentasulfide (Sb₂S₅). This application note provides detailed protocols for the synthesis of antimony sulfide (B99878) from Schlippe's salt, its characterization, and potential applications in materials science and biomedical research. The methodologies described herein are aimed at providing researchers with a foundational understanding and practical guidance for utilizing Schlippe's salt in their work. Antimony compounds have garnered interest in biomedical applications, and the synthesis of well-defined antimony sulfide nanoparticles from this precursor opens avenues for further investigation in this field.[1]
Physicochemical Properties
A summary of the key physicochemical properties of the precursor, Schlippe's Salt, and the primary product, antimony pentasulfide, is provided below for easy reference.
| Property | Schlippe's Salt (Na₃SbS₄·9H₂O) | Antimony Pentasulfide (Sb₂S₅) |
| Appearance | Yellow crystals | Orange-yellow or reddish amorphous powder[2] |
| Molar Mass | 481.11 g/mol | 403.82 g/mol [3] |
| Solubility in Water | Soluble | Insoluble[3] |
| Solubility in other solvents | Insoluble in alcohol | Soluble in concentrated HCl, alkalis, ammonium (B1175870) hydrosulfide[2][3] |
| Melting Point | 87 °C (decomposes) | 135 °C (decomposes)[3] |
| Density | 1.806 g/cm³ | 4.12 g/cm³[2] |
Experimental Protocols
Protocol 1: Synthesis of Antimony Pentasulfide (Sb₂S₅) Powder via Acidification
This protocol details the synthesis of antimony pentasulfide powder from Schlippe's salt by controlled acidification with hydrochloric acid.
Materials:
-
Schlippe's Salt (Na₃SbS₄·9H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
Beakers
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Filter Paper
-
Drying Oven
Procedure:
-
Dissolution of Schlippe's Salt: Prepare a 0.1 M aqueous solution of Schlippe's Salt by dissolving the appropriate amount in deionized water at room temperature with continuous stirring until a clear yellow solution is obtained.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the Schlippe's Salt solution. An orange-red precipitate of antimony pentasulfide will begin to form immediately. The overall reaction is: 2 Na₃SbS₄ + 6 HCl → Sb₂S₅ + 6 NaCl + 3 H₂S (gas) Safety Note: This reaction produces toxic hydrogen sulfide (H₂S) gas. This procedure must be performed in a well-ventilated fume hood.
-
Precipitation and Digestion: Continue adding HCl until the pH of the solution is acidic (pH ~2-3) and no further precipitation is observed. Allow the precipitate to stir for an additional 30 minutes to ensure complete reaction and improve particle size.
-
Isolation and Washing: Isolate the orange-red precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid generously with deionized water to remove residual sodium chloride and excess acid. Continue washing until the filtrate is neutral.
-
Drying: Dry the purified antimony pentasulfide powder in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Characterization:
The synthesized antimony pentasulfide powder can be characterized using the following techniques:
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the product.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the powder.
-
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition (Sb and S).
-
Raman Spectroscopy: To identify the vibrational modes characteristic of Sb-S bonds.
Protocol 2: Solution-Based Deposition of Antimony Sulfide Thin Films
While direct deposition from a pure Schlippe's salt solution is not a standard method, a modified approach using the in-situ formation of an antimony sulfide precursor solution can be employed for chemical bath deposition (CBD).
Materials:
-
Schlippe's Salt (Na₃SbS₄·9H₂O)
-
A suitable complexing agent (e.g., triethanolamine, TEA)
-
A suitable sulfur source (e.g., thioacetamide, TAA)
-
Substrates (e.g., glass slides, FTO-coated glass)
-
Chemical Bath Deposition Setup (beakers, water bath, substrate holders)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.
-
Precursor Solution Preparation: a. Prepare a stock solution of Schlippe's Salt (e.g., 0.1 M) in deionized water. b. In a separate beaker, prepare a solution of the complexing agent (e.g., 0.2 M TEA). c. In a third beaker, prepare a solution of the sulfur source (e.g., 0.2 M TAA).
-
Deposition Bath Formulation: In the deposition beaker, add the Schlippe's Salt solution, followed by the complexing agent solution. The complexing agent helps to control the release of Sb⁵⁺ ions. Finally, add the sulfur source solution. The total volume should be adjusted with deionized water to achieve the desired final concentrations.
-
Film Deposition: Immerse the cleaned substrates vertically in the deposition bath. Heat the bath to a controlled temperature (e.g., 60-80 °C) using a water bath. The deposition time can vary from 1 to several hours, depending on the desired film thickness.
-
Post-Deposition Treatment: After deposition, remove the substrates from the bath, rinse them thoroughly with deionized water, and dry them in a gentle stream of air or nitrogen.
-
Annealing (Optional): To improve the crystallinity and properties of the deposited films, they can be annealed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 200 to 350 °C.
Visualizations
Caption: Synthesis pathway from Schlippe's salt to antimony pentasulfide.
Caption: Experimental workflow for Sb₂S₅ powder synthesis.
Applications
Antimony sulfides derived from Schlippe's salt have potential applications in various fields:
-
Materials Science: Antimony pentasulfide is traditionally used as a red pigment and a vulcanizing agent in the rubber industry.[3] As a semiconductor material, it can be explored for applications in electronic and optoelectronic devices.
-
Drug Development and Biomedical Research: Antimony compounds have been investigated for their therapeutic properties, including anticancer and antileishmanial activities.[4] The synthesis of antimony sulfide nanoparticles from a water-soluble precursor like Schlippe's salt provides a route to materials that can be explored for drug delivery systems, bio-imaging, and antimicrobial applications.[1] The controlled synthesis of nanoparticles allows for tuning of their size and surface properties, which is crucial for their interaction with biological systems.
Concluding Remarks
Schlippe's salt serves as a valuable and straightforward precursor for the synthesis of antimony pentasulfide. The protocols provided in this application note offer a reliable method for producing this material in both powder and thin film forms. The resulting antimony sulfide can be further explored for a range of applications, from traditional industrial uses to emerging areas in materials science and biomedicine. Further research into controlling the particle size and morphology of the synthesized antimony sulfide and exploring its functional properties is encouraged.
References
Application Notes and Protocols: Synthesis of Doped Sodium Thioantimonate Glass-Ceramics via Melt-Quenching
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of doped sodium thioantimonate (Na₃SbS₄) solid-state electrolytes using the melt-quenching technique. This method is crucial for developing novel glass and glass-ceramic materials with enhanced ionic conductivity for applications such as all-solid-state sodium-ion batteries.
Introduction
This compound (Na₃SbS₄) has emerged as a promising solid-state electrolyte due to its high ionic conductivity and good stability.[1] The melt-quenching technique is a versatile method to synthesize amorphous glassy materials by rapidly cooling a melt below its glass transition temperature. This process can introduce a disordered structure that often leads to higher ionic conductivity compared to crystalline counterparts. Subsequent annealing can be employed to form glass-ceramics, which may offer a balance of high ionic conductivity and improved mechanical stability.
Doping Na₃SbS₄ with various elements is a key strategy to further enhance its electrochemical properties. For instance, doping with higher valence cations like tungsten (W⁶⁺) in place of Sb⁵⁺ can create sodium ion vacancies, which are crucial for facilitating ion transport and significantly increasing ionic conductivity.[2][3] Other dopants, such as calcium (Ca²⁺) or halogens (e.g., Br⁻, I⁻), have also been explored to modify the material's structure and improve performance.[4][5]
This document outlines the protocols for synthesizing doped Na₃SbS₄, presents key performance data from literature, and provides visualizations of the experimental workflow.
Experimental Protocols
General Protocol for Melt-Quenching Synthesis of Doped this compound
This protocol is a generalized procedure based on common practices for synthesizing sulfide (B99878) glass electrolytes. Specific parameters may require optimization depending on the dopant and desired final properties.
2.1.1. Precursor Preparation:
-
Stoichiometric Calculation: Calculate the required molar ratios of the precursor materials. Precursors typically include sodium sulfide (Na₂S), antimony(V) sulfide (Sb₂S₃), sulfur (S), and the desired dopant source (e.g., tungsten sulfide (WS₂), calcium sulfide (CaS), sodium bromide (NaBr), sodium iodide (NaI)).
-
Weighing and Mixing: Inside an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm), accurately weigh the precursor powders. Thoroughly mix the powders using an agate mortar and pestle to ensure homogeneity.
2.1.2. Ampoule Sealing:
-
Carbon Coating (Optional but Recommended): To prevent the reactive melt from adhering to the quartz tube, a carbon coating is often applied to the inner surface of the ampoule. This can be done by pyrolysis of an organic solvent like acetone.
-
Sample Loading: Transfer the mixed precursor powder into a quartz ampoule.
-
Evacuation and Sealing: Attach the ampoule to a vacuum line and evacuate to a high vacuum (<10⁻³ Torr). While under vacuum, seal the ampoule using a high-temperature torch.
2.1.3. Melting and Quenching:
-
Melting: Place the sealed ampoule in a programmable tube furnace. Heat the ampoule to a high temperature, typically in the range of 650 °C to 950 °C, at a controlled rate (e.g., 2-5 °C/min).[6] Hold the ampoule at the peak temperature for a sufficient duration (e.g., 1-12 hours) to ensure a homogeneous melt.[6][7]
-
Quenching: Rapidly cool the molten material to form a glass. Common quenching methods include:
2.1.4. Post-Processing (Annealing for Glass-Ceramics):
-
Sample Retrieval: Carefully break the quartz ampoule inside the argon-filled glovebox to retrieve the glassy product.
-
Annealing: To form a glass-ceramic, place the powdered or pelletized glass sample in a furnace and heat it to a temperature between the glass transition temperature (Tg) and the crystallization temperature (Tc). A typical annealing temperature might be in the range of 250-450 °C for several hours.[6] This step promotes the growth of crystalline phases within the amorphous matrix.
Characterization
The synthesized materials should be characterized to determine their structure, morphology, and electrochemical properties. Key techniques include:
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the glass or identify the crystalline phases in the glass-ceramic.
-
Scanning Electron Microscopy (SEM): To observe the morphology and microstructure.
-
Electrochemical Impedance Spectroscopy (EIS): To measure the ionic conductivity of the material.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition and crystallization temperatures.
Data Presentation
The following tables summarize quantitative data for various doped this compound compositions synthesized using methods related to melt-quenching.
| Composition | Dopant | Synthesis Method | Room Temperature Ionic Conductivity (mS/cm) | Activation Energy (eV) |
| Na₂.₇W₀.₃Sb₀.₇S₄ | Tungsten (W) | Solid-State Reaction | 14.5 | 0.12 |
| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Tungsten (W) | Solid-State Reaction | 24.2 | 0.09 |
| Na₂.₉Sb₀.₉W₀.₁S₄ | Tungsten (W) | Solid-State Reaction | >30 | - |
| Na₃₋₂ₓCaₓSbS₄ | Calcium (Ca) | Ball Milling & Heat Treatment | 1.59 | - |
| 0.9Na₃SbS₄·0.1NaI | Iodine (I) | Solution-based | 1.01 | - |
| Na₂.₉₅Sb₀.₉₅W₀.₀₅S₄ | Tungsten (W) | Melt-Quenching & Annealing | 10.37 | - |
Note: The synthesis methods listed are as reported in the cited literature and may involve variations of the general melt-quenching protocol.
Visualizations
The following diagrams illustrate the experimental workflow for the melt-quenching synthesis of doped this compound.
Caption: Experimental workflow for melt-quenching synthesis.
Caption: Logic diagram of doping strategies for Na₃SbS₄.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfide glass solid-state electrolyte separators for Li metal batteries: using an interlayer to increase rate performance and reduce stack pressure - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00926E [pubs.rsc.org]
- 9. johnsonenergystorage.com [johnsonenergystorage.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Thioantimonate (Na₃SbS₄) in All-Solid-State Sodium Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium thioantimonate (Na₃SbS₄) as a solid electrolyte in all-solid-state sodium batteries. Detailed experimental protocols for its synthesis and the fabrication of battery cells are outlined, along with a summary of its key electrochemical properties.
This compound has emerged as a promising solid electrolyte material for all-solid-state sodium-ion batteries due to its high ionic conductivity, good mechanical properties, and relatively low cost.[1] It exists in different crystalline phases, primarily tetragonal and cubic, with the cubic phase generally exhibiting higher ionic conductivity.[2][3] Various synthesis methods, including solid-state sintering, mechanochemical ball milling, and aqueous-solution routes, have been developed to produce Na₃SbS₄ with optimized properties.[1][4] Doping with elements such as tungsten (W) or tin (Sn) has been shown to further enhance its ionic conductivity and electrochemical stability.[5][6] However, challenges related to interfacial stability with the sodium metal anode remain a key focus of research.[7][8][9]
Data Presentation
Table 1: Ionic Conductivity of Na₃SbS₄ and its Derivatives
| Material Composition | Synthesis Method | Room Temperature Ionic Conductivity (S/cm) | Activation Energy (eV) | Reference |
| Na₃SbS₄ | Solid-state sintering | 1.0 x 10⁻³ | - | [8][9][10] |
| t-Na₃SbS₄ | Ball milling and sintering | 3.1 x 10⁻⁴ | 0.21 | [1] |
| Na₃SbS₄ | Aqueous-solution synthesis | 1.0 - 2.0 x 10⁻⁴ | - | [4][11] |
| Na₃SbS₄ (in PEO matrix) | Solution casting | 1.29 x 10⁻⁴ | - | [12] |
| Na₃(WSn)ₓSb₁₋₂ₓS₄ | Not specified | 1.13 x 10⁻² | - | [5] |
| Na₂.₉Sb₀.₉W₀.₁S₄ | Not specified | > 3.0 x 10⁻² | 0.11 | [6] |
| Na₂.₉₅SbS₃.₉₅Cl₀.₀₅ | Liquid-phase method | 9.0 x 10⁻⁴ | - | [13] |
| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Not specified | 2.42 x 10⁻² | 0.09 | [14][15] |
| Na₂.₇W₀.₃Sb₀.₇S₄ | Not specified | 1.45 x 10⁻² | 0.12 | [14][15] |
| Na₃SbS₄–Na₂WS₄ | Aqueous solution | 4.28 x 10⁻³ | - | [16] |
Table 2: Electrochemical Performance of All-Solid-State Sodium Batteries with Na₃SbS₄-based Electrolytes
| Cell Configuration | Current Density | Initial Discharge Capacity (mAh/g) | Capacity Retention | Cycling Stability | Reference |
| Na₂/₃Fe₁/₂Mn₁/₂O₂ | t-NSS | Na | 0.01 A/g | 106 | Stable over 30 cycles |
| PTCDA | PEO/NaTFSI/Na₃SbS₄ | Na | 0.2C | ~120 | 84% after 200 cycles |
| Na₂S | Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | Na | Not specified | 400 (reversible) | - |
| FeS₂ | Na₃SbS₄ (aqueous synthesized) | Na-Sn | Not specified | 256-346 (charge) | Good reversibility |
Experimental Protocols
Protocol 1: Synthesis of Na₃SbS₄ via Solid-State Sintering
This protocol is based on the method described by Tian et al.[7]
1. Materials and Equipment:
-
Sodium sulfide (B99878) (Na₂S, anhydrous, 99.8%)
-
Antimony powder (Sb, 99.5%)
-
Sulfur powder (S, 99.5%)
-
Argon-filled glovebox
-
Boron nitride crucible
-
Tube furnace with temperature controller
-
Planetary ball mill (optional, for homogenization)
-
Mortar and pestle
2. Procedure:
-
Inside an argon-filled glovebox, weigh stoichiometric amounts of Na₂S, Sb, and S powders.
-
Thoroughly mix the precursors using a mortar and pestle or a planetary ball mill for enhanced homogeneity.
-
Transfer the resulting mixture into a boron nitride crucible.
-
Place the crucible in a tube furnace.
-
Heat the mixture under an inert atmosphere (e.g., argon flow) according to a specific temperature profile (e.g., ramp to 500-600°C and hold for several hours). Note: The optimal temperature and duration may vary and should be determined experimentally.
-
After the sintering process, allow the furnace to cool down to room temperature naturally.
-
Transfer the product back into the argon-filled glovebox for storage and further processing.
Protocol 2: Synthesis of Na₃SbS₄ via Mechanochemical Ball Milling
This protocol is adapted from the work of Rush et al. as cited in[1].
1. Materials and Equipment:
-
Na₃SbS₄·9H₂O precursor
-
High-energy planetary ball mill
-
Zirconia (ZrO₂) grinding balls and vial
-
Vacuum oven or tube furnace
-
Argon-filled glovebox
2. Procedure:
-
Place the Na₃SbS₄·9H₂O precursor and ZrO₂ balls into the grinding vial inside an argon-filled glovebox. A typical ball-to-powder weight ratio is 10:1.
-
Ball mill the precursor at a high rotation speed (e.g., 400-600 rpm) for a specified duration (e.g., 5 minutes to several hours).[1]
-
After milling, transfer the powder to a crucible suitable for vacuum heating.
-
Heat the powder under vacuum at a controlled ramp rate (e.g., 5°C/min) to a specific temperature (e.g., 150°C) and hold for a duration (e.g., 1 hour) to dehydrate the sample and promote the formation of the desired crystalline phase.[1]
-
Cool the sample to room temperature and transfer it to an argon-filled glovebox.
Protocol 3: Assembly of an All-Solid-State Sodium Symmetric Cell
This protocol is a general procedure based on descriptions in multiple sources.[7]
1. Materials and Equipment:
-
Synthesized Na₃SbS₄ solid electrolyte powder
-
Hydraulic press
-
Pellet die (e.g., 6 mm diameter)
-
Sodium metal foil
-
Tantalum foil (as current collectors, optional)
-
Swagelok-type cell or coin cell components
-
Electrochemical workstation with impedance spectroscopy capability
-
Argon-filled glovebox
2. Procedure:
-
Inside an argon-filled glovebox, place a specific amount of Na₃SbS₄ powder into the pellet die.
-
Uniaxially press the powder at a high pressure (e.g., 350 MPa) to form a dense pellet.[7] The final thickness should be around 1-2 mm.
-
Cut two discs of sodium metal foil with a diameter matching the pellet.
-
Assemble the symmetric cell in the following order: cell casing, current collector (optional), sodium metal disc, Na₃SbS₄ pellet, second sodium metal disc, current collector (optional), spring, and cell cap.
-
Ensure good contact between the components by applying a consistent pressure during cell assembly.
-
The assembled cell can then be used for electrochemical testing, such as galvanostatic cycling and electrochemical impedance spectroscopy (EIS). For EIS measurements to determine ionic conductivity, inert blocking electrodes like tantalum are used instead of sodium metal.[7]
Visualizations
Caption: Workflow for Solid-State Synthesis of Na₃SbS₄.
Caption: Factors Influencing Na₃SbS₄ Ionic Conductivity.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Research Chemical [benchchem.com]
- 4. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Achievement of high ionic conductivity and electrochemical stability by W/Sn-doped Na3SbS4 conductors designed for all-solid-state sodium-ion batteries - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ceder.berkeley.edu [ceder.berkeley.edu]
- 8. Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Heavily Tungsten-Doped this compound Solid-State Electrolytes with Exceptionally Low Activation Energy for Ionic Diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heavily Tungsten–Doped this compound Solid–State Electrolytes with Exceptionally Low Activation Energy for Ionic Diffusion (Journal Article) | OSTI.GOV [osti.gov]
- 16. Aqueous solution synthesis of Na3SbS4–Na2WS4 superionic conductors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sodium Thioantimonate in Thin-Film Deposition
Introduction
Sodium thioantimonate (Na₃SbS₄), also known as Schlippe's salt when in its nonahydrate form (Na₃SbS₄·9H₂O), is a sulfosalt that has garnered interest as a precursor for the deposition of antimony sulfide (B99878) (Sb₂S₃) thin films.[1] Sb₂S₃ is a promising material for various optoelectronic applications, including solar cells and photosensors, due to its suitable bandgap, high absorption coefficient, and the natural abundance and low toxicity of its constituent elements.[2][3] Solution-based deposition techniques using this compound offer a scalable and cost-effective alternative to vacuum-based methods.[4] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the deposition of antimony sulfide thin films.
Key Applications
-
Solar Cells: Antimony sulfide thin films derived from this compound can serve as the absorber layer in photovoltaic devices.[5][6]
-
Solid-State Batteries: this compound is also explored as a solid electrolyte in all-solid-state sodium-ion batteries.[4][7][8][9]
-
Sensors: The semiconducting properties of antimony sulfide thin films make them suitable for use in various sensing applications.[10]
Precursor Synthesis: this compound (Na₃SbS₄)
There are several established methods for the synthesis of this compound. The choice of method may depend on the desired purity, scale, and available laboratory equipment.
1. Aqueous Solution Synthesis
This method is advantageous due to its scalability and the avoidance of toxic hydrogen sulfide gas evolution.[4]
-
Protocol:
-
Dissolve sodium sulfide (Na₂S), antimony trisulfide (Sb₂S₃), and elemental sulfur in deionized water.
-
Stir the solution at room temperature until all solids have dissolved, forming a clear solution of Na₃SbS₄.
-
The resulting aqueous solution can be used directly for thin-film deposition or for coating other materials.[4]
-
2. In-Situ Generation from Sodium Hydroxide (B78521)
This method generates the sodium sulfide in the reaction mixture.[1]
-
Protocol:
-
Combine antimony trisulfide (Sb₂S₃), elemental sulfur, and a sodium hydroxide (NaOH) solution.
-
The reaction produces this compound, sodium sulfate, and water.
-
The resulting solution can be purified to isolate the this compound.
-
3. High-Energy Ball Milling
This is a rapid synthesis method for producing high-purity this compound nonahydrate.[11][12]
-
Protocol:
Thin-Film Deposition from this compound Precursor
While direct deposition from a pure this compound solution is an emerging area, the following protocol is a representative method based on solution processing of similar antimony-based precursors. The general workflow involves preparing a precursor solution, depositing it onto a substrate, and then annealing to form the desired antimony sulfide thin film.
Experimental Workflow for Thin-Film Deposition
Caption: Workflow for solution-based deposition of antimony sulfide thin films.
Detailed Protocol: Spin Coating Deposition
-
Precursor Solution Preparation:
-
Prepare a precursor solution by dissolving synthesized this compound in a suitable solvent system. For antimony chalcogenides, solvent systems like hydrazine with thiourea have been used to dissolve similar precursors.
-
The concentration of the precursor solution is a critical parameter that influences the thickness and quality of the resulting film.
-
-
Substrate Preparation:
-
Clean the desired substrates (e.g., glass, FTO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Deposition:
-
Dispense the precursor solution onto the cleaned substrate.
-
Spin coat the substrate at a specific speed and duration to achieve the desired film thickness. A typical spin coating process might involve a two-step program: a low-speed step for spreading the solution followed by a high-speed step for thinning the film.
-
-
Drying and Annealing:
-
Dry the coated substrate on a hotplate at a low temperature (e.g., 100-150°C) to remove the solvent.
-
Transfer the dried film to a furnace for annealing in an inert atmosphere (e.g., nitrogen or argon) to convert the precursor to crystalline antimony sulfide. The annealing temperature and duration are critical for controlling the film's crystallinity and properties.[6]
-
Quantitative Data
The following tables summarize typical experimental parameters and resulting film properties for antimony sulfide thin films deposited via solution-based methods. Note that these are representative values, and optimal conditions will vary depending on the specific experimental setup and desired application.
Table 1: Precursor Solution and Deposition Parameters
| Parameter | Value Range | Reference |
| Precursor Concentration | 0.1 - 0.5 M | [2] |
| Solvent System | Hydrazine/Thiourea, CS₂/Butylamine | [2] |
| Spin Speed | 1000 - 4000 rpm | [2] |
| Annealing Temperature | 250 - 350 °C | [6] |
| Annealing Atmosphere | Nitrogen, Argon | [6] |
Table 2: Properties of Antimony Sulfide Thin Films
| Property | Typical Value | Reference |
| Thickness | 50 - 500 nm | [13] |
| Crystal Structure | Orthorhombic (Stibnite) | [6][14] |
| Optical Bandgap | 1.6 - 1.78 eV | [3][6][14] |
| Photo-to-Dark Current Ratio | 10² - 10³ | [6] |
Chemical Transformation Pathway
The following diagram illustrates the chemical transformation from the precursor solution to the final antimony sulfide thin film during the annealing process.
Caption: Chemical conversion during the annealing step.
Characterization of Thin Films
To evaluate the quality and properties of the deposited antimony sulfide thin films, a range of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the film.[6][14]
-
Scanning Electron Microscopy (SEM): To analyze the surface morphology and film thickness.[7]
-
UV-Vis Spectroscopy: To measure the optical transmittance and calculate the bandgap of the film.[3]
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition and stoichiometry of the film.[14]
By following these protocols and utilizing the provided data as a starting point, researchers can effectively employ this compound for the solution-based deposition of high-quality antimony sulfide thin films for a variety of applications.
References
- 1. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 2. Strategic tuning of precursor's concentration for the synthesis of Sb2S3 thin films with enlarged nanocrystals and hk1-oriented growth, leading to superior optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjp.nipne.ro [rjp.nipne.ro]
- 4. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Chemical bath deposition of Sb2S3 thin films using the mixing solution of SbCl3 and sodium citrate as a novel Sb source for assembling efficient solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Aqueous solution synthesis of Na3SbS4–Na2WS4 superionic conductors - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols: The Use of Schlippe's Salt in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schlippe's salt, chemically known as sodium thioantimonate nonahydrate (Na₃SbS₄·9H₂O), has historically served as a valuable reagent in the field of analytical chemistry.[1] Its primary application lies in the qualitative analysis of inorganic ions, specifically in the separation of metal cations into different analytical groups based on the solubility of their sulfides. This document provides detailed application notes and protocols for the use of Schlippe's salt in a laboratory setting.
The utility of Schlippe's salt stems from its ability to act as a source of sulfide (B99878) ions (S²⁻) and to form soluble thio-salts with certain metal sulfides. This property is particularly useful in the separation of the "tin subgroup" (arsenic, antimony, and tin) from the "copper subgroup" within the traditional Group II cations of qualitative analysis schemes.
Data Presentation
| Metal Sulfide | Formula | Ksp at 25°C |
| Arsenic(III) Sulfide | As₂S₃ | 4.0 x 10⁻²⁹ (calculated) |
| Antimony(III) Sulfide | Sb₂S₃ | 1.0 x 10⁻²⁷ (calculated) |
| Tin(II) Sulfide | SnS | 1.0 x 10⁻²⁵ |
| Copper(II) Sulfide | CuS | 6.0 x 10⁻³⁷ |
| Cadmium Sulfide | CdS | 1.0 x 10⁻²⁸ |
| Lead(II) Sulfide | PbS | 3.0 x 10⁻²⁸ |
| Mercury(II) Sulfide | HgS | 2.0 x 10⁻⁵⁴ |
Note: The solubility of arsenic and antimony sulfides can be influenced by the formation of thio-complexes in the presence of excess sulfide ions.
Experimental Protocols
Preparation of Schlippe's Salt Reagent (this compound Solution)
This protocol describes the synthesis of Schlippe's salt for use as a laboratory reagent.
Materials:
-
Antimony(III) sulfide (Sb₂S₃), finely powdered
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or anhydrous sodium sulfide (Na₂S)
-
Flowers of sulfur (S)
-
Distilled water
-
Beaker, 250 mL
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In the 250 mL beaker, prepare a concentrated solution of sodium sulfide by dissolving 24 g of Na₂S·9H₂O (or 10.4 g of anhydrous Na₂S) in 50 mL of distilled water.
-
To this solution, add 17 g of finely powdered antimony(III) sulfide.
-
Add 3.2 g of flowers of sulfur to the mixture.
-
Gently heat the mixture on a hot plate with continuous stirring. The solution will darken as the antimony sulfide and sulfur react to form this compound.
-
Continue heating and stirring for approximately 30 minutes, or until the solids have dissolved to form a clear, yellowish-red solution.
-
Filter the hot solution through a pre-warmed Buchner funnel to remove any unreacted sulfur or impurities.
-
Transfer the filtrate to a crystallizing dish and allow it to cool slowly.
-
Pale yellow, tetrahedral crystals of Schlippe's salt (Na₃SbS₄·9H₂O) will form.
-
Decant the mother liquor and wash the crystals with a small amount of cold distilled water.
-
Dry the crystals on a filter paper at room temperature. Store the prepared Schlippe's salt in a tightly sealed container.
-
For use as a reagent, prepare a 0.5 M solution by dissolving the synthesized crystals in distilled water.
Separation of Group IIA (Copper Subgroup) and Group IIB (Tin Subgroup) Cations
This protocol outlines the use of Schlippe's salt to separate the sulfides of As³⁺, Sb³⁺, and Sn⁴⁺ from the sulfides of Cu²⁺, Cd²⁺, Pb²⁺, and Hg²⁺.
Materials:
-
Unknown solution containing Group II cations
-
Dilute Hydrochloric Acid (HCl), 2 M
-
Thioacetamide (B46855) (CH₃CSNH₂) solution, 1 M
-
Schlippe's salt reagent (0.5 M this compound solution)
-
Dilute Acetic Acid (CH₃COOH), 2 M
-
Centrifuge and centrifuge tubes
-
Water bath
-
Litmus (B1172312) paper
Procedure:
-
Precipitation of Group II Sulfides:
-
To 5 mL of the unknown solution, add 2 M HCl dropwise until the pH is approximately 0.5 (test with litmus paper).
-
Add 1 mL of 1 M thioacetamide solution.
-
Heat the mixture in a boiling water bath for 10 minutes to precipitate the sulfides of all Group II cations.
-
Centrifuge the mixture and decant the supernatant. The precipitate contains the sulfides of Group IIA and Group IIB.
-
-
Separation of Subgroups:
-
To the precipitate from the previous step, add 5 mL of Schlippe's salt reagent.
-
Warm the mixture in a water bath at 60°C for 5 minutes, stirring continuously. The sulfides of the tin subgroup (As₂S₃, Sb₂S₃, SnS₂) will dissolve to form soluble thio-salts (e.g., Na₃AsS₄, Na₃SbS₄, Na₂SnS₃). The sulfides of the copper subgroup (CuS, CdS, PbS, HgS) will remain as a precipitate.
-
Centrifuge the mixture.
-
Decant the supernatant into a clean test tube. This solution contains the tin subgroup cations.
-
The precipitate contains the copper subgroup cations. Wash this precipitate with 5 mL of distilled water and set it aside for further analysis of Group IIA.
-
-
Reprecipitation of Tin Subgroup Sulfides:
-
To the supernatant containing the dissolved tin subgroup, add 2 M acetic acid dropwise until the solution is acidic.
-
A yellow or orange precipitate indicates the reprecipitation of the tin subgroup sulfides (As₂S₃, Sb₂S₃, SnS₂).
-
Centrifuge and collect this precipitate for further separation and identification of arsenic, antimony, and tin.
-
Confirmatory Test for Antimony
This protocol describes a confirmatory test for the presence of antimony after its separation.
Materials:
-
Precipitate containing Sb₂S₃
-
Concentrated Hydrochloric Acid (HCl)
-
Iron wire or nail
-
Test tube
Procedure:
-
Dissolve the orange precipitate of Sb₂S₃ in a minimal amount of concentrated HCl.
-
Place a clean iron wire or nail into the solution.
-
The presence of antimony is confirmed by the deposition of a black, flaky solid (metallic antimony) on the surface of the iron.[2]
Reaction: 2 Sb³⁺(aq) + 3 Fe(s) → 2 Sb(s) + 3 Fe²⁺(aq)
Visualizations
Caption: Workflow for the separation of Group IIA and IIB cations.
Caption: Confirmatory test for antimony.
References
Sodium Thioantimonate: Application Notes and Protocols for Ion Exchange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium thioantimonate (Na₃SbS₄), commonly known as Schlippe's salt, is a sulfur salt of antimony that exists as a nonahydrate (Na₃SbS₄·9H₂O).[1] While extensively researched as a solid-state electrolyte for sodium-ion batteries, its properties also suggest potential as a specialized ion exchange material.[2][3] The presence of exchangeable sodium ions and the layered sulfide (B99878) structure in related antimony compounds indicate that this compound could be effective for the selective removal of certain cations, particularly heavy metals and potentially radionuclides, from aqueous solutions.[2]
These application notes provide an overview of the potential use of this compound as an ion exchange material, including synthesis protocols, theoretical experimental procedures for ion exchange, and data presentation guidelines.
Synthesis of this compound (Schlippe's Salt)
High-purity this compound nonahydrate is essential for reproducible ion exchange studies. Two primary synthesis methods are presented below: a traditional aqueous method and a more rapid mechanochemical process.
Protocol 1: Traditional Aqueous Synthesis
This method involves the reaction of antimony trisulfide, sodium sulfide, and sulfur in an aqueous solution.[4]
Materials:
-
Antimony trisulfide (Sb₂S₃), finely powdered
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) or anhydrous sodium sulfide (Na₂S)
-
Sulfur (S), powdered
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
In a casserole, combine 67 g of antimony trisulfide, 140 g of sodium sulfide nonahydrate (or 47 g of anhydrous sodium sulfide and 93 ml of water), and 13 g of powdered sulfur with 150 ml of deionized water.[4]
-
Heat the mixture to boiling and maintain for 15 minutes with stirring.[4]
-
Filter the hot solution to remove any residue. Rinse the residue with a small amount of hot water containing a trace of sodium hydroxide.[4]
-
Allow the filtrate to cool and crystallize. To prevent hydrolysis and the formation of a reddish-brown precipitate, a small amount of 6 N NaOH can be added.[4]
-
Collect the crystals by filtration. The mother liquor can be concentrated to yield a second crop of crystals.[4]
-
Wash the crystals with a small amount of ethanol and dry them in a desiccator over a suitable drying agent.[5]
Protocol 2: High-Energy Ball Milling (Mechanochemical) Synthesis
This solvent-free method offers a rapid and high-yield alternative to the traditional aqueous synthesis.[6][7]
Materials:
-
Antimony trisulfide (Sb₂S₃)
-
Sodium sulfide (Na₂S)
-
Sulfur (S)
Procedure:
-
Combine stoichiometric amounts of antimony trisulfide, sodium sulfide, and sulfur in a high-energy ball milling vial.
-
Mill the mixture for approximately four hours. This process has been reported to achieve a yield of around 90%.[3][6][7]
-
The resulting product is high-purity this compound nonahydrate.[6][7]
Theoretical Application in Ion Exchange
While direct, extensive literature on this compound as a conventional ion exchange resin is limited, its structure suggests a cation exchange mechanism where the Na⁺ ions can be exchanged for other cations. The following protocols are based on general ion exchange principles and are intended as a starting point for investigation.
Workflow for Cation Exchange using this compound
Caption: General workflow for cation exchange chromatography using this compound.
Protocol 3: Heavy Metal Removal from Aqueous Solutions (Theoretical)
This protocol outlines a hypothetical procedure for evaluating the efficacy of this compound in removing heavy metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺) from a contaminated water sample.
Materials:
-
Synthesized this compound nonahydrate
-
Chromatography column
-
Equilibration buffer (e.g., 0.1 M Sodium Acetate, pH 5-6)
-
Wash buffer (same as equilibration buffer)
-
Elution buffer (e.g., 1 M Sodium Chloride or a buffer with a lower pH)
-
Regeneration solution (e.g., 2 M Sodium Chloride)
-
Heavy metal standard solutions
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for analysis
Procedure:
-
Preparation of the Ion Exchange Material: Gently grind the synthesized this compound crystals to a uniform particle size.
-
Column Packing: Create a slurry of the this compound powder in the equilibration buffer and pour it into the chromatography column, allowing it to settle into a packed bed.
-
Equilibration: Pass 5-10 column volumes of the equilibration buffer through the column to stabilize the pH and saturate the material with Na⁺ ions.
-
Sample Loading: Load the heavy metal-containing sample solution onto the column at a slow, controlled flow rate (e.g., 1 mL/min). Collect the flow-through.
-
Washing: Wash the column with 5-10 column volumes of the wash buffer to remove any non-specifically bound molecules. Collect the wash fractions.
-
Elution: Elute the bound heavy metal ions by passing the elution buffer through the column. The high concentration of Na⁺ ions in the elution buffer will compete with the bound heavy metals, displacing them from the thioantimonate matrix. Collect the eluate in fractions.
-
Regeneration: To reuse the column, flush it with the regeneration solution to ensure all bound cations are removed and the material is fully recharged with Na⁺ ions. Re-equilibrate with the equilibration buffer before the next use.
-
Analysis: Analyze the initial sample, flow-through, wash fractions, and elution fractions for heavy metal content using ICP-MS or AAS to determine the binding and elution efficiency.
Data Presentation: Ion Exchange Performance
Quantitative data from ion exchange experiments should be summarized for clear comparison.
| Parameter | Symbol | Formula |
| Distribution Coefficient | K_d | (([C_0] - [C_f]) / [C_f]) * (V / m) |
| Ion Exchange Capacity | Q_e | (([C_0] - [C_f]) * V) / m |
| Removal Efficiency | %R | (([C_0] - [C_f]) / [C_0]) * 100 |
Where:
-
[C₀] = Initial concentration of the target ion
-
[C_f] = Final concentration of the target ion in the solution
-
V = Volume of the solution (L)
-
m = Mass of the ion exchange material (g)
Table 1: Hypothetical Ion Exchange Capacities of this compound for Various Cations
| Cation | Initial Concentration (mg/L) | Final Concentration (mg/L) | Ion Exchange Capacity (mg/g) | Removal Efficiency (%) |
| Pb²⁺ | 100 | 5 | 9.5 | 95 |
| Cd²⁺ | 100 | 15 | 8.5 | 85 |
| Cu²⁺ | 100 | 20 | 8.0 | 80 |
| Cs⁺ | 50 | 2 | 4.8 | 96 |
| Sr²⁺ | 50 | 5 | 4.5 | 90 |
| Note: This data is hypothetical and for illustrative purposes only. |
Potential Applications in Drug Development
The selective binding properties of ion exchange materials are valuable in various stages of drug development. While not a conventional application for this compound, its unique chemistry may offer niche advantages.
Theoretical Signaling Pathway Interaction and Drug Purification
In a hypothetical scenario, a drug candidate (a positively charged molecule) might need to be separated from impurities or its formulation buffer. This compound could potentially be used in a purification step.
Caption: Logical flow of a hypothetical drug purification process using this compound.
Safety and Handling
This compound is harmful if swallowed or inhaled.[8] Upon acidification, it can release toxic hydrogen sulfide gas.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound presents an intriguing, albeit underexplored, potential as an ion exchange material. Its synthesis is well-documented, and its chemical properties suggest utility in the selective removal of cations. The protocols and data presented here are intended to provide a foundational framework for researchers to explore this novel application. Further experimental validation is necessary to fully characterize its ion exchange capabilities and practical utility in research, environmental remediation, and drug development.
References
- 1. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 2. This compound Research Chemical [benchchem.com]
- 3. This compound (13776-84-6) for sale [vulcanchem.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 13776-84-6 [chemicalbook.com]
- 6. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | H3Na3S4Sb | CID 13751471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Na3SbS4 Ionic Conductivity via Tungsten Doping
This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions for experiments focused on improving the ionic conductivity of Na3SbS4 solid electrolytes through tungsten (W) doping.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which tungsten doping enhances the ionic conductivity of Na3SbS4?
A1: Tungsten doping enhances ionic conductivity primarily through a mechanism called aliovalent substitution.[1][2] When a hexavalent tungsten ion (W⁶⁺) replaces a pentavalent antimony ion (Sb⁵⁺) in the Na3SbS4 crystal lattice, a charge imbalance is created.[1][2] To maintain overall charge neutrality, the material compensates by creating sodium ion vacancies (V'Na).[1][2][3] These vacancies act as pathways for sodium ions to move through the material, thus significantly increasing ionic conductivity.[3][4][5] Additionally, this substitution can promote a phase transition from a less conductive tetragonal structure to a highly conductive cubic phase.[2][4]
Q2: What is the effect of different tungsten doping concentrations on ionic conductivity?
A2: The ionic conductivity is highly sensitive to the tungsten doping concentration. While initial doping significantly boosts conductivity, there is an optimal range. Studies have shown that heavily doping Na3SbS4 with tungsten, with concentrations going far beyond the initial 10-12%, can lead to the formation of novel pseudo-cubic or orthorhombic structures with exceptionally low activation energies for ion diffusion.[6] For example, a composition of Na2.895W0.3Sb0.7S4 has demonstrated a room temperature ionic conductivity of 24.2 mS/cm with a record low activation energy of 0.09 eV.[6] However, very high vacancy concentrations can also lead to increased grain boundary resistance, which can lower the overall measured conductivity.[6]
Q3: What are the typical ionic conductivity and activation energy values reported for W-doped Na3SbS4?
A3: A range of ionic conductivities and activation energies have been reported, which depend on the precise stoichiometry, synthesis method, and measurement conditions (especially the ability to separate bulk vs. grain boundary effects). Below is a summary of representative data.
Data Presentation: Ionic Properties of W-Doped Na3SbS4 Systems
| Compound Formula | Doping Level (x) | Room Temperature Ionic Conductivity (σ) | Activation Energy (Ea) | Synthesis Method | Key Findings |
| Na3SbS4 (Pristine) | 0 | ~0.98 mS/cm[7] | - | Melt-quenching & Annealing | Baseline for comparison. |
| Na2.9Sb0.9W0.1S4 | 0.1 | 41 ± 8 mS/cm[8] | 0.18 eV[6] | Solid-State | High conductivity, but can be limited by grain boundaries.[1][9] |
| Na2.88Sb0.88W0.12S4 | 0.12 | 32 mS/cm[2][3] | 0.21 eV[6] | Solid-State | Induces cubic phase transition, leading to high conductivity.[2] |
| Na2.7W0.3Sb0.7S4 | 0.3 | 14.5 mS/cm[6] | 0.12 eV[6] | Solid-State | Heavy doping creates a novel orthorhombic structure.[6] |
| Na2.895W0.3Sb0.7S4 | 0.3 | 24.2 mS/cm[6] | 0.09 eV[6] | Solid-State | Optimized Na+ content with heavy W-doping yields record low Ea.[6] |
| Na2.95Sb0.95W0.05S4 | 0.05 | 10.37 mS/cm[7] | - | Melt-quenching & Annealing | Demonstrates significant enhancement even at lower doping levels.[7] |
| Na3(WSn)xSb1-2xS4 | - | 11.3 mS/cm[10] | - | Solid-State | W/Sn co-doping improves phase purity and stability.[10] |
Section 2: Troubleshooting Guides
Problem: My measured ionic conductivity is significantly lower than reported values.
-
Possible Cause 1: High Grain Boundary Resistance.
-
Explanation: The total measured conductivity is a combination of bulk (within crystal grains) and grain boundary (between grains) conductivity. Polycrystalline samples often exhibit high grain boundary resistance, which can become the limiting factor for overall ion transport, masking the high intrinsic bulk conductivity.[1][9]
-
Troubleshooting Steps:
-
Perform Low-Temperature Impedance Spectroscopy: By lowering the measurement temperature (e.g., down to -100 °C or below), the contribution of grain boundary resistance can be more clearly separated from the bulk resistance in a Nyquist plot.[1][9] This allows for the calculation of the true, and often much higher, bulk ionic conductivity.
-
Optimize Sintering/Pelletizing: The density and quality of the pressed pellet are critical. Experiment with different sintering temperatures, pressures, and durations to improve grain-to-grain contact and reduce porosity. Soft sintering steps or the use of sintering aids may be beneficial.[9]
-
-
-
Possible Cause 2: Incomplete Synthesis or Phase Impurity.
-
Explanation: The presence of unreacted precursors or secondary phases (like WS2) can impede ionic pathways and lower conductivity.[10][11] Furthermore, the highly conductive cubic phase may not have formed completely.
-
Troubleshooting Steps:
-
Verify Phase Purity with XRD: Use X-ray diffraction to confirm the crystal structure. The target is typically a cubic phase for highly doped systems.[2] Look for peaks corresponding to impurities.
-
Use Raman Spectroscopy: This technique can confirm the successful incorporation of tungsten by identifying the vibrational modes of WS4²⁻ units alongside the host SbS4³⁻ tetrahedra.[6]
-
Refine Synthesis Protocol: Ensure intimate mixing of precursors using high-energy ball milling. Optimize the annealing temperature and duration. Synthesis must be performed in a strictly inert atmosphere (e.g., sealed quartz ampoule under vacuum or argon) to prevent oxidation.
-
-
Problem: My experimental results are inconsistent and difficult to reproduce.
-
Possible Cause: Precursor Purity and Handling.
-
Explanation: Sulfide-based solid electrolytes are highly sensitive to moisture and oxygen. Impurities in precursors, particularly oxides or hydroxides in Na2S, can lead to the formation of insulating side products and inconsistent results.[11]
-
Troubleshooting Steps:
-
Use High-Purity Precursors: Start with the highest purity Na2S, Sb2S5, and WS2 available. If necessary, purify the Na2S before use.
-
Strict Inert Atmosphere: All handling, mixing, and pelletizing of materials should be performed inside a glovebox with low moisture (<0.1 ppm) and oxygen (<0.1 ppm) levels.
-
Consistent Thermal History: Ensure that the heating and cooling rates during annealing are controlled and consistent between batches, as this can affect crystallinity and phase formation.
-
-
Section 3: Experimental Protocols
Protocol 1: Conventional Solid-State Synthesis of Na3-xSb1-xWxS4
-
Stoichiometric Calculation: Calculate the required molar ratios of the precursors: sodium sulfide (B99878) (Na2S), antimony pentasulfide (Sb2S5), and tungsten disulfide (WS2). All precursors should be dried under vacuum before use.
-
Mixing: Inside an argon-filled glovebox, weigh and transfer the precursors into a high-energy ball milling jar (e.g., zirconia).
-
Ball Milling: Mill the powder mixture at a moderate speed (e.g., 300-400 rpm) for several hours (e.g., 10-15 hours) to ensure homogeneous mixing.
-
Pelletizing: Transfer the milled powder into a die and press uniaxially (e.g., at ~200 MPa) to form a dense pellet.
-
Sealing: Place the pellet into a carbon-coated quartz tube. Evacuate the tube to a high vacuum (<10⁻³ Pa) and seal it using a torch. The carbon coating prevents the material from reacting with the quartz at high temperatures.
-
Annealing: Place the sealed ampoule in a furnace. Heat to the desired reaction temperature (e.g., 450-550 °C) and hold for a specified duration (e.g., 8-12 hours). Allow the furnace to cool slowly to room temperature.
-
Characterization: Open the ampoule inside the glovebox. The resulting material is ready for characterization (XRD, EIS, etc.).
Protocol 2: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation: Grind a portion of the synthesized material into a fine powder inside a glovebox. Press the powder into a dense pellet of known diameter and thickness.
-
Electrode Application: Apply ion-blocking electrodes (e.g., gold or carbon) to both flat surfaces of the pellet via sputtering or by pressing with conductive foils.
-
Cell Assembly: Assemble the pellet into an airtight, temperature-controlled measurement cell.
-
EIS Measurement: Connect the cell to an impedance analyzer. Apply a small AC voltage perturbation (e.g., 10-20 mV) over a wide frequency range (e.g., 1 MHz down to 0.1 Hz).
-
Data Analysis:
-
Plot the data in a Nyquist plot (Z'' vs. Z').
-
The high-frequency intercept of the semicircle with the real axis (Z') corresponds to the total resistance (R_total) of the electrolyte (bulk + grain boundary).
-
Fit the impedance data to an equivalent circuit model (e.g., containing elements for bulk resistance, grain boundary resistance, and constant phase elements) to deconvolve the contributions and find the bulk resistance (R_bulk).
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the pellet thickness, A is the electrode area, and R is the determined resistance.
-
Section 4: Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of W-doped Na3SbS4.
Caption: Mechanism for ionic conductivity enhancement in Na3SbS4 by tungsten doping.
References
- 1. Unveiling Ultra-High Ionic Conductivity in W‑Doped Na3SbS4: Grain Boundary Effects and Pure Bulk Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Achievement of high ionic conductivity and electrochemical stability by W/Sn-doped Na3SbS4 conductors designed for all-solid-state sodium-ion batteries - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sodium Thioantimonate (Schlippe's Salt) Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of sodium thioantimonate (Na₃SbS₄·9H₂O) in aqueous solutions.
Troubleshooting Guide: Preventing Precipitation and Decomposition
This guide addresses common issues encountered during the preparation and handling of aqueous this compound solutions.
| Issue | Observation | Probable Cause | Recommended Solution |
| Spontaneous Precipitation | A reddish-brown precipitate forms in the solution upon standing. | Hydrolysis: The thioantimonate anion is reacting with water, likely due to a decrease in pH or exposure to air.[1][2] | 1. Increase Alkalinity: Add a small amount of concentrated sodium hydroxide (B78521) (NaOH) solution dropwise until the precipitate redissolves.[2][3] 2. Add Excess Sulfide (B99878): Introduce a small amount of sodium sulfide (Na₂S) to the solution to shift the equilibrium and stabilize the thioantimonate.[1][2] |
| Discoloration upon Dissolution | The solution turns a muddy brownish color immediately upon dissolving the solid. | Poor Quality Reagent or Water: The this compound may have already partially decomposed, or the water used is acidic or contains dissolved CO₂. | 1. Use High-Purity Reagents: Ensure the this compound is fresh and has been stored properly. 2. Use Degassed, Alkaline Water: Prepare solutions using deionized water that has been boiled to remove dissolved gases and cooled under an inert atmosphere (e.g., nitrogen or argon). Adjust the water to a slightly alkaline pH with NaOH before adding the this compound. |
| Gas Evolution (Rotten Egg Smell) | Bubbles are observed, and the characteristic smell of hydrogen sulfide (H₂S) is present. | Acidic Contamination: The solution has become acidic, leading to the rapid decomposition of the thioantimonate.[1][4] | 1. Immediate Neutralization: Carefully add a base (e.g., NaOH solution) to neutralize the acid and stop the decomposition. Perform this in a well-ventilated fume hood. 2. Identify and Eliminate Acid Source: Review the experimental setup and reagents to find the source of acid contamination. |
| Crystals Form with a Scum | During crystallization, a brownish scum forms on the surface of the crystals. | Localized Hydrolysis: The solution may be hydrolyzing at the air-liquid interface as it cools and concentrates.[2] | Maintain Alkaline Conditions: Add a small amount of 6 N (~15%) NaOH to the mother liquor before and during the crystallization process to prevent surface hydrolysis.[2] |
Frequently Asked Questions (FAQs)
1. What is the primary cause of this compound hydrolysis?
The primary cause of hydrolysis is the reaction of the tetrathioantimonate(V) anion (SbS₄³⁻) with water. This reaction is significantly accelerated under neutral or acidic conditions and upon exposure to air and light.[1][5] The hydrolysis results in the formation of a reddish-brown precipitate, which is generally a mixture of antimony pentasulfide (Sb₂S₅) and antimony pentoxide (Sb₂O₅).[1][2]
2. How can I prepare a stable aqueous solution of this compound?
To prepare a stable solution, it is crucial to maintain alkaline conditions. The stability of this compound solutions is enhanced in the presence of excess sulfide ions or a sufficiently high concentration of sodium hydroxide.[1][2] It is recommended to dissolve the solid in a slightly alkaline aqueous solution.
3. What is the effect of pH on the stability of this compound solutions?
The pH of the solution is a critical factor for stability:
-
Alkaline pH: In alkaline conditions, especially with an excess of sodium sulfide, the solution is relatively stable.[1][2]
-
Neutral pH: At neutral pH, the solution is prone to hydrolysis, leading to precipitation.[1]
-
Acidic pH: In acidic conditions, this compound readily decomposes, forming antimony pentasulfide and releasing toxic hydrogen sulfide gas.[1][4]
4. Can I store aqueous solutions of this compound?
While freshly prepared solutions are best, short-term storage is possible under the right conditions. Store the solution in a tightly sealed, opaque container to protect it from air and light, and ensure the solution remains alkaline.[1][5] For longer-term storage, it is better to store the solid compound in a dry, inert atmosphere.
5. What is the solubility of this compound in water?
The solubility of anhydrous this compound in water increases with temperature.
| Temperature (°C) | Solubility (g anhydrous Na₃SbS₄ / 100 g H₂O) |
| 0 | 13.4[3][6] |
| 20 | 27.9[3][6] |
| 80 | 88.3[3][6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of an aqueous solution of this compound with measures to prevent hydrolysis.
Materials:
-
This compound nonahydrate (Na₃SbS₄·9H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH), 1 M solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
De-gas the deionized water by boiling it for 15-20 minutes and then allowing it to cool to room temperature under a gentle stream of inert gas.
-
To the cooled, de-gassed water, add a few drops of 1 M NaOH solution to make it slightly alkaline (pH > 8).
-
Slowly dissolve the desired amount of this compound nonahydrate in the alkaline water with gentle stirring.
-
If any turbidity or precipitate appears, add another drop of 1 M NaOH solution until the solution is clear.
-
Use the solution immediately for the best results. If short-term storage is necessary, keep it in a sealed, opaque container under an inert atmosphere.
Protocol 2: Recrystallization of this compound
This protocol is for purifying this compound while preventing hydrolysis.
Materials:
-
Crude this compound
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Ethanol (for washing)
Procedure:
-
For every 1 gram of crude product, use approximately 1 mL of boiling water.
-
Before adding the crude solid, add a small amount of NaOH (e.g., 0.5 g for a larger batch) to the boiling water to make it alkaline.[2]
-
Dissolve the crude this compound in the boiling alkaline water.
-
If the solution is not clear, filter it while hot through a pre-heated funnel to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
If a brownish scum appears on the surface, add a small amount of concentrated NaOH solution.[2]
-
Collect the pale yellow crystals by suction filtration.
-
Wash the crystals sparingly with a small amount of cold ethanol.
-
Dry the crystals in a desiccator over a suitable drying agent (e.g., calcium chloride) to which a few drops of ammonium (B1175870) sulfide solution have been added to maintain a sulfide atmosphere.[3]
Visualizations
References
Technical Support Center: Enhancing the Air Stability of Na3SbS4 Solid Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the air stability of Na3SbS4 solid electrolytes.
Frequently Asked Questions (FAQs)
Q1: Why is Na3SbS4 considered to have relatively good air stability compared to other sulfide (B99878) solid electrolytes?
A1: The notable air stability of Na3SbS4 is attributed to the principles of the Hard and Soft Acids and Bases (HSAB) theory.[1][2] In this context, Sb5+ is a "soft acid" and S2- is a "soft base," forming a strong covalent bond. This strong bond has a low affinity for oxygen (a "hard base"), making the (SbS4)3- group less likely to react with moisture and oxygen in the air compared to thiophosphate-based electrolytes where the harder acid P5+ readily reacts with oxygen.[1]
Q2: What is the primary degradation mechanism of Na3SbS4 when exposed to humid air?
A2: While Na3SbS4 is relatively stable, prolonged exposure to high humidity can lead to the formation of hydrates (Na3SbS4·xH2O) and the potential release of small amounts of hydrogen sulfide (H2S) gas.[1][3] However, unlike many other sulfide electrolytes, the Sb-S bond tends not to break, which contributes to its superior stability.[3]
Q3: How does doping improve the air stability and ionic conductivity of Na3SbS4?
A3: Doping with elements like Germanium (Ge), Zinc (Zn), or Manganese (Mn) can enhance both air stability and ionic conductivity.[3][4][5] The substitution of Sb with these elements can create sodium vacancies, which provide more pathways for Na+ ion transport, thus increasing ionic conductivity.[4][5] Furthermore, these dopants can strengthen the crystal structure, making it more resistant to degradation upon air exposure. For instance, Zn-doped Na3SbS4 has demonstrated strong air stability under humid conditions with minimal H2S release.[4]
Q4: Can the synthesis method affect the air stability of Na3SbS4?
A4: Yes, the synthesis method plays a crucial role. A rapid and economic synthesis route starting from Schlippe's salt (Na3SbS4·9H2O) has been shown to produce Na3SbS4 with excellent air stability.[1][2] This method involves a low-temperature heat treatment to remove crystalline water without decomposing the (SbS4)3- group.[1][2] Mechanochemical processes combined with sintering can also yield air-stable Na3SbS4.[6][7][8]
Q5: What is the difference between air stability and electrochemical stability at the anode interface?
A5: Air stability refers to the material's ability to resist degradation upon exposure to ambient air (oxygen and moisture). Electrochemical stability at the anode interface, on the other hand, relates to the material's stability when in contact with the sodium metal anode during battery cycling.[9][10][11] While Na3SbS4 has good air stability, it can undergo electrochemical reduction at the anode interface, leading to the formation of products like SbS33–, Sb2S74–, NaSb, and Na2S, which can increase interfacial resistance and limit battery cycle life.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Significant H2S gas evolution detected during handling in air. | 1. Incomplete removal of water from the precursor during synthesis. 2. Exposure to excessively high humidity for a prolonged period. 3. Use of a less stable synthesis route. | 1. Ensure complete dehydration of the Na3SbS4·9H2O precursor during synthesis by optimizing the heating temperature and duration. 2. Handle the material in a controlled atmosphere (e.g., a glovebox with low humidity) as much as possible. 3. Consider doping with elements like Zn or Mn, which have been shown to reduce H2S release.[4][5] |
| Decreased ionic conductivity after brief air exposure. | 1. Surface hydration. 2. Reaction with atmospheric CO2. | 1. Perform a gentle reheating of the sample under vacuum or in an inert atmosphere to remove adsorbed water. 2. Store the material in a desiccator or glovebox to minimize exposure. 3. Utilize a synthesis method known to produce a more robust material, such as the one starting from Schlippe's salt.[1][2] |
| Powder sample appears discolored or clumpy after air exposure. | 1. Significant hydration and agglomeration of particles. | 1. While the bulk structure may still be intact, the surface properties have changed. It is recommended to re-process the material (e.g., grinding and reheating under inert conditions) if possible, or synthesize a fresh batch. 2. For future batches, consider creating composite materials or coatings to protect the particle surfaces. |
| Inconsistent ionic conductivity measurements between batches. | 1. Variations in synthesis conditions (e.g., temperature, time, precursor purity). 2. Different levels of air exposure during sample preparation for measurement. | 1. Standardize the synthesis protocol, including precursor quality, heating rates, and holding times. 2. Standardize the sample handling and preparation procedure for electrochemical impedance spectroscopy (EIS) to ensure consistent levels of air exposure. |
Quantitative Data on Ionic Conductivity
The following table summarizes the room temperature ionic conductivity of pristine and doped Na3SbS4 solid electrolytes as reported in the literature.
| Material | Ionic Conductivity (S/cm) | Activation Energy (eV) |
| Na3SbS4 | 1 x 10⁻³ | 0.216 |
| Na3SbS4 (from Na3SbS4·9H2O) | 1.1 x 10⁻³ | 0.20 |
| Na3.1Ge0.1Sb0.9S4 | 5.1 x 10⁻³ | 0.156 |
| Na3.3Zn0.1Sb0.9S4 | 1.48 x 10⁻³ | 0.128 |
| Na3.24Mn0.08Sb0.92S4 | 2.05 x 10⁻³ | - |
| Na3SbS4 (Ball-milled & Sintered) | 0.31 x 10⁻³ | 0.21 |
| Na3SbS4 (thin membrane) | 0.19 x 10⁻³ | - |
Experimental Protocols
1. Synthesis of Air-Stable Na3SbS4 from Schlippe's Salt (Na3SbS4·9H2O)
-
Objective: To synthesize Na3SbS4 with enhanced air stability.
-
Materials: Na3SbS4·9H2O (Schlippe's salt).
-
Procedure:
-
Place a known amount of Na3SbS4·9H2O powder in a tube furnace.
-
Heat the sample under vacuum. A two-step heating profile is often used:
-
Hold at the final temperature for a specified duration (e.g., 1 hour) to ensure complete conversion.[7]
-
Cool the sample to room temperature under vacuum.
-
Transfer the resulting Na3SbS4 powder to an argon-filled glovebox for storage and further processing.
-
2. Air Stability Test
-
Objective: To evaluate the stability of the synthesized Na3SbS4 in ambient air.
-
Procedure:
-
Prepare a pellet of the synthesized Na3SbS4 powder.
-
Measure the initial ionic conductivity using electrochemical impedance spectroscopy (EIS).
-
Expose the pellet to ambient air with a known humidity level (e.g., 70%) for a specific duration (e.g., 24-48 hours).[1][12]
-
After exposure, measure the ionic conductivity again and compare it with the initial value.
-
Characterize the exposed sample using techniques like X-ray diffraction (XRD) and Raman spectroscopy to identify any structural or chemical changes.[1]
-
Optionally, monitor for H2S gas evolution using an H2S sensor during air exposure.[7]
-
Visualizations
Caption: Strategies and mechanisms for enhancing the air stability of Na3SbS4.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Excellent sodium ion conductivity and air stability of manganese-substituted Na3SbS4 solid electrolytes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Na3SbS4 at the Anode Interface
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the solid-state electrolyte Na3SbS4, focusing on its degradation at the anode interface in sodium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation of Na3SbS4 at the anode interface?
A1: The primary degradation mechanism of Na3SbS4 at the anode interface is the electrochemical reduction of the SbS4³⁻ anion. This occurs at low potentials, near the potential of Na⁺ reduction, during battery cycling.[1][2][3][4][5] This reduction is an irreversible process that leads to the accumulation of degradation products at the interface.[1][2][3][4]
Q2: What are the common degradation products of Na3SbS4 at the anode interface?
A2: In-situ and post-mortem characterization have identified several common degradation products resulting from the electrochemical reduction of Na3SbS4. These include sodium sulfide (B99878) (Na2S), sodium antimonide (NaSb), thioantimonate species with a lower oxidation state such as SbS3³⁻, and the dimer Sb2S7⁴⁻.[1][2][3][4][5][6]
Q3: How can I detect the degradation of Na3SbS4 in my experiments?
A3: A key technique for detecting the degradation of Na3SbS4 is in-situ Raman spectroscopy.[1][3][4] Changes in the Raman spectrum at the anode interface during electrochemical cycling indicate the formation of degradation products. Pristine Na3SbS4 has characteristic Raman peaks corresponding to the SbS4³⁻ tetrahedron. The appearance of new peaks signifies the formation of decomposition products.
Q4: What are some strategies to mitigate the degradation of Na3SbS4 at the anode interface?
A4: Several strategies are being explored to improve the stability of the Na3SbS4/anode interface. One promising approach is the formation of a passivating interlayer. This can be achieved through:
-
Surface Hydration: Exposing the Na3SbS4 pellet to air for a controlled duration can form a hydrated surface layer (Na3SbS4·8H2O). This layer then reacts with the sodium metal anode to form a stable solid electrolyte interphase (SEI) composed of NaH and Na2O, which can suppress further degradation.[7][8]
-
Polymer Interlayers: Introducing a thin polymer interlayer, such as cellulose-poly(ethylene oxide) (CPEO), between the Na3SbS4 and the sodium anode can act as an electron-blocking layer, preventing the electrochemical reduction of the electrolyte.
-
Ionic Liquid Interlayers: Utilizing an ionic liquid-based interlayer can physically separate the Na3SbS4 from the sodium anode, preventing direct contact and subsequent reactions.[9]
Troubleshooting Guide
Problem: My all-solid-state sodium battery with Na3SbS4 shows rapid capacity decay and increasing polarization.
Possible Cause: This is a strong indicator of significant degradation at the Na3SbS4/anode interface. The accumulation of electronically conductive degradation products like NaSb and ionically insulating species increases the interfacial resistance, leading to poor electrochemical performance.[1][3][4]
Troubleshooting Steps:
-
Confirm Degradation with In-situ Raman Spectroscopy:
-
Assemble a cell designed for in-situ Raman measurements.
-
Monitor the Raman spectra at the anode interface during galvanostatic cycling.
-
Look for the disappearance of the characteristic Na3SbS4 peaks and the emergence of new peaks associated with degradation products.
-
-
Implement Interfacial Stabilization Strategies:
-
Surface Hydration: Before cell assembly, expose the Na3SbS4 pellet to ambient air for a short, controlled period (e.g., 10 minutes) to form a protective hydrate (B1144303) layer.[7]
-
Apply a Protective Interlayer: Consider applying a thin, uniform layer of a suitable polymer or ionic liquid on the Na3SbS4 surface before pressing it against the sodium anode.
-
-
Evaluate the Effectiveness of the Solution:
-
Assemble symmetric Na/Na3SbS4/Na cells with and without the implemented stabilization strategy.
-
Perform galvanostatic cycling at a constant current density (e.g., 0.1 mA cm⁻²).[7][8]
-
Compare the voltage profiles and the overall cycling stability. A stable voltage profile with low polarization indicates a more stable interface.
-
Use electrochemical impedance spectroscopy (EIS) to compare the interfacial resistance before and after cycling. A smaller increase in interfacial resistance suggests successful mitigation of degradation.
-
Data Presentation
Table 1: Raman Peak Positions for Pristine and Degraded Na3SbS4
| Species | Vibrational Mode | Raman Peak Position (cm⁻¹) | Reference |
| Na3SbS4 (pristine) | Symmetric stretch (νs) of SbS4³⁻ | ~359 - 368 | [10][11][12] |
| Asymmetric stretch (νa) of SbS4³⁻ | ~382 - 389 / 402 - 410 | [10][11][12] | |
| Deformational modes | ~155 / 189 | [12] | |
| Na3SbS4·9H2O (hydrated) | Shifted SbS4³⁻ stretch | ~380 | [10][11] |
| Absorbed H2O | ~3400 (broad) | [10][11] | |
| Degradation Products | SbS3³⁻ | (Not explicitly assigned in provided results) | [1][3][4] |
| Sb2S7⁴⁻ | (Not explicitly assigned in provided results) | [1][3][4] | |
| Na2S | (Not explicitly assigned in provided results) | [1][3][4] | |
| NaSb | (Not explicitly assigned in provided results) | [1][3][4] |
Table 2: Ionic Conductivity of Na3SbS4 and Related Compounds
| Material | Ionic Conductivity (S/cm) at Room Temperature | Reference |
| Na3SbS4 | ~1.0 x 10⁻³ | [1][3][4][6] |
| Aqueous-solution-synthesized Na3SbS4 | 0.1 - 0.2 x 10⁻³ | [13] |
| Na3SbS4·9H2O | ~1.0 x 10⁻⁷ | [10] |
| W-doped Na2.9Sb0.9W0.1S4 (Bulk) | Extrapolated to 9.6 x 10⁻² | [14] |
Experimental Protocols
1. Synthesis of Na3SbS4 via Solid-State Reaction
-
Precursors: Sodium (Na) granules, Antimony (Sb) powder, and Sulfur (S) powder.
-
Procedure:
-
Inside an argon-filled glovebox (H2O, O2 < 0.5 ppm), weigh the starting materials in a 3:1:4 molar ratio of Na:Sb:S.
-
Place the mixture into a glassy carbon crucible.
-
Seal the crucible in a quartz tube under vacuum.
-
Slowly heat the quartz tube to 700 °C in a furnace.
-
Maintain the temperature at 700 °C for 12 hours.
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting product is tetragonal Na3SbS4.[2]
-
2. Assembly of a Na/Na3SbS4/Na Symmetric Cell
-
Materials: Na3SbS4 powder, Sodium metal foil, cell components (e.g., Swagelok-type cell, stainless steel spacers).
-
Procedure:
-
Inside an argon-filled glovebox, press the Na3SbS4 powder into a dense pellet of the desired diameter and thickness (e.g., ~350 MPa).
-
Cut two discs of sodium metal foil of the same diameter as the electrolyte pellet.
-
Assemble the cell in the following order: stainless steel spacer, sodium metal disc, Na3SbS4 pellet, second sodium metal disc, and second stainless steel spacer.
-
Ensure good contact between the components by applying a consistent pressure during cell assembly.
-
3. In-situ Raman Spectroscopy of an All-Solid-State Battery
-
Setup: A custom-built electrochemical cell with a window transparent to the laser (e.g., quartz or sapphire), a Raman spectrometer with a long working distance objective.
-
Procedure:
-
Assemble the all-solid-state cell (e.g., Na/Na3SbS4/Na) within the specialized in-situ cell.
-
Mount the cell onto the Raman microscope stage and focus the laser on the anode/electrolyte interface.
-
Connect the cell to a potentiostat/galvanostat.
-
Acquire an initial Raman spectrum of the pristine interface before cycling.
-
Begin the electrochemical measurement (e.g., galvanostatic cycling).
-
Periodically acquire Raman spectra from the same location on the interface throughout the cycling process to monitor any changes.[15][16][17][18]
-
Mandatory Visualization
Caption: Degradation mechanism of Na3SbS4 at the anode interface.
Caption: Workflow for studying the Na3SbS4/anode interface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxiv.org [arxiv.org]
- 3. Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 4. Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [논문]Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery [scienceon.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. ceder.berkeley.edu [ceder.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vacancy‐Contained Tetragonal Na3SbS4 Superionic Conductor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | In situ and Operando Raman Spectroscopy of Layered Transition Metal Oxides for Li-ion Battery Cathodes [frontiersin.org]
- 18. The value of in situ/operando Raman spectroscopy in all-solid-state Li batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Ball Milling Parameters for Na₃SbS₄ Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ball milling parameters for the synthesis of the solid-state electrolyte Na₃SbS₄. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues during the ball milling synthesis of Na₃SbS₄.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Ionic Conductivity | 1. Incomplete reaction due to insufficient milling time or energy.2. Presence of impurity phases (e.g., NaSbS₂).3. Amorphous or poorly crystalline product.4. Particle agglomeration. | 1. Increase milling time. Studies have shown that ionic conductivity increases with milling time up to a certain point (e.g., 20 hours).2. Optimize milling time to avoid over-milling, which can lead to the formation of impurity phases. A subsequent sintering step can also improve phase purity.3. A post-milling annealing/sintering step can improve crystallinity and ionic conductivity.4. Optimize milling parameters to control particle size and reduce agglomeration. |
| Presence of Impurity Phases (e.g., NaSbS₂) | 1. Incorrect stoichiometry of precursors.2. Excessive milling time. Prolonged milling can lead to the decomposition of Na₃SbS₄.[1] | 1. Ensure accurate weighing of precursors (Na₂S, Sb₂S₃, and S) in the correct molar ratio.2. Reduce the milling time. For example, milling for 25 hours has been shown to produce NaSbS₂ impurities.[1] |
| Amorphous Product | 1. Insufficient milling time or energy to induce crystallization.2. Milling parameters are in a range that favors amorphization over crystallization. | 1. Increase milling time or speed to provide sufficient energy for crystallization.2. A post-milling heat treatment (sintering) is often effective in crystallizing the amorphous product into the desired tetragonal or cubic phase. |
| Inconsistent Results | 1. Inhomogeneous mixing of precursors.2. Variations in ball milling parameters (speed, time, ball-to-powder ratio).3. Contamination from milling media or atmosphere. | 1. Ensure thorough premixing of the precursor powders before ball milling.[2]2. Precisely control and document all ball milling parameters for each run.3. Use high-purity milling jars and balls (e.g., zirconia) and perform milling under an inert atmosphere (e.g., argon) to prevent oxidation and other reactions. |
| Product is Difficult to Handle (e.g., stuck to milling jar) | 1. Cold welding of the powder to the jar and balls due to excessive milling energy. | 1. Optimize milling time and speed to avoid excessive heat generation.2. Consider using a process control agent (PCA), although this may introduce impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal milling time for Na₃SbS₄ synthesis?
A1: The optimal milling time is a critical parameter that influences the phase purity, crystallinity, and ionic conductivity of Na₃SbS₄. While the ideal time can vary depending on the specific ball mill and other parameters, studies have shown that increasing milling time from 5 to 20 hours can lead to a decrease in crystallite size and an increase in the prevalence of the desired tetragonal phase.[1] One study found that a milling time of 20 hours resulted in a high ionic conductivity.[1] However, excessive milling (e.g., 25 hours) can lead to the formation of impurity phases like NaSbS₂.[1]
Q2: How does milling speed affect the synthesis of Na₃SbS₄?
A2: Milling speed directly impacts the energy input during the mechanochemical synthesis. Higher speeds can accelerate the reaction and phase formation. For instance, a speed of 510 rpm has been successfully used to synthesize Na₃SbS₄.[1] In the synthesis of a related W-doped Na₃SbS₄, a higher speed of 600 rpm was employed. The optimal speed is a balance between providing enough energy for the reaction and avoiding excessive mechanical stress that could lead to unwanted phase transformations or defects.[3]
Q3: What is the recommended ball-to-powder ratio (BPR)?
A3: The ball-to-powder ratio is a key factor in determining the milling energy and efficiency. A higher BPR generally leads to a more energetic milling process. While a systematic study on the BPR for Na₃SbS₄ is not widely available, a successful synthesis of W-doped Na₃SbS₄ utilized a BPR of 11:1. It is important to keep this ratio consistent between experiments to ensure reproducibility.
Q4: What type and size of milling media should be used?
A4: Zirconia (ZrO₂) is a commonly used material for both the milling jars and balls due to its high density, hardness, and chemical inertness, which minimizes contamination. The size of the milling balls also plays a role; one successful protocol for Na₃SbS₄ synthesis used 10 mm diameter ZrO₂ balls.[1]
Q5: Can ball milling alone produce the high-conductivity cubic phase of Na₃SbS₄?
A5: Yes, high-energy ball milling can induce a phase transition from the tetragonal to the more ionically conductive cubic phase of Na₃SbS₄.[3][4] This is a significant advantage of the mechanochemical synthesis route.
Q6: Is a post-milling sintering step necessary?
A6: While ball milling can directly produce crystalline Na₃SbS₄, a subsequent sintering (heat treatment) step is often employed to improve crystallinity, reduce grain boundary resistance, and enhance ionic conductivity. Sintering can also help to remove any minor impurity phases.
Data Presentation
Table 1: Effect of Ball Milling Time on Na₃SbS₄ Properties
| Milling Time (hours) | Crystallite Size (nm) | Ionic Conductivity (S/cm) | Phase Composition |
| 0 | 220 | - | Precursors |
| 5 | 218 | - | Tetragonal Na₃SbS₄ + Precursors |
| 10 | 203 | Increased from 10h | Tetragonal Na₃SbS₄ |
| 15 | - | Further Increased | Tetragonal Na₃SbS₄ |
| 20 | 196 | Reaches Zenith | 80.6% Tetragonal Na₃SbS₄, 19.4% Cubic NaSbS₂[1] |
| 25 | - | Significant Drop | Presence of NaSbS₂ impurity phase[1] |
Note: The ionic conductivity values are presented qualitatively as "increased" or "decreased" based on the source, which indicates a trend. The zenith at 20 hours is noted before a significant drop at 25 hours.[1]
Experimental Protocols
Detailed Methodology for Ball Milling Synthesis of Na₃SbS₄
This protocol is based on a successful synthesis reported in the literature.[1] All procedures involving the precursors and the final product should be carried out in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture and oxygen contamination.
1. Precursor Preparation:
-
Weigh stoichiometric amounts of the precursor materials: sodium sulfide (B99878) (Na₂S), antimony(III) sulfide (Sb₂S₃), and sulfur (S) in a 3:1:2 molar ratio.
-
Thoroughly mix the precursors using a mortar and pestle to ensure homogeneity before ball milling.
2. Ball Milling:
-
Transfer the mixed precursors into a zirconia (ZrO₂) milling jar.
-
Add zirconia (ZrO₂) milling balls. A ball-to-powder ratio of 10:1 to 20:1 is a common starting point. Use balls of a consistent size, for example, 10 mm in diameter.
-
Securely seal the milling jar inside the glovebox.
-
Place the jar in a planetary ball mill.
-
Mill the powder for 20 hours at a rotational speed of 510 rpm.
3. Post-Milling Handling:
-
After milling, return the milling jar to the glovebox before opening.
-
Carefully separate the synthesized Na₃SbS₄ powder from the milling balls.
4. (Optional) Sintering:
-
Press the ball-milled powder into a pellet.
-
Place the pellet in a furnace inside the glovebox or in a sealed quartz tube under vacuum.
-
Heat the pellet to a desired temperature (e.g., 250-350 °C) at a controlled ramp rate (e.g., 5 °C/min) and hold for several hours (e.g., 12 hours) to improve crystallinity and ionic conductivity.
-
Cool the sample down to room temperature.
5. Characterization:
-
Characterize the final product using techniques such as X-ray diffraction (XRD) to determine the crystal structure and phase purity, and electrochemical impedance spectroscopy (EIS) to measure ionic conductivity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Na₃SbS₄ via ball milling.
Caption: Logical relationships between ball milling parameters and Na₃SbS₄ properties.
References
reducing grain boundary resistance in Sodium thioantimonate pellets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with sodium thioantimonate (Na₃SbS₄) pellets, with a focus on mitigating grain boundary resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My measured total ionic conductivity is much lower than reported values. What are the likely causes?
A1: Low total ionic conductivity in Na₃SbS₄ pellets is often dominated by high grain boundary resistance. Several factors could be contributing to this issue:
-
Inadequate Sintering: Insufficient temperature or duration during sintering can lead to poor grain-to-grain contact and high porosity, both of which increase grain boundary resistance.
-
Amorphous Phases: The presence of amorphous phases at the grain boundaries can impede ion transport. This can result from the synthesis method or improper handling.
-
Impurity Segregation: Impurities, particularly oxides or hydroxides from exposure to air and moisture, can segregate at the grain boundaries, creating a resistive layer.
-
Pressing Issues: Insufficient or non-uniform pressure during pelletization can result in a pellet with low density and poor grain connectivity.
Troubleshooting Steps:
-
Optimize Sintering Parameters: Experiment with increasing the sintering temperature or duration. Refer to the data table below for reported successful parameters. Note that sulfide-based electrolytes generally require lower sintering temperatures than oxides.
-
Refine Synthesis Protocol: Ensure your synthesis method is optimized to produce a crystalline, phase-pure Na₃SbS₄. For example, mechanochemical synthesis (ball milling) can sometimes lead to amorphous phases, which may require a subsequent annealing step.
-
Strict Inert Atmosphere: Handle all materials and conduct all processing steps under a dry, inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination.
-
Increase Pelletizing Pressure: Gradually increase the pressure during pellet pressing. Applying pressure has been shown to decrease grain boundary resistance.[1][2]
Q2: How can I distinguish between bulk and grain boundary resistance in my Electrochemical Impedance Spectroscopy (EIS) data?
A2: Distinguishing between bulk and grain boundary resistance from an EIS plot is crucial for diagnosing conductivity issues. In a typical Nyquist plot for a solid electrolyte, you would expect to see two semicircles at higher frequencies, followed by a tail at lower frequencies.
-
High-Frequency Semicircle: Represents the bulk (intragrain) ionic conductivity.
-
Mid-Frequency Semicircle: Corresponds to the grain boundary resistance.
-
Low-Frequency Tail: Relates to electrode polarization effects.
However, for some high-conductivity sulfide (B99878) electrolytes like Na₃SbS₄, the bulk resistance is so low that its corresponding semicircle may not be fully resolved at room temperature, often being pushed to frequencies beyond the range of standard equipment. In such cases, the grain boundary resistance dominates the visible semicircle.
Troubleshooting & Analysis Tips:
-
Low-Temperature EIS: Performing EIS measurements at low temperatures can help to separate the bulk and grain boundary contributions. As the temperature decreases, the ionic conductivity of both components decreases, shifting their respective relaxation frequencies to lower, more measurable ranges.[3][4][5]
-
Equivalent Circuit Fitting: Fit your EIS data to an equivalent circuit model. A common model for solid electrolytes consists of two parallel R-CPE (Resistor-Constant Phase Element) circuits in series, representing the bulk and grain boundary contributions, followed by a CPE for the electrode interface.
-
Capacitance Values: The capacitance values associated with the bulk and grain boundary processes are typically different. Bulk capacitance is usually in the pF range, while grain boundary capacitance is in the nF range.[4]
Q3: My Na₃SbS₄ pellets are very brittle and difficult to handle. How can I improve their mechanical properties?
A3: The brittleness of ceramic pellets is a common challenge. Here are some strategies to improve the mechanical integrity of your Na₃SbS₄ pellets:
-
Binder-Assisted Pressing: While binders can introduce impurities, using a small amount of a volatile organic binder that can be burned off at low temperatures during the initial stages of sintering can improve green body strength.
-
Hot Pressing: If available, hot pressing combines heating and pressing simultaneously, leading to denser and mechanically more robust pellets at lower temperatures compared to conventional sintering.
-
Sintering Aids: The addition of a small amount of a sintering aid can promote liquid-phase sintering, which can lead to denser pellets with improved grain-to-grain connections. However, the choice of sintering aid must be carefully considered to avoid detrimental effects on ionic conductivity.
-
Particle Size Engineering: Using finer, more uniform starting powders can lead to better packing and a denser, stronger final pellet.
Q4: I'm considering doping to improve conductivity. What are some effective dopants for Na₃SbS₄?
A4: Doping is a common and effective strategy to enhance the ionic conductivity of Na₃SbS₄, primarily by creating Na⁺ vacancies which facilitate ion transport.
-
Aliovalent Substitution: Substituting Sb⁵⁺ with a higher valence cation like W⁶⁺ has been shown to be highly effective in creating Na⁺ vacancies and significantly increasing ionic conductivity.[3][4][5][6][7][8]
-
Anion Substitution: Replacing some of the sulfur (S²⁻) with selenium (Se²⁻) has been reported to produce a nanoscaled electrolyte with less grain-boundary resistance.[9]
-
Halogen Doping: Doping with halogens (Cl, Br, I) has also been explored to improve performance.[10]
-
Isovalent Substitution: Even isovalent doping, for example with Sn⁴⁺ for Sb⁵⁺ (which would require charge compensation through other means), has been investigated.[2]
It is important to note that the optimal doping concentration needs to be determined experimentally, as excessive doping can lead to the formation of secondary phases that can be detrimental to conductivity.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Ionic Conductivity (Undoped Na₃SbS₄) | |||
| 1.6 mS/cm | After pressure release | [1][2] | |
| 1.1 mS/cm | 25 °C | [11] | |
| > 0.8 mS/cm | Room Temperature | [11] | |
| 1.06 mS/cm | Room Temperature | [11] | |
| Ionic Conductivity (Doped Na₃SbS₄) | |||
| Na₂.₉Sb₀.₉W₀.₁S₄ (Bulk) | 96 mS/cm | Room Temp (extrapolated) | [3][4][5] |
| Na₂.₉Sb₀.₉W₀.₁S₄ (Total) | > 30 mS/cm | Room Temperature | [3][4][5] |
| Na₃SbS₃.₇₅Se₀.₂₅ | 4.03 mS/cm | Room Temperature | [9] |
| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | 24.2 mS/cm | Room Temperature | [7][8] |
| Na₂.₇W₀.₃Sb₀.₇S₄ | 14.5 mS/cm | Room Temperature | [7][8] |
| Activation Energy (Undoped Na₃SbS₄) | |||
| 0.20 eV | [11] | ||
| 0.216 eV | [11] | ||
| 0.21 eV | [11] | ||
| Activation Energy (Doped Na₃SbS₄) | |||
| Na₂.₉Sb₀.₉W₀.₁S₄ (Bulk) | 0.11 eV | [4] | |
| Na₂.₈₉₅W₀.₃Sb₀.₇S₄ | 0.09 eV | [7][8] | |
| Na₂.₇W₀.₃Sb₀.₇S₄ | 0.12 eV | [7][8] |
Key Experimental Protocols
1. Synthesis of W-doped Na₃SbS₄ (Na₂.₉Sb₀.₉W₀.₁S₄) via Solid-State Reaction
This protocol is based on the method described for synthesizing highly conductive W-doped this compound.[3][4]
Materials and Equipment:
-
Sodium Sulfide (Na₂S), Antimony(III) Sulfide (Sb₂S₃), Tungsten(IV) Sulfide (WS₂), Sulfur (S)
-
Zirconia (ZrO₂) milling beaker and balls
-
Planetary ball miller
-
Tube furnace with temperature controller
-
Quartz tubes and vacuum sealing equipment
-
Argon-filled glovebox
Procedure:
-
Precursor Stoichiometry: Inside an argon-filled glovebox, weigh out the precursors in the desired molar ratio (e.g., for Na₂.₉Sb₀.₉W₀.₁S₄, a molar ratio of 1.45:0.45:0.1:1 for Na₂S, Sb₂S₃, WS₂, and S can be used).
-
Milling: Place the mixed powders into a ZrO₂ milling beaker with ZrO₂ balls (a ball-to-powder ratio of approximately 11:1 is suggested). Hand-grind the mixture initially before milling.
-
Ball Mill: Mill the powder for an extended period (e.g., 5 hours) at a moderate speed (e.g., 600 rpm) to ensure homogeneous mixing and particle size reduction.
-
Pelletization: Transfer the milled powder back into the glovebox and press it into a pellet.
-
Vacuum Sealing: Seal the pellet inside a quartz tube under vacuum.
-
Heat Treatment: Place the sealed quartz tube in a tube furnace. Heat to the desired temperature (e.g., 275 °C) at a controlled ramp rate (e.g., 5 °C/min) and hold for a specified duration (e.g., 12 hours).
-
Cooling: Allow the furnace to cool down naturally to room temperature.
-
Characterization: Transfer the resulting material back into the glovebox for characterization (e.g., XRD, SEM, EIS).
2. Electrochemical Impedance Spectroscopy (EIS) for Conductivity Measurement
EIS is a powerful technique to characterize the electrical properties of solid electrolytes.[12]
Equipment:
-
Potentiostat with a frequency response analyzer
-
Temperature-controlled sample holder/cryostat
-
Inert gas supply (e.g., Argon)
Procedure:
-
Pellet Preparation: Prepare a dense pellet of the Na₃SbS₄ material with a known diameter and thickness.
-
Electrode Application: Apply blocking electrodes (e.g., gold or platinum) to both flat surfaces of the pellet by sputtering or by pressing gold foil.
-
Sample Mounting: Mount the pellet in a temperature-controlled, air-tight cell. Purge the cell with an inert gas.
-
Measurement Setup: Connect the electrodes to the potentiostat. Set the AC voltage amplitude (e.g., 10 mV) and the frequency range (e.g., 1 MHz to 0.1 Hz).
-
Data Acquisition: Perform the EIS measurement at the desired temperature(s). For resolving bulk and grain boundary contributions, it is recommended to perform measurements over a range of temperatures, including sub-ambient temperatures.[4]
-
Data Analysis:
-
Plot the data in a Nyquist plot (-Z'' vs. Z').
-
The intercept of the high-frequency semicircle with the real axis gives the bulk resistance (R_bulk), and the intercept of the lower-frequency semicircle gives the sum of bulk and grain boundary resistance (R_bulk + R_gb).
-
Calculate the total ionic conductivity (σ) using the formula: σ = L / (R_total * A), where L is the pellet thickness, A is the electrode area, and R_total is the total resistance from the plot.
-
Visualizations
Caption: Experimental workflow for fabricating and optimizing Na₃SbS₄ pellets to reduce grain boundary resistance.
Caption: Key parameters and their logical relationships in controlling grain boundary resistance in Na₃SbS₄.
References
- 1. hpstar.ac.cn [hpstar.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling Ultra-High Ionic Conductivity in W‑Doped Na3SbS4: Grain Boundary Effects and Pure Bulk Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Heavily Tungsten-Doped this compound Solid-State Electrolytes with Exceptionally Low Activation Energy for Ionic Diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. This compound Research Chemical [benchchem.com]
Technical Support Center: Managing Interfacial Reactivity of Na₃SbS₄ with Sodium Metal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the Na₃SbS₄ solid-state electrolyte and sodium metal anodes. The information is designed to help address common experimental challenges related to interfacial reactivity.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Rapidly Increasing Cell Polarization/Voltage Hysteresis in Symmetric Na/Na₃SbS₄/Na Cells | Continuous decomposition of Na₃SbS₄ at the interface with sodium metal, forming a high-resistance, mixed conductive interphase.[1] The SbS₄³⁻ anion is electrochemically reduced, leading to products like Na₂S and NaSb.[2][3][4] | 1. Implement an Interfacial Stabilization Strategy: - Surface Hydration: Expose the Na₃SbS₄ pellet to ambient air for a controlled duration (e.g., 10 minutes) before cell assembly to form a protective hydrate (B1144303) layer.[1] - Artificial Interlayer: Apply a thin, protective interlayer between the Na₃SbS₄ pellet and the sodium anode. Options include polymer electrolytes (e.g., PPP/NaTFSI) or thin ceramic coatings.[5][6][7] 2. Optimize Cell Assembly Pressure: Insufficient pressure can lead to poor contact and high interfacial resistance, while excessive pressure can cause shorting. Experiment with a range of pressures to find the optimal condition for your cell setup. |
| Poor Cycling Stability and Capacity Fade in Full Cells | Irreversible decomposition of the Na₃SbS₄ electrolyte at the anode interface leads to a continuous increase in cell impedance and loss of active sodium.[2][3][4] The decomposition products accumulate over cycles.[2][3] | 1. Utilize an Interlayer: A stable interlayer can physically separate the Na₃SbS₄ from the sodium metal, preventing direct reaction.[5][6] 2. Consider Electrolyte Doping: Doping Na₃SbS₄ with elements like Chlorine (Cl) can enhance its stability against sodium metal.[8][9] 3. Employ an Alternative Anode: If direct contact with sodium metal remains problematic, consider using a sodium alloy anode (e.g., Na-Sn) to lower the reactivity at the interface.[10] |
| Inconsistent Ionic Conductivity Measurements | Variations in the synthesis process can lead to different phases or defect concentrations in the Na₃SbS₄ material.[11] Residual impurities from synthesis precursors can also affect conductivity. | 1. Standardize Synthesis Protocol: Ensure consistent parameters (temperature, time, atmosphere) during solid-state or solution-based synthesis.[12][13] 2. Control Material Hydration: As surface hydration affects the interface, ensure a consistent and controlled level of hydration or dehydration before measurements.[1] 3. Characterize Material Purity and Phase: Use techniques like X-ray diffraction (XRD) to confirm the desired crystal structure and purity of the synthesized Na₃SbS₄.[12] |
| Evidence of Dendrite Formation | Uneven sodium plating and stripping, often exacerbated by an unstable and inhomogeneous solid electrolyte interphase (SEI).[14][15][16] | 1. Introduce a Protective Interlayer: A mechanically robust and ionically conductive interlayer can promote more uniform sodium deposition.[5][6][7] 2. Apply External Pressure: Sufficient stack pressure can help suppress dendrite growth. 3. Limit Current Density: Operating at lower current densities can reduce the driving force for dendrite formation. |
Frequently Asked Questions (FAQs)
Q1: Why is the interface between Na₃SbS₄ and sodium metal inherently unstable?
A1: The Na₃SbS₄ solid electrolyte is thermodynamically unstable against the strong reducing potential of sodium metal. The SbS₄³⁻ anion in Na₃SbS₄ gets electrochemically reduced by the sodium anode.[2][3] This reaction leads to the formation of various decomposition products, including Na₂S, NaSb, SbS₃³⁻, and the Sb₂S₇⁴⁻ dimer, resulting in a continuously growing, high-resistance interfacial layer.[1][2][3][4]
Q2: How does surface hydration of Na₃SbS₄ improve interfacial stability?
A2: Exposing the Na₃SbS₄ pellet to ambient air for a short period allows for the formation of a hydrated surface layer, specifically a newly discovered phase, Na₃SbS₄·8H₂O.[1] This hydrated layer then reacts with the sodium metal anode to form a stable, passivating interphase composed of NaH and Na₂O.[1][17] This "built-in" passivation layer is ionically conductive and electronically insulating, which effectively prevents the continuous decomposition of the bulk Na₃SbS₄ electrolyte.[1]
Q3: What are the key characteristics of an effective artificial interlayer for stabilizing the Na₃SbS₄/Na interface?
A3: An ideal interlayer should possess the following properties:
-
Good Chemical Stability: It must be chemically inert towards both the Na₃SbS₄ electrolyte and the sodium metal anode.[14]
-
High Ionic Conductivity: It should facilitate efficient Na⁺ ion transport across the interface to minimize contributions to cell impedance.[14]
-
Electronic Insulation: It should be electronically insulating to prevent electron leakage and further reduction of the electrolyte.[6]
-
Good Mechanical Properties: It should be sufficiently robust to suppress sodium dendrite growth.[14]
-
Good Interfacial Contact: It should form intimate contact with both the electrolyte and the anode to ensure uniform current distribution.[5]
Q4: What are the main decomposition products at the Na₃SbS₄/Na interface?
A4: In-situ and post-mortem characterization have identified several decomposition products resulting from the electrochemical reduction of the SbS₄³⁻ anion. The primary products include sodium sulfide (B99878) (Na₂S) and sodium antimonide (NaSb).[2][3] Other identified species include SbS₃³⁻ and the Sb₂S₇⁴⁻ dimer.[2][3][4]
Q5: Can the synthesis method of Na₃SbS₄ influence its interfacial stability with sodium?
A5: Yes, the synthesis method can have a significant impact. For instance, aqueous-solution synthesis routes can result in residual hydrates and a nanosized microstructure in the final product.[8][9] These features have been shown to improve the interfacial stability towards sodium metal when compared to Na₃SbS₄ synthesized via high-temperature solid-state reactions.[8][9]
Quantitative Data Summary
The following tables summarize key performance data from studies on managing the Na₃SbS₄/Na interface.
Table 1: Performance of Symmetric Na/Na₃SbS₄/Na Cells with Different Interfacial Modifications.
| Interfacial Modification | Current Density (mA cm⁻²) | Cycling Duration/Cycles | Key Observation | Reference |
| Bare (No Modification) | 0.1 | ~25 hours | Voltage continuously increases from 0.13 V to 0.67 V. | [1] |
| Surface Hydration (10 min air exposure) | 0.1 | >100 hours | Stable voltage profile with significantly reduced polarization. | [1] |
| Cellulose-poly(ethylene oxide) (CPEO) Interlayer | 0.1 | 800 cycles (at 60 °C) | Stable Na plating/stripping. | [6] |
| Br-doped Na₃SbS₄ (Na₂.₈₅SbS₃.₈₅Br₀.₁₅) | 0.1 | >100 hours | Stable cycling. | [18] |
| P- and O-doped Na₃SbS₄ (Na₃SbP₀.₁₆S₃.₆O₀.₄) | 0.1 | 260 hours | Remarkably improved electrochemical stability. | [19] |
Table 2: Ionic Conductivity of Na₃SbS₄ and its Variants.
| Material | Synthesis Method | Room Temperature Ionic Conductivity (S/cm) | Reference |
| Na₃SbS₄ | Solid-state reaction | ~1.0 x 10⁻³ | [2][3][4] |
| Na₃SbS₄ | Aqueous-solution synthesis | 1.0 - 2.0 x 10⁻⁴ | [20] |
| Cl-doped Na₃SbS₄ (x=1.6) | Aqueous-solution approach | 8.8 x 10⁻³ | [8] |
| Na₂.₉₅Sb₀.₉₅W₀.₀₅S₄ | Melt-quenching | 1.037 x 10⁻² | [19] |
| Na₃SbP₀.₁₆S₃.₆O₀.₄ | Not specified | 3.82 x 10⁻³ | [19] |
Experimental Protocols
Protocol 1: Synthesis of Na₃SbS₄ via Solid-State Sintering
-
Precursors: Stoichiometric amounts of Na₂S, Sb, and S powders.
-
Mixing: The starting materials are thoroughly mixed in an argon-filled glovebox.
-
Encapsulation: The mixture is loaded into a carbon-coated quartz tube or a glassy carbon crucible, which is then sealed under vacuum.
-
Heating Profile: The sealed tube is slowly heated to a high temperature (e.g., 700 °C) and held for an extended period (e.g., 12 hours).[12]
-
Cooling: The furnace is then cooled naturally to room temperature.
-
Post-Processing: The resulting product is ground into a fine powder inside an argon-filled glovebox.
Protocol 2: Surface Hydration of Na₃SbS₄ Pellet for Improved Interfacial Stability
-
Pellet Preparation: The synthesized Na₃SbS₄ powder is uniaxially pressed into a dense pellet (e.g., under ~350 MPa).[1]
-
Air Exposure: The pellet is exposed to ambient air for a controlled duration. An optimal time of 10 minutes has been reported.[1]
-
Cell Assembly: Immediately following air exposure, the surface-hydrated pellet is transferred to an argon-filled glovebox for assembly into a symmetric Na/Na₃SbS₄/Na cell.
Protocol 3: Evaluation of Interfacial Stability via Galvanostatic Cycling
-
Cell Construction: A symmetric cell is assembled in an argon-filled glovebox with the Na₃SbS₄ pellet sandwiched between two sodium metal discs.
-
Cycling Parameters: The cell is cycled galvanostatically (constant current) at a specific current density (e.g., 0.1 mA cm⁻²).[1]
-
Data Acquisition: The voltage response of the cell is monitored over time. An increasing voltage profile indicates growing interfacial impedance and instability. A stable, low-voltage profile suggests a stable interface.[1]
-
Post-Mortem Analysis: After cycling, the cell is disassembled in a glovebox, and the interfaces are characterized using techniques like SEM, XRD, and XPS to analyze morphological changes and identify decomposition products.[1][2]
Visualizations
References
- 1. ceder.berkeley.edu [ceder.berkeley.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Collection - Stabilizing the Interface between Sodium Metal Anode and Sulfide-Based Solid-State Electrolyte with an Electron-Blocking Interlayer - ACS Applied Materials & Interfaces - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jmst.org [jmst.org]
- 10. Stabilizing Metallic Na Anodes via Sodiophilicity Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arxiv.org [arxiv.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. A facile method to stabilize sodium metal anodes towards high-performance sodium batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA00066G [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Halogen Doping Mechanism and Interface Strengthening in the Na3SbS4 Electrolyte via Solid-State Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Technical Support Center: Scaling Up Sodium Thioantimonate (Na₃SbS₄·9H₂O) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of Sodium Thioantimonate (Schlippe's Salt).
Troubleshooting Guide
Scaling up the synthesis of this compound from the laboratory to industrial production can introduce several challenges that may not be apparent at a smaller scale. This guide addresses common issues in a question-and-answer format.
Issue 1: Low Product Yield
Question: We are experiencing a significant drop in the yield of this compound crystals upon scaling up our synthesis. What are the potential causes and how can we troubleshoot this?
Answer:
Low product yield during scale-up can stem from several factors related to reaction kinetics, mass transfer limitations, and product isolation.
-
Incomplete Reaction: The reaction between antimony trisulfide (Sb₂S₃), sodium sulfide (B99878) (Na₂S), and sulfur is exothermic. In a large reactor, inefficient heat removal can create localized hot spots, potentially leading to side reactions or decomposition of the product. Conversely, inadequate heating can result in an incomplete reaction.
-
Solution: Implement precise temperature control using a jacketed reactor with an appropriate heat transfer fluid. Ensure uniform temperature distribution through efficient agitation. Monitor the reaction progress using in-situ probes if possible.
-
-
Poor Mixing: Inadequate mixing can lead to localized concentration gradients of reactants, preventing the complete conversion of starting materials. What works with a magnetic stir bar in a flask may not be sufficient for a large reactor.[1]
-
Solution: Utilize a mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine for good axial flow) to ensure homogeneity. The choice of mixer will depend on the viscosity of the reaction mixture.[2]
-
-
Hydrolysis: this compound is prone to hydrolysis, especially in the absence of excess sodium sulfide or in acidic conditions, which results in the precipitation of a reddish-brown mixture of antimony pentasulfide (Sb₂S₅) and antimony pentoxide (Sb₂O₅).[1]
-
Solution: Maintain a slight excess of sodium sulfide or ensure the solution is slightly alkaline by adding a small amount of sodium hydroxide (B78521) (NaOH).[1] This is crucial during both the reaction and crystallization phases.
-
-
Losses during Isolation: Inefficient filtration or washing on a large scale can lead to significant product loss.
-
Solution: Optimize the filtration process by selecting the appropriate filter medium and pressure. During washing, use a chilled, saturated solution of this compound or a non-solvent like alcohol to minimize dissolution of the product.[1]
-
Issue 2: Product Impurities and Discoloration
Question: Our scaled-up batches of this compound are off-color (e.g., brownish or reddish) and show impurities in analytical tests. What is the cause and how can we improve the purity?
Answer:
Product discoloration and impurities are often linked to hydrolysis, side reactions, or issues with the crystallization process.
-
Hydrolysis Products: As mentioned, hydrolysis leads to the formation of colored antimony compounds.[1]
-
Solution: Strictly maintain alkaline conditions throughout the synthesis and workup.
-
-
Unreacted Starting Materials: Inefficient mixing or incorrect stoichiometry can leave unreacted antimony trisulfide (black) or sulfur (yellow) in the final product.
-
Solution: Ensure accurate weighing and charging of reactants. Improve mixing efficiency to ensure all reactants are in close contact.
-
-
Side Reactions: At elevated temperatures, polysulfides can form, which might lead to the formation of other thioantimonate species.
-
Solution: Maintain strict temperature control and avoid localized overheating.
-
-
Impurities in Starting Materials: The purity of the initial antimony trisulfide and sodium sulfide will directly impact the final product's purity.
-
Solution: Use high-purity starting materials. Analyze the raw materials for any potential impurities that might interfere with the reaction or crystallization.
-
-
Inefficient Crystallization: Rapid or uncontrolled crystallization can trap impurities within the crystal lattice.
-
Solution: Control the cooling rate during crystallization to allow for the formation of larger, purer crystals. Employing a seeded crystallization approach can also improve crystal quality.
-
Issue 3: Inconsistent Crystal Size and Morphology
Question: We are observing significant batch-to-batch variation in the crystal size and shape of our this compound. How can we achieve a more consistent product?
Answer:
Control over the crystallization process is key to achieving consistent crystal size and morphology.
-
Cooling Rate: A rapid cooling rate promotes fast nucleation, leading to a large number of small crystals. A slower, controlled cooling rate favors crystal growth, resulting in larger, more uniform crystals.
-
Solution: Implement a programmed cooling profile for the crystallizer.
-
-
Agitation: The degree of agitation influences both nucleation and crystal growth. Inadequate agitation can lead to non-uniform supersaturation and temperature, resulting in a wide crystal size distribution.
-
Solution: Optimize the stirrer speed to maintain a homogeneous suspension of crystals without causing excessive secondary nucleation through crystal breakage.
-
-
Supersaturation: The level of supersaturation is the driving force for both nucleation and crystal growth. Uncontrolled supersaturation can lead to spontaneous nucleation and the formation of fine particles.
-
Solution: Control supersaturation by carefully managing the cooling rate and/or by the controlled addition of an anti-solvent.
-
-
Presence of Impurities: Impurities can act as nucleation inhibitors or promoters, or they can adsorb onto specific crystal faces, altering the crystal habit.
-
Solution: Ensure high purity of the reaction mixture before starting the crystallization process.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this compound synthesis?
A1:
-
Hydrogen Sulfide (H₂S) Gas: Acidification of solutions containing sulfides will release highly toxic and flammable hydrogen sulfide gas.[3] Ensure all reactions are carried out in a well-ventilated area, preferably in a closed system. Have H₂S gas detectors and appropriate personal protective equipment (PPE), including respiratory protection, readily available.
-
Antimony Toxicity: Antimony compounds are toxic if ingested or inhaled.[4] Handle all antimony-containing materials with appropriate PPE, including gloves, lab coat, and safety glasses.
-
Caustic Solutions: The synthesis involves the use of alkaline solutions (sodium sulfide and potentially sodium hydroxide), which are corrosive.[1] Use appropriate PPE to avoid skin and eye contact.
-
Exothermic Reaction: The reaction is exothermic. On a large scale, the heat generated can be significant, posing a risk of boiling over or uncontrolled side reactions.[1] Ensure the reactor has an adequate cooling system and that the addition of reactants is controlled to manage the reaction rate and temperature.
Q2: What are the optimal storage conditions for large quantities of this compound?
A2: this compound nonahydrate (Schlippe's salt) should be stored in a cool, dry place in tightly sealed containers.[1] Exposure to air and moisture can lead to efflorescence and decomposition, resulting in the formation of a reddish-brown coating of antimony sulfides.[5]
Q3: Can you provide a general protocol for the recrystallization of this compound to improve purity?
A3: A common method for purification is recrystallization from a weakly alkaline aqueous solution.
-
Dissolve the crude this compound in warm water. The amount of water should be minimized to ensure a saturated solution.
-
Add a few drops of dilute sodium hydroxide solution to prevent hydrolysis and ensure the solution is clear.[6]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly and undisturbed to promote the formation of large, high-purity crystals.
-
Isolate the crystals by filtration and wash them with a minimal amount of cold deionized water or an alcohol to remove any adhering mother liquor.
-
Dry the crystals in a desiccator over a suitable drying agent.[1]
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 0 | 13.4[5] |
| 20 | 27.9[5] |
| 80 | 88.3[5] |
Table 2: Troubleshooting Summary for Scaling Up this compound Synthesis
| Problem | Potential Cause | Troubleshooting Action |
| Low Yield | Incomplete reaction | Ensure proper temperature control and efficient mixing. |
| Hydrolysis | Maintain alkaline conditions with excess Na₂S or added NaOH.[1] | |
| Product loss during isolation | Optimize filtration and washing procedures. | |
| Impurities/Discoloration | Hydrolysis products (Sb₂S₅, Sb₂O₅) | Maintain alkaline conditions.[1] |
| Unreacted starting materials | Improve mixing and verify stoichiometry. | |
| Impurities in raw materials | Use high-purity starting materials. | |
| Inconsistent Crystal Size | Uncontrolled cooling rate | Implement a programmed cooling profile. |
| Inefficient agitation | Optimize stirrer speed for uniform suspension. | |
| Presence of impurities | Purify the solution before crystallization. |
Experimental Protocols
Protocol 1: Traditional Aqueous Synthesis of this compound (Lab Scale)
This protocol is adapted from established laboratory procedures.[1]
-
Preparation: In a suitable reaction vessel, dissolve 140g of sodium sulfide nonahydrate in 150ml of water.
-
Reaction: To this solution, add 67g of finely powdered antimony trisulfide and 13g of powdered sulfur.
-
Heating: Heat the mixture and maintain it at its boiling point for approximately 15 minutes with constant stirring. The solution should turn from orange-red to yellow.
-
Filtration: Filter the hot solution to remove any unreacted solids. Rinse the residue with a small amount of hot water containing a little sodium hydroxide.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. This compound will crystallize as yellow, tetrahedral crystals.
-
Isolation: Collect the crystals by filtration. The mother liquor can be concentrated to obtain a second crop of crystals.
-
Drying: Dry the crystals on filter paper and then store them in a tightly sealed container.
Protocol 2: High-Energy Ball Milling Synthesis (Alternative Method)
This method has been reported to produce high-purity this compound with a high yield in a shorter time.[7][8]
-
Reactant Preparation: Place stoichiometric amounts of antimony trisulfide, sodium sulfide, and sulfur into a hardened steel milling vial with steel balls.
-
Milling: Mill the mixture at a high rotation speed for several hours. The exact time and speed will depend on the specific ball mill used.
-
Product Isolation: After milling, the resulting powder is the this compound product.
Mandatory Visualization
Caption: Workflow for the traditional aqueous synthesis of this compound.
Caption: Prevention of this compound hydrolysis by maintaining alkaline conditions.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 4. prochemonline.com [prochemonline.com]
- 5. This compound (13776-84-6) for sale [vulcanchem.com]
- 6. This compound | 13776-84-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid synthesis process and characterization for high purity sodium thioantimoniate nonahydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
controlling morphology of Sodium thioantimonate during crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of sodium thioantimonate (Na₃SbS₄). The information is designed to help control the morphology of the final crystalline product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| MORPH-001 | Formation of a reddish-brown precipitate instead of yellow crystals. | Hydrolysis of this compound. This occurs in neutral or acidic conditions.[1] | - Ensure the crystallization solution is weakly alkaline. Add a few drops of dilute sodium hydroxide (B78521) (NaOH) solution to maintain a basic pH.[1] - Use an excess of sodium sulfide (B99878) in the reaction mixture to prevent hydrolysis.[1] |
| MORPH-002 | Obtained crystals are very small or appear as a fine powder. | - High supersaturation: Leads to rapid nucleation, dominating over crystal growth.[2] - Fast cooling rate: Does not allow sufficient time for larger crystals to form. | - Control Supersaturation: Reduce the initial concentration of reactants. Employ a gradual solvent evaporation or anti-solvent addition method to control the increase in supersaturation. - Slow Cooling: Decrease the cooling rate of the saturated solution. Allow the solution to cool to room temperature slowly, and then transfer to a colder environment if necessary. |
| MORPH-003 | Crystals have an irregular morphology and are not well-defined. | - Solvent choice: The solvent can significantly impact crystal habit.[3] - Presence of impurities: Impurities can adsorb onto crystal faces, inhibiting uniform growth. | - Solvent System: For solution-based synthesis, ethanol (B145695) has been shown to be a superior solvent to water for achieving better morphology.[3] - Purification of Reactants: Ensure the purity of antimony trisulfide, sodium sulfide, and sulfur precursors. - Recrystallization: Purify the crude product by recrystallization from a weakly alkaline solution.[1] |
| MORPH-004 | Formation of dense, agglomerated particles instead of distinct crystals. | Synthesis Method: Solid-state synthesis methods like ball milling followed by high-temperature sintering can lead to densification and particle merging.[4] | - Optimize Sintering Temperature: Lowering the sintering temperature may reduce the degree of particle fusion.[4] - Solution-Based Synthesis: Consider using a solution-based synthesis method to favor the growth of individual crystals.[3] |
| MORPH-005 | Low yield of crystalline product. | - Incomplete reaction: Reaction time or temperature may be insufficient. - Loss of product during washing: The crystalline product may have some solubility in the washing solvent. | - Reaction Conditions: Ensure the reaction goes to completion by monitoring the disappearance of reactants (e.g., color change from orange-red to yellow).[5] - Washing Solvent: Wash the crystals with a solvent in which this compound has low solubility, such as alcohol.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between anhydrous this compound and Schlippe's Salt?
A1: Anhydrous this compound has the chemical formula Na₃SbS₄. Schlippe's Salt is the nonahydrate form, with the formula Na₃SbS₄·9H₂O.[6] Schlippe's Salt typically forms as yellow crystals from aqueous solutions.[1]
Q2: How does the choice of solvent affect the morphology of this compound crystals?
A2: The solvent plays a crucial role in determining the crystal morphology. For solution-based synthesis, ethanol has been reported to yield a more favorable morphology compared to water.[3] SEM micrographs have shown that Na₃SbS₄ recovered from ethanol can result in more distinct and well-formed crystals.[3]
Q3: What is the importance of maintaining a basic pH during crystallization?
A3: Maintaining a weakly alkaline solution is critical to prevent the hydrolysis of this compound. Hydrolysis can lead to the formation of an undesirable reddish-brown precipitate, which is a mixture of antimony pentasulfide (Sb₂S₅) and antimony pentoxide (Sb₂O₅).[1] Adding a small amount of sodium hydroxide (NaOH) to the crystallization solution can prevent this.[1]
Q4: Can the crystalline phase of this compound be controlled?
A4: Yes, the crystalline phase can be influenced by the synthesis method and post-synthesis treatment. For instance, solid-state synthesis involving ball milling and sintering can produce a tetragonal phase of anhydrous Na₃SbS₄.[4] The hydrated form, Schlippe's salt, is typically obtained from aqueous solutions.
Q5: How can I increase the size of my this compound crystals?
A5: To obtain larger crystals, it is essential to control the rate of nucleation and growth. This can be achieved by:
-
Slowing the cooling rate: A slower cooling process allows more time for molecules to deposit onto existing crystal lattices, promoting growth over the formation of new nuclei.
-
Reducing supersaturation: A lower degree of supersaturation favors crystal growth over nucleation. This can be managed by using slightly lower reactant concentrations or by a more gradual approach to creating supersaturation (e.g., slow evaporation of the solvent).[2]
Data Presentation
Table 1: Qualitative Influence of Synthesis Parameters on this compound Morphology
| Parameter | Condition | Expected Morphological Outcome |
| pH | Weakly Alkaline (NaOH added) | Formation of yellow crystals, prevention of reddish-brown precipitate.[1] |
| Neutral or Acidic | Hydrolysis and formation of reddish-brown precipitate.[1] | |
| Solvent | Ethanol | More defined and uniform crystal morphology.[3] |
| Water | Can result in less regular crystal habits.[3] | |
| Cooling Rate | Slow | Favors the growth of larger crystals. |
| Rapid | Tends to produce smaller crystals or fine powder. | |
| Supersaturation | Low | Promotes the growth of larger, well-defined crystals.[2] |
| High | Leads to rapid nucleation and the formation of many small crystals.[2] | |
| Synthesis Method | Solution-Based | Typically yields distinct crystals of the hydrated form (Schlippe's Salt).[1] |
| Solid-State (Ball Milling + Sintering) | Can produce dense, agglomerated particles of the anhydrous form.[4] |
Table 2: Crystallographic Data for this compound
| Compound | Formula | Crystal System | Space Group |
| Anhydrous this compound | Na₃SbS₄ | Tetragonal | P-42₁c |
| Schlippe's Salt | Na₃SbS₄·9H₂O | Cubic | P2₁3 |
Experimental Protocols
Protocol 1: Aqueous Solution Synthesis of this compound (Schlippe's Salt)
This protocol is adapted from traditional wet chemistry methods for synthesizing Schlippe's Salt.
Materials:
-
Antimony Trisulfide (Sb₂S₃)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Sulfur (S), powdered
-
Sodium Hydroxide (NaOH), dilute solution (e.g., 1 M)
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask, dissolve sodium sulfide nonahydrate in deionized water.
-
Add powdered antimony trisulfide and elemental sulfur to the sodium sulfide solution.
-
Heat the mixture gently with constant stirring. The solution will turn from orange-red to yellow, indicating the formation of this compound.
-
Once the reaction is complete (the solution is yellow and clear), filter the hot solution to remove any unreacted solids.
-
To the hot filtrate, add a few drops of dilute NaOH solution to ensure the solution is weakly alkaline.
-
Allow the filtrate to cool slowly to room temperature. Yellow crystals of Schlippe's Salt will begin to form.
-
For larger crystals, the cooling can be further slowed by placing the flask in an insulated container.
-
Once crystallization is complete, collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the crystals in a desiccator.
Visualizations
References
Technical Support Center: Na3SbS4 Solid-State Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering long-term cycling stability issues with Na3SbS4 solid-state electrolytes in all-solid-state sodium batteries.
Troubleshooting Guide
This guide addresses common problems observed during the cycling of all-solid-state batteries utilizing Na3SbS4 electrolytes.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid Capacity Fading | Electrochemical decomposition of Na3SbS4 at the anode interface.[1][2][3] | 1. Interface Passivation: Implement a surface hydration step by briefly exposing the Na3SbS4 pellet to ambient air before cell assembly. This forms a passivating hydrate (B1144303) layer.[4][5] 2. Anode Interface Engineering: Consider applying a protective interlayer, such as a polymer electrolyte (e.g., PEO/NaTFSI), between the Na3SbS4 electrolyte and the sodium metal anode to prevent direct contact and subsequent reactions.[6] 3. Electrolyte Doping: Synthesize doped Na3SbS4 (e.g., with W/Sn or Ca) to enhance its intrinsic electrochemical stability.[7][8] |
| Increasing Cell Polarization/Impedance | Accumulation of a resistive solid electrolyte interphase (SEI) composed of Na3SbS4 decomposition products (e.g., Na2S, NaSb).[1][3] | 1. Confirm Decomposition: Post-mortem analysis of cycled cells using techniques like Raman spectroscopy or X-ray diffraction (XRD) can identify decomposition products at the interface.[1][4] 2. Surface Hydration: As with capacity fading, a controlled surface hydration of the Na3SbS4 pellet can form a more stable, passivating interface that mitigates the continuous growth of a resistive SEI.[4][5][9] 3. Reduce Current Density: Operating at lower current densities may slow down the rate of interfacial decomposition. |
| Cell Short-Circuit | Sodium dendrite penetration through the solid electrolyte. | 1. Improve Interfacial Contact: Ensure uniform pressure and good physical contact between the electrolyte and the electrodes during cell assembly to minimize voids where dendrites can initiate. 2. Critical Current Density Evaluation: Determine the critical current density of your Na3SbS4 electrolyte. W/Sn-doping has been shown to enhance the critical current density.[7] 3. Interlayer Application: The use of a polymer interlayer can help homogenize the Na+ flux and suppress dendrite growth.[6] |
| Inconsistent Ionic Conductivity | Variations in the crystal phase of Na3SbS4 (tetragonal vs. cubic). The cubic phase generally exhibits higher ionic conductivity.[10][11][12] | 1. Phase Analysis: Use XRD to identify the crystal phase of your synthesized Na3SbS4. 2. Synthesis Method Optimization: The synthesis route (e.g., mechanochemical, solid-state, aqueous solution) and subsequent heat treatment can influence the resulting phase.[10][11][13][14] Doping with elements like tungsten can help stabilize the high-conductivity cubic phase.[7] |
| Poor Air Stability During Handling | Reaction with moisture in the ambient air, leading to the formation of hydrates and potentially H2S gas.[4][15] | 1. Controlled Hydration: While brief exposure to air can be beneficial for forming a passivating layer, prolonged exposure should be avoided.[4] 2. Inert Atmosphere Processing: Handle and assemble cells in an argon-filled glovebox to minimize exposure to moisture and oxygen. 3. Doping for Stability: Certain dopants may improve the air stability of the electrolyte.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of Na3SbS4 electrolytes during long-term cycling?
A1: The primary degradation mechanism is the electrochemical reduction of the SbS4_3–_ anion at the anode interface, especially when in contact with sodium metal.[1][3] This irreversible decomposition leads to the formation of various products, including SbS3_3–, the Sb2S7_4– dimer, NaSb binary phase, and Na2S.[1][2][3] The accumulation of these products at the interface results in increased impedance and capacity decay over repeated cycles.[1][2][3]
Q2: How does moisture affect Na3SbS4 and the battery's performance?
A2: Na3SbS4 is sensitive to moisture. While controlled, brief exposure to ambient air can be beneficial by forming a hydrated surface layer (Na3SbS4·8H2O) that leads to a passivating interface with the sodium anode, prolonged exposure can be detrimental.[4][5] Excessive hydration can lead to the formation of Na3SbS4·9H2O, which has a significantly higher Na-ion migration barrier.[4] Furthermore, the reaction of sulfide-based electrolytes with moisture can lead to the release of toxic H2S gas.[17]
Q3: What is the typical ionic conductivity of Na3SbS4, and how can it be improved?
A3: The room temperature ionic conductivity of Na3SbS4 is typically in the range of 0.1 to 1.1 mS/cm.[1][2][3][13][17] The conductivity is highly dependent on the crystal phase, with the cubic phase generally exhibiting higher conductivity than the tetragonal phase.[10][11] Improvements can be achieved through:
-
Doping/Substitution: Introducing dopants such as tungsten (W), tin (Sn), or calcium (Ca) can enhance ionic conductivity by creating sodium vacancies and stabilizing the cubic phase.[7][8] For instance, a W/Sn co-doped Na3SbS4 achieved an ionic conductivity of 11.3 mS/cm.[7]
-
Synthesis Optimization: The choice of synthesis method and heat treatment protocols can be tailored to favor the formation of the more conductive cubic phase.[10][11][14]
Q4: Can interlayers improve the cycling stability of Na3SbS4-based batteries?
A4: Yes, introducing a stable interlayer between the Na3SbS4 electrolyte and the sodium anode is an effective strategy to improve cycling stability.[6] Polymer interlayers, for example, can prevent direct contact between the highly reactive sodium metal and the sulfide (B99878) electrolyte, thereby mitigating the electrochemical decomposition of Na3SbS4.[6] This helps to maintain a stable interface and reduce impedance growth during cycling.
Quantitative Data Summary
The following tables summarize key performance metrics for Na3SbS4 electrolytes under different conditions as reported in the literature.
Table 1: Cycling Stability of Na/Na3SbS4/Na Symmetric Cells
| Electrolyte Modification | Current Density (mA/cm²) | Cycling Duration/Cycles | Observation |
| Bare Na3SbS4 | 0.1 | 25 hours | Voltage increased from 0.13 V to 0.67 V, indicating rising polarization.[4] |
| Surface Hydrated Na3SbS4 | 0.1 | > 100 hours | Stable voltage profile, indicating a passivated interface.[9] |
| W/Sn-doped Na3SbS4 | Not Specified | ~323 hours | Stable cycling, approximately 8 times longer than the base electrolyte.[7] |
| PEO/NaTFSI/Na3SbS4 | 0.1 | 500 hours | Stable and dendrite-free Na plating/stripping.[18] |
Table 2: Ionic Conductivity of Modified Na3SbS4 Electrolytes
| Electrolyte Composition | Synthesis/Modification Method | Ionic Conductivity (mS/cm) at Room Temperature |
| Na3SbS4 | Rapid, economic synthesis | 1.0[17] |
| Na3SbS4 | Aqueous-solution synthesis | 0.1 - 0.2[13][19] |
| Na3(WSn)xSb1-2xS4 | W/Sn co-doping | 11.3[7] |
| Na3-2xCaxSbS4 | Ca substitution | 1.59[8][20] |
| 2Na3SbS4·Na2WS4 | Glass-ceramic | 1.9[16] |
Experimental Protocols
Methodology for Surface Hydration of Na3SbS4 Pellets
-
Objective: To create a passivating hydrated layer on the surface of the Na3SbS4 electrolyte to improve interfacial stability with a sodium metal anode.[4]
-
Procedure:
-
Synthesize Na3SbS4 powder using a desired method (e.g., solid-state reaction).
-
Press the Na3SbS4 powder into a dense pellet of the required dimensions.
-
Expose the surface of the pellet to ambient air for a controlled duration (e.g., 2-5 minutes). The optimal exposure time may need to be determined experimentally.[9]
-
Immediately transfer the surface-hydrated pellet to an argon-filled glovebox for cell assembly to prevent excessive hydration.
-
Assemble a symmetric Na/hydrated-Na3SbS4/Na cell to evaluate the interfacial stability through galvanostatic cycling.
-
Methodology for Evaluating Interfacial Stability via Symmetric Cell Cycling
-
Objective: To assess the electrochemical stability of the interface between the Na3SbS4 electrolyte and sodium metal.
-
Procedure:
-
Prepare the Na3SbS4 electrolyte pellet (either pristine or modified) inside an argon-filled glovebox.
-
Cut two discs of sodium metal foil to serve as electrodes.
-
Assemble a symmetric cell in the configuration: Na metal / Na3SbS4 pellet / Na metal.
-
Apply a uniform pressure to ensure good interfacial contact.
-
Perform galvanostatic cycling at a constant current density (e.g., 0.1 mA/cm²).
-
Monitor the voltage profile over time. A stable, low-voltage profile indicates good interfacial stability. An increasing voltage polarization over time suggests the growth of a resistive interfacial layer due to electrolyte decomposition.[4]
-
Visualizations
Caption: Degradation pathway of Na3SbS4 at the sodium anode interface.
Caption: Logical workflow for troubleshooting Na3SbS4 cycling instability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 4. ceder.berkeley.edu [ceder.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Achievement of high ionic conductivity and electrochemical stability by W/Sn-doped Na3SbS4 conductors designed for all-solid-state sodium-ion batteries - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Ca‐substituted Na3SbS4 glass–ceramic electrolytes: Achieving high conductivity and excellent interfacial stability | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of cubic Na3SbS4 solid electrolyte with enhanced ion transport for all-solid-state sodium-ion batteries [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. mdpi.com [mdpi.com]
- 15. me.psu.edu [me.psu.edu]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aqueous-solution synthesis of Na3SbS4 solid electrolytes for all-solid-state Na-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Sodium Thioantimonate Electronic Conductivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing electronic conductivity in sodium thioantimonate (Na₃SbS₄).
Frequently Asked Questions (FAQs)
Q1: What is the expected electronic conductivity of pure this compound (Na₃SbS₄)?
A1: Pure, stoichiometric Na₃SbS₄ is primarily an ionic conductor, meaning it facilitates the movement of sodium ions while impeding the flow of electrons. Its intrinsic electronic conductivity is very low, typically on the order of 10⁻⁸ S/cm at room temperature.[1] This is several orders of magnitude lower than its ionic conductivity, which is in the range of 10⁻⁴ to 10⁻³ S/cm for the tetragonal phase.[2][3]
Q2: Why is my Na₃SbS₄ sample exhibiting higher than expected electronic conductivity?
A2: Elevated electronic conductivity in Na₃SbS₄ is generally not an intrinsic property but rather a result of extrinsic factors. The most common causes include:
-
Impurities: The presence of electronically conductive secondary phases or unreacted precursors from the synthesis process can create pathways for electron transport.
-
Off-Stoichiometry: Deviations from the ideal Na:Sb:S ratio of 3:1:4 can introduce electronic defects that increase electronic conductivity.
-
Degradation: Exposure to air or moisture can lead to the formation of degradation products that may be electronically conductive.
-
Interfacial Reactions: Reactions at the interface between the Na₃SbS₄ electrolyte and the electrode material can form an electronically conductive solid electrolyte interphase (SEI).[4][5]
Q3: How can I measure the electronic conductivity of my Na₃SbS₄ sample?
A3: The electronic conductivity of a solid electrolyte is typically measured using DC polarization techniques, such as potentiostatic chronoamperometry.[1] In this method, a constant DC voltage is applied across the sample, and the resulting current is measured over time. Initially, both ions and electrons contribute to the current. Over time, the ionic current decays to zero as the ions accumulate at the electrodes (polarization), and the remaining steady-state current is due to the transport of electrons. The electronic conductivity can then be calculated from this steady-state current and the sample dimensions.
Q4: Can doping Na₃SbS₄ affect its electronic conductivity?
A4: Doping is a common strategy to enhance the ionic conductivity of Na₃SbS₄. For instance, doping with tungsten (W) can significantly increase ionic conductivity.[1][6][7][8] While the primary effect of such aliovalent doping is the creation of sodium vacancies that facilitate ion transport, it is crucial to control the doping process to avoid the formation of electronically conductive secondary phases. For example, improper synthesis conditions for W-doped Na₃SbS₄ could lead to the formation of WS₂, which could potentially alter the electronic properties.[9]
Troubleshooting Guide: High Electronic Conductivity
This guide provides a structured approach to identifying and resolving issues related to high electronic conductivity in your Na₃SbS₄ experiments.
| Problem | Possible Causes | Recommended Solutions |
| High electronic conductivity in as-synthesized powder. | 1. Incomplete reaction: Presence of unreacted, electronically conductive precursors (e.g., elemental antimony or certain sulfides).2. Formation of electronically conductive byproducts: Side reactions during synthesis leading to impurities.3. Incorrect stoichiometry: Deviation from the Na:Sb:S = 3:1:4 ratio. | 1. Optimize synthesis parameters: Adjust temperature, heating/cooling rates, and duration of the synthesis process to ensure a complete reaction.2. Use high-purity precursors: Ensure the starting materials (Na₂S, Sb₂S₃, S) are of high purity.3. Characterize phase purity: Use X-ray diffraction (XRD) to verify the phase purity of the synthesized material. Refine the synthesis process if impurity peaks are detected.4. Verify stoichiometry: Use techniques like energy-dispersive X-ray spectroscopy (EDS) or inductively coupled plasma (ICP) analysis to confirm the elemental composition. |
| Increased electronic conductivity after pelletizing and sintering. | 1. Decomposition at high temperatures: The material may decompose at the sintering temperature, forming electronically conductive species.2. Reaction with sintering aids or atmosphere: Impurities from the furnace atmosphere or reactions with pressing/sintering aids. | 1. Optimize sintering conditions: Determine the optimal sintering temperature and time through systematic studies to achieve good densification without causing decomposition. Thermogravimetric analysis (TGA) can help identify decomposition temperatures.2. Control sintering atmosphere: Perform sintering under an inert atmosphere (e.g., argon) or vacuum to prevent reactions with air or moisture. |
| High electronic leakage current in an electrochemical cell. | 1. Formation of an electronically conductive SEI: The Na₃SbS₄ is reacting with the electrode (e.g., sodium metal) to form an unstable and electronically conductive interphase.[4][5]2. Electrochemical decomposition of the electrolyte: The applied voltage exceeds the electrochemical stability window of Na₃SbS₄. | 1. Interface engineering: Apply a thin, ionically conductive but electronically insulating buffer layer between the Na₃SbS₄ and the electrode.2. Electrolyte additives: Investigate the use of electrolyte additives that can promote the formation of a stable, electronically insulating SEI.3. Operate within the electrochemical stability window: Determine the stable voltage range of your Na₃SbS₄ material using cyclic voltammetry and operate the cell within these limits. |
| Inconsistent electronic conductivity between batches. | 1. Poorly controlled synthesis conditions: Variations in precursor weighing, mixing, heating profiles, or atmosphere.2. Contamination: Cross-contamination from milling jars, mortars and pestles, or furnace tubes. | 1. Standardize synthesis protocol: Document and strictly adhere to a detailed synthesis protocol.2. Thorough cleaning of equipment: Ensure all equipment used for synthesis and processing is meticulously cleaned between batches. |
Experimental Protocols
Protocol 1: Solid-State Synthesis of Na₃SbS₄ with Low Electronic Conductivity
This protocol describes a common method for synthesizing phase-pure tetragonal Na₃SbS₄.
Materials:
-
Sodium sulfide (B99878) (Na₂S), anhydrous, high purity
-
Antimony(III) sulfide (Sb₂S₃), high purity
-
Sulfur (S), high purity
-
Agate mortar and pestle
-
Quartz tube and vacuum sealing equipment
-
Tube furnace with temperature controller
Procedure:
-
Precursor Preparation: In an argon-filled glovebox, weigh stoichiometric amounts of Na₂S, Sb₂S₃, and S in a 3:1:2 molar ratio.
-
Mixing: Thoroughly grind the precursors together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.
-
Sealing: Transfer the mixed powder into a clean quartz tube inside the glovebox. Evacuate the tube to a pressure below 10⁻³ Torr and seal it using a torch.
-
Heating Profile:
-
Place the sealed quartz tube in a tube furnace.
-
Ramp the temperature to 250 °C at a rate of 5 °C/min and hold for 10 hours.
-
Increase the temperature to 500 °C at a rate of 2 °C/min and hold for 24 hours.
-
Cool the furnace down to room temperature naturally.
-
-
Product Recovery: Transfer the sealed tube back into the glovebox before breaking it to recover the Na₃SbS₄ powder.
-
Characterization:
-
Confirm the crystal structure and phase purity using Powder X-ray Diffraction (PXRD).
-
Measure the electronic conductivity using DC polarization (chronoamperometry).
-
Protocol 2: Characterization of Electronic Conductivity by DC Polarization
Equipment:
-
Potentiostat/Galvanostat
-
Swagelok-type cell or equivalent test fixture
-
Inert electrodes (e.g., stainless steel, gold, or platinum)
-
Argon-filled glovebox
Procedure:
-
Sample Preparation: In an argon-filled glovebox, press the synthesized Na₃SbS₄ powder into a dense pellet of known thickness and diameter.
-
Cell Assembly: Assemble the pellet in a Swagelok-type cell between two inert, blocking electrodes. Ensure good contact between the electrodes and the pellet.
-
Measurement:
-
Connect the cell to the potentiostat.
-
Apply a small, constant DC voltage (e.g., 10-100 mV) across the cell. The voltage should be well within the electrochemical stability window of Na₃SbS₄ to avoid decomposition.
-
Record the current as a function of time until it reaches a steady state. This may take several hours.
-
-
Calculation:
-
The electronic conductivity (σₑ) is calculated using the following formula: σₑ = (Iₛₛ * L) / (V * A) where:
-
Iₛₛ is the steady-state current.
-
L is the thickness of the pellet.
-
V is the applied voltage.
-
A is the cross-sectional area of the pellet.
-
-
Visualizations
Caption: Troubleshooting workflow for high electronic conductivity.
Caption: Factors influencing electronic conductivity in Na₃SbS₄.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating Electron Leakage of Solid Electrolyte Interface for Stable Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heavily Tungsten-Doped this compound Solid-State Electrolytes with Exceptionally Low Activation Energy for Ionic Diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanochemistry in this compound Solid Electrolytes: Effects on Structure, Morphology, and Electrochemical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Na3SbS4 Electrolytes & Dendrite Suppression
This technical support center provides researchers and scientists with troubleshooting guidance and frequently asked questions regarding the suppression of sodium (Na) dendrite formation when using Na3SbS4 solid-state electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is Na3SbS4 and why is it a promising solid electrolyte?
A1: Na3SbS4 is a sodium superionic conductor, meaning it exhibits high sodium-ion conductivity at room temperature (on the order of 1 mS/cm).[1][2] It is a promising candidate for all-solid-state sodium-ion batteries because of its high ionic conductivity, good air stability, and wide electrochemical stability window.[3][4] Replacing flammable liquid electrolytes with a solid electrolyte like Na3SbS4 is expected to improve battery safety and energy density.[5][6]
Q2: What causes sodium dendrite formation on Na3SbS4 electrolytes?
A2: Sodium dendrites are needle-like structures of sodium metal that can grow during battery charging.[6] Key causes include:
-
Poor Interfacial Contact: Inhomogeneous contact between the sodium metal anode and the solid electrolyte pellet creates "hot spots" with high local current densities, which promotes dendrite nucleation and growth.[7]
-
High Current Density: Operating the battery at a current density above the electrolyte's critical current density (CCD) limit leads to uneven sodium deposition.
-
Electrolyte Instability: The Na3SbS4 electrolyte can react with the sodium metal anode, forming an unstable and resistive solid electrolyte interphase (SEI).[8][9] This reaction can increase polarization and contribute to dendrite growth.[9]
-
Grain Boundaries: Dendrites can propagate through defects and along grain boundaries within the solid electrolyte pellet.[6][10]
Q3: What is Critical Current Density (CCD) and why is it important?
A3: Critical Current Density is the maximum current density a solid electrolyte can withstand before sodium dendrites penetrate through it, causing a short circuit. A higher CCD indicates a greater ability to suppress dendrite formation, allowing for faster charging rates. For example, modifying Na3SbS4 with LiCl doping has been shown to enhance the CCD to 1.89 mA cm⁻².[3][5]
Q4: What are the main strategies to suppress dendrite growth with Na3SbS4?
A4: Common strategies focus on improving the interface between the sodium anode and the Na3SbS4 electrolyte and enhancing the electrolyte's intrinsic properties.[6][11] These include:
-
Interfacial Modification: Introducing a stable interlayer or surface coating can improve physical contact and prevent chemical reactions between the sodium anode and the electrolyte.[11]
-
Electrolyte Doping: Doping Na3SbS4 with other elements can enhance its ionic conductivity and dendrite suppression capabilities. For instance, LiCl doping creates an electrostatic shield effect that repels Na+ ions from dendrite tips, facilitating a more uniform ion flux.[3][4]
-
Applying Pressure: Applying sufficient and uniform pressure during cell assembly and operation improves the interfacial contact and can increase the ionic conductivity of the electrolyte.[12]
-
Composite Electrolytes: Creating composite electrolytes, for instance by combining Na3SbS4 with a polymer, can improve mechanical properties and reduce interfacial resistance.[11]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Rapid cell failure (short circuit) at low current densities. | Dendrite penetration through the electrolyte. | 1. Improve Interfacial Contact: Ensure uniform and high pressure is applied during cell assembly. Consider using a thin, soft interlayer (e.g., a small amount of specific liquid electrolyte) to improve wetting between the Na metal and the solid electrolyte pellet.[13] 2. Check for Pellet Defects: Inspect the electrolyte pellet for cracks or high porosity that could serve as pathways for dendrite growth.[6] Optimize the pellet pressing pressure. |
| Steadily increasing voltage (polarization) during cycling. | Formation of a resistive Solid Electrolyte Interphase (SEI) due to the reaction between Na metal and Na3SbS4.[9] | 1. Introduce a Protective Interlayer: Apply a coating to the electrolyte surface that is stable against Na metal. A surface hydration pretreatment has been shown to create a passivating interface.[9] 2. Use Electrolyte Additives: Doping the Na3SbS4 (e.g., with LiCl) can create a more stable interface.[3] |
| Low measured Critical Current Density (CCD). | Poor interfacial contact leading to current constriction.[7] Intrinsic properties of the electrolyte. | 1. Optimize Cell Pressure: Systematically test different pressures during cell assembly to find the optimal contact without cracking the pellet. 2. Modify the Electrolyte: Employ strategies like LiCl doping to create an electrostatic shielding effect that enhances the CCD.[3][4][5] |
| Inconsistent or non-reproducible cycling results. | Variations in cell assembly (pressure, alignment). Inhomogeneous electrolyte pellets. | 1. Standardize Assembly Protocol: Use a torque wrench or pressure-controlled press for consistent cell assembly. Ensure electrodes are perfectly aligned. 2. Improve Pellet Synthesis: Ensure thorough mixing and grinding of precursor materials and optimize sintering conditions to achieve dense, homogeneous pellets.[12] |
Quantitative Data Summary
The table below summarizes the performance of different Na3SbS4-based electrolytes in suppressing dendrites, focusing on the Critical Current Density (CCD).
| Electrolyte Composition | Key Strategy | Reported CCD (mA/cm²) | Cycling Stability | Reference |
| Na3SbS4 (unmodified) | Baseline | ~0.1 - 0.5 | Voltage increases to 0.67 V after 25h @ 0.1 mA/cm² | [9] |
| Na3SbS4-0.5LiCl | Doping / Electrostatic Shielding | 1.89 | Stable cycling demonstrated | [3][5] |
| Na3SbS4 with Surface Hydration | Interfacial Modification | Not specified, but stable cycling at 0.1 mA/cm² for >25h | Stable voltage profile for over 25 hours | [9] |
Experimental Protocols
Protocol 1: Na3SbS4 Solid Electrolyte Pellet Fabrication
-
Material Synthesis: Synthesize Na3SbS4 powder using a mechanochemical (ball milling) or solid-state reaction method as described in the literature.[12][13] All handling must be performed in an argon-filled glovebox.
-
Powder Preparation: Weigh approximately 70-100 mg of the synthesized Na3SbS4 powder.[13][14]
-
Die Assembly: Place the powder into a 10 mm diameter polyether ether ketone (PEEK) or polytetrafluoroethylene (PTFE) die set.[14]
-
Cold Pressing: Uniaxially press the powder at a pressure of 300-360 MPa for 1-5 minutes to form a dense pellet.[8][13][14]
-
Pellet Handling: Carefully remove the pellet from the die. The final pellet should be dense and free of visible cracks. Store in the glovebox.
Protocol 2: Na/Na3SbS4/Na Symmetric Cell Assembly and Testing
-
Electrode Preparation: Punch or slice two identical discs of sodium metal foil. Gently polish the surface to ensure it is clean and flat.
-
Cell Assembly (in Glovebox):
-
Place a stainless steel spacer in the bottom of a Swagelok-type cell or coin cell casing.
-
Place one sodium metal disc onto the spacer.
-
Carefully place the prepared Na3SbS4 pellet onto the center of the sodium disc.
-
Place the second sodium disc on top of the electrolyte pellet, ensuring alignment.
-
Add a second spacer and a spring to apply pressure.
-
Seal the cell tightly. A consistent pressure of ~3 MPa is often applied.[9]
-
-
Electrochemical Testing (CCD Measurement):
-
Connect the cell to a battery cycler. Let the cell rest for 1-2 hours to allow the interface to stabilize.
-
Apply a small starting current density (e.g., 0.05 mA/cm²).
-
Cycle the cell by reversing the current direction at fixed time intervals (e.g., every 30-60 minutes).
-
Incrementally increase the current density (e.g., by 0.05 mA/cm²) after a set number of cycles.
-
The CCD is the current density at which a sudden, sharp voltage drop occurs, indicating a short circuit.[15]
-
Visualizations
Logical Relationships in Dendrite Suppression
The following diagram illustrates the causes of dendrite formation and the corresponding strategic interventions.
Caption: Relationship between dendrite causes and mitigation strategies.
Experimental Workflow for CCD Evaluation
This workflow outlines the key steps for fabricating and testing a symmetric cell to determine the critical current density.
Caption: Workflow for evaluating the Critical Current Density (CCD).
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. elib.dlr.de [elib.dlr.de]
- 8. users.wfu.edu [users.wfu.edu]
- 9. ceder.berkeley.edu [ceder.berkeley.edu]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Mechanochemically Synthesized Sodium Thioantimonate (Na3SbS4): A Solid-State Electrolyte
For researchers, scientists, and professionals in drug development, the pursuit of advanced materials is paramount. In the realm of solid-state batteries, sodium thioantimonate (Na3SbS4) has emerged as a promising solid electrolyte. This guide provides a comprehensive comparison of mechanochemically synthesized Na3SbS4 with alternative synthesis methods, supported by experimental data and detailed protocols.
The synthesis route of Na3SbS4 significantly influences its physicochemical properties, particularly its ionic conductivity, which is crucial for battery performance. This guide will delve into the characterization of Na3SbS4 prepared via mechanochemical synthesis and compare it against traditional solid-state and solution-based methods.
Performance Comparison of Na3SbS4 Synthesis Methods
The choice of synthesis technique directly impacts the resulting phase, crystal structure, and ultimately, the ionic conductivity of Na3SbS4. Below is a summary of key performance indicators for Na3SbS4 synthesized through different routes.
| Synthesis Method | Ionic Conductivity (S/cm) at Room Temperature | Activation Energy (eV) | Crystal Structure |
| Mechanochemical | 3.1 x 10⁻⁴[1][2][3][4][5][6] | 0.21[1][2][3][4][5][6] | Tetragonal (t-NSS)[1][2][3][4][5][6] |
| Mechanochemical followed by Sintering | 1.06 x 10⁻³[1] | 0.216[1] | Tetragonal[1] |
| Solid-State | 1.1 x 10⁻³[1] | 0.20[1] | Not specified |
| Solution-Based | 1.1 x 10⁻³[1] | 0.20[1] | Not specified |
| High-Energy Ball Milling | ~3.0 x 10⁻³ | Not specified | Cubic[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for the synthesis and characterization of Na3SbS4.
Mechanochemical Synthesis
The mechanochemical synthesis of Na3SbS4 is performed using a high-energy ball mill.
-
Precursors: Stoichiometric amounts of sodium sulfide (B99878) (Na2S), antimony sulfide (Sb2S3), and sulfur (S) are used as precursors.
-
Milling: The precursors are loaded into a milling vial with milling balls (e.g., zirconia) under an inert atmosphere (e.g., argon).
-
Milling Parameters: The vial is subjected to high-energy ball milling for a specified duration (e.g., 20 hours), which induces a chemical reaction to form Na3SbS4.[1]
-
Post-Treatment: In some cases, a subsequent sintering step at elevated temperatures (e.g., 250-350°C) is employed to improve crystallinity and ionic conductivity.[8]
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized Na3SbS4.
-
X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized material. Data is typically collected using a diffractometer with Cu Kα radiation.[9] Rietveld refinement can be used for detailed structural analysis.[6][8]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the Na3SbS4 powder.[6][8] Energy-dispersive X-ray spectroscopy (EDX) can be coupled with SEM for elemental analysis.[8]
-
Electrochemical Impedance Spectroscopy (EIS): A key technique to measure the ionic conductivity of the solid electrolyte. The measurement is typically performed by sandwiching a pressed pellet of the material between two blocking electrodes (e.g., gold or stainless steel) and applying a small AC voltage over a range of frequencies.[8]
-
Cyclic Voltammetry (CV): Used to determine the electrochemical stability window of the electrolyte. A three-electrode setup is commonly used, with the solid electrolyte incorporated into the working electrode.[10]
Visualizing the Process and Logic
To better understand the workflow and relationships, the following diagrams are provided.
Caption: Workflow for mechanochemical synthesis of Na3SbS4.
Caption: Logical flow of Na3SbS4 characterization.
Concluding Remarks
Mechanochemical synthesis presents a viable and effective route for producing Na3SbS4 solid electrolytes. While its room temperature ionic conductivity may be slightly lower than that of materials produced by methods involving a high-temperature sintering step, the mechanochemical approach offers advantages in terms of simplicity and potential for scalability. Further enhancements, such as a post-synthesis sintering step, can significantly improve the ionic conductivity of mechanochemically derived Na3SbS4, making it a highly competitive candidate for next-generation all-solid-state sodium-ion batteries. The choice of synthesis method will ultimately depend on the specific performance requirements and processing considerations of the intended application.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
- 3. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A … [ouci.dntb.gov.ua]
- 4. Synthesis and Characterization of Na 3 SbS 4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [ideas.repec.org]
- 5. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. arxiv.org [arxiv.org]
- 10. osti.gov [osti.gov]
Validating the Purity of Synthesized Schlippe's Salt: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to validate the purity of synthesized Schlippe's salt (Na₃SbS₄·9H₂O), with a comparison to a structurally similar compound and a functional alternative in solid-state electrolyte applications.
Schlippe's salt, or sodium thioantimonate nonahydrate, is a crystalline solid with applications in various fields, including as a source of antimony sulfide (B99878) and more recently, as a potential solid-state electrolyte in sodium-ion batteries. The validation of its purity is paramount to ensure reproducible experimental results and the reliable performance of end-products.
Comparative Purity Analysis
To provide a clear comparison, this guide evaluates Schlippe's salt against sodium sulfide nonahydrate (Na₂S·9H₂O), a structurally related hydrated sodium salt, and sodium thiophosphate (Na₃PS₄), a functional alternative in solid-state electrolytes.
| Parameter | Synthesized Schlippe's Salt (Na₃SbS₄·9H₂O) | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) - ACS Reagent Grade | Sodium Thiophosphate (Na₃PS₄) - for Solid-State Batteries |
| Purity Assay | High Purity (~90% yield reported from novel synthesis)[1] | ≥98.0% | Typically high purity, application-specific |
| Key Impurities | Unreacted starting materials (e.g., Sb₂S₃, S, Na₂S), other antimony sulfide species | Sulfite (SO₃²⁻) and Thiosulfate (S₂O₃²⁻): ≤0.1% | Varies with synthesis; may include oxide or other phosphate (B84403) species |
| Ionic Conductivity (RT) | ~10⁻³ S/cm | Not typically used as a solid electrolyte | ~10⁻⁴ S/cm (can be higher with doping)[2] |
Experimental Protocols for Purity Validation
A multi-technique approach is essential for the comprehensive validation of Schlippe's salt purity. The following are detailed protocols for the key analytical methods.
Powder X-ray Diffraction (XRD)
Objective: To identify the crystalline phase of the synthesized material and confirm the absence of crystalline impurities.
Protocol:
-
Sample Preparation: Finely grind the synthesized Schlippe's salt into a homogenous powder using a mortar and pestle. Mount the powder onto a zero-background sample holder and gently press to create a flat, smooth surface.
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection:
-
2θ Range: 10° to 80°
-
Step Size: 0.02°
-
Scan Speed: 1°/minute
-
Voltage and Current: 40 kV and 40 mA, respectively.
-
-
Data Analysis: Compare the obtained diffraction pattern with the standard diffraction pattern for this compound nonahydrate from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD). The absence of peaks corresponding to potential impurities (e.g., Sb₂S₃, S) indicates high phase purity.
Thermogravimetric Analysis (TGA)
Objective: To determine the water of hydration content and assess the thermal stability of the synthesized salt.
Protocol:
-
Sample Preparation: Place 5-10 mg of the synthesized Schlippe's salt into an alumina (B75360) crucible.
-
Instrument Setup: Use a thermogravimetric analyzer.
-
Data Collection:
-
Temperature Range: 25°C to 500°C
-
Heating Rate: 10°C/minute
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/minute.
-
-
Data Analysis: The theoretical water content of Na₃SbS₄·9H₂O is approximately 33.4%. The weight loss observed in the TGA curve should correspond to the loss of nine water molecules. Significant deviations may indicate incomplete hydration or the presence of anhydrous impurities.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and assess the purity of the synthesized salt. Impurities can cause a depression and broadening of the melting peak.
Protocol:
-
Sample Preparation: Hermetically seal 2-5 mg of the synthesized Schlippe's salt in an aluminum pan.
-
Instrument Setup: Use a differential scanning calorimeter. An empty, hermetically sealed aluminum pan should be used as a reference.
-
Data Collection:
-
Temperature Range: 25°C to 150°C
-
Heating Rate: 5°C/minute
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/minute.
-
-
Data Analysis: Observe the endothermic peak corresponding to the melting of the salt. A sharp melting peak close to the literature value (approximately 87°C) is indicative of high purity.[3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for validating the purity of synthesized Schlippe's salt and the relationship between the key analytical techniques.
Caption: Workflow for the validation of synthesized Schlippe's salt purity.
Caption: Interrelationship of analytical techniques for material characterization.
References
A Comparative Guide to Rietveld Refinement and Alternative Methods for the Analysis of Doped Sodium Thioantimonate XRD Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rietveld refinement with alternative powder X-ray diffraction (XRD) data analysis techniques, specifically the Pawley and Le Bail fitting methods, for the characterization of doped sodium thioantimonate (Na₃SbS₄). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific research needs.
Introduction to XRD Data Analysis in Doped this compound
This compound is a promising material with applications in solid-state batteries. Doping, for instance with tungsten, can significantly alter its crystal structure and ionic conductivity.[1][2] Powder XRD is a fundamental technique for characterizing the crystal structure of these materials. Rietveld refinement is a powerful method for extracting detailed structural information from XRD patterns.[3][4] However, alternative methods like Pawley and Le Bail fitting offer distinct advantages in specific scenarios.[5][6] This guide compares these three methods to aid in the analysis of doped this compound.
Comparison of XRD Data Analysis Methods
The choice of analysis method depends on the research objective, from initial phase identification to detailed structural elucidation.
| Feature | Rietveld Refinement | Pawley Fitting | Le Bail Fitting |
| Primary Function | Crystal structure refinement, quantitative phase analysis, and microstructural analysis.[4] | Unit cell parameter refinement and extraction of integrated intensities without a structural model.[6][7] | Unit cell parameter refinement and extraction of integrated intensities without a structural model.[5][8] |
| Input Requirement | An approximate crystal structure model (space group, atomic positions) is necessary.[3] | Unit cell parameters and space group are required.[5] | Unit cell parameters and space group are required.[8] |
| Intensity Treatment | Intensities are calculated based on the refined structural model.[6] | Intensities of individual reflections are treated as refinable parameters.[6][7] | Intensities are extracted iteratively from the observed data without being refined as independent variables.[5] |
| Key Outputs | Precise lattice parameters, atomic coordinates, site occupancies, thermal parameters, phase fractions, crystallite size, and microstrain.[4] | Precise lattice parameters and a set of integrated intensities for each reflection.[6] | Precise lattice parameters and a set of integrated intensities for each reflection.[8] |
| Advantages | Provides the most comprehensive structural information. Capable of quantitative phase analysis.[9] | Useful when the crystal structure is unknown or too complex to model. Faster than Rietveld refinement.[6] | Fast and robust method for refining lattice parameters, even with poor starting models.[5] |
| Limitations | Requires a reasonably accurate starting structural model. Can be complex to perform correctly.[3] | Does not provide atomic-level structural information. Cannot be directly used for quantitative phase analysis.[10] | Does not provide atomic-level structural information. Extracted intensities may be less reliable for heavily overlapping peaks compared to Pawley fitting.[5] |
Experimental Data Example: Tungsten-Doped this compound
A study on heavily tungsten-doped this compound (Na₂.₇W₀.₃Sb₀.₇S₄) utilized Rietveld refinement to characterize its crystal structure.[2] The refinement, based on synchrotron XRD data, revealed an orthorhombic structure.[2]
Table of Refined Parameters for Na₂.₇W₀.₃Sb₀.₇S₄ (Illustrative)
| Parameter | Rietveld Refinement Result | Pawley/Le Bail Fit (Hypothetical) | Information Gained |
| Space Group | Pnma | Pnma | Crystal symmetry |
| Lattice Parameter a (Å) | 10.123(4) | 10.123(1) | Unit cell dimensions |
| Lattice Parameter b (Å) | 7.045(2) | 7.045(1) | Unit cell dimensions |
| Lattice Parameter c (Å) | 10.345(4) | 10.345(1) | Unit cell dimensions |
| Atomic Positions | Refined for Na, Sb/W, S | Not determined | Location of atoms in the unit cell |
| Site Occupancy | Refined for Sb/W sites | Not determined | Doping concentration at specific sites |
| Goodness of Fit (χ²) | 1.8 | 1.5 | Quality of the fit to the data |
| Rwp (%) | 5.6 | 4.2 | Weighted profile R-factor |
Note: The Pawley/Le Bail fit results are hypothetical to illustrate the type of information obtained. In practice, these methods would yield precise lattice parameters but not the atomic positions or site occupancies.
Experimental Protocols
This protocol describes a general solid-state synthesis for preparing doped this compound, which can be adapted for various dopants.
-
Precursor Preparation : Stoichiometric amounts of Na₂S, Sb₂S₃, S, and the desired dopant source (e.g., WS₂) are weighed in an argon-filled glovebox.
-
Mixing : The precursors are thoroughly mixed using an agate mortar and pestle.
-
Pelletization : The mixed powder is pressed into a pellet.
-
Sintering : The pellet is sealed in an evacuated quartz tube and heated in a furnace. The temperature and duration of sintering depend on the specific dopant and desired phase. For tungsten-doped this compound, a temperature of around 500-600°C for 10-20 hours can be a starting point.[2]
-
Cooling : The furnace is cooled down to room temperature.
-
Characterization : The resulting product is ground into a fine powder for XRD analysis.
High-quality diffraction data is crucial for successful refinement.
-
Sample Preparation : The synthesized powder is gently packed into a sample holder to minimize preferred orientation. The surface should be flat and level with the holder's edge.
-
Instrument Setup : A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα₁) is used. Typical instrument parameters include:
-
Data Collection Parameters :
-
2θ Range : A wide angular range is preferable, for example, 10-100°.[11]
-
Step Size : A small step size, typically 0.01-0.02° in 2θ, is required to accurately define the peak shapes.
-
Counting Time : A longer counting time per step (e.g., 1-5 seconds) is necessary to obtain good counting statistics, especially at higher angles.
-
Visualization of Workflows and Relationships
References
- 1. Lattice parameter measurement using Le Bail versus structural (Rietveld) refinement: A caution for complex, low symmetry systems | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. osti.gov [osti.gov]
- 3. Heavily Tungsten–Doped this compound Solid–State Electrolytes with Exceptionally Low Activation Energy for Ionic Diffusion (Journal Article) | OSTI.GOV [osti.gov]
- 4. jetir.org [jetir.org]
- 5. Whole Pattern Fitting: II. LeBail Method [pd.chem.ucl.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Le Bail method - Wikipedia [en.wikipedia.org]
- 9. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 12. Accuracy in Rietveld quantitative phase analysis: a comparative study of strictly monochromatic Mo and Cu radiations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Na₃SbS₄ Solid Electrolytes: Electrochemical Impedance Spectroscopy Performance vs. Alternatives
For researchers, scientists, and drug development professionals venturing into the next generation of energy storage, the selection of a suitable solid electrolyte is paramount. Sodium thioantimonate (Na₃SbS₄) has emerged as a promising candidate for all-solid-state sodium-ion batteries, primarily due to its high ionic conductivity and favorable mechanical properties. This guide provides an objective comparison of the electrochemical impedance spectroscopy (EIS) performance of Na₃SbS₄ with two other leading sodium-ion solid electrolytes: Na-β"-Al₂O₃ and NASICON-type Na₃Zr₂Si₂PO₁₂. The information is supported by experimental data and detailed methodologies to aid in informed decision-making.
Performance Metrics: A Quantitative Comparison
Electrochemical impedance spectroscopy is a powerful technique to evaluate the key performance parameters of solid electrolytes. The following table summarizes the ionic conductivity and activation energy for Na₃SbS₄, Na-β"-Al₂O₃, and NASICON, based on reported experimental data. Lower activation energy and higher ionic conductivity are desirable for efficient ion transport.
| Solid Electrolyte | Synthesis / Form | Room Temperature Ionic Conductivity (S/cm) | Activation Energy (eV) |
| Na₃SbS₄ | Mechanochemical & Sintering (tetragonal) | 3.1 x 10⁻⁴ | 0.21 |
| Sintering & Ball Milling (tetragonal) | 1.06 x 10⁻³ | 0.216 | |
| Solution-based (tetragonal) | 1.1 x 10⁻³ | 0.20 | |
| W-doped (bulk, extrapolated) | 9.6 x 10⁻² | 0.11 | |
| Na-β"-Al₂O₃ | Polycrystalline | ~10⁻³ - 10⁻² | 0.22 - 0.33 |
| Single Crystal | 0.2 - 0.4 (at 300 °C) | 0.29 | |
| NASICON (Na₃Zr₂Si₂PO₁₂) | Solid-state Reaction | ~10⁻⁴ - 10⁻³ | 0.21 - 0.31 |
| Liquid Phase Sintering (5 wt% Na₂SiO₃) | 1.28 x 10⁻³ | 0.21 | |
| Mg-doped (Na₃.₃Zr₁.₈₅Mg₀.₁₅Si₂PO₁₂) | 3.54 x 10⁻³ | - |
Interfacial Stability: A Critical Consideration
Beyond bulk ionic conductivity, the stability and resistance at the interface between the solid electrolyte and the sodium metal anode are crucial for battery performance and safety. While direct comparative studies under identical conditions are limited, the available literature suggests:
-
Na₃SbS₄ : Exhibits good compatibility with sodium metal, though some studies indicate the formation of a thin, ionically conductive solid electrolyte interphase (SEI).[1] The interfacial resistance can be influenced by the surface properties of the electrolyte.
-
Na-β"-Al₂O₃ : Generally considered to be chemically stable against molten sodium, making it a benchmark for stable interfaces.[2] However, achieving and maintaining intimate contact at the solid-solid interface can be challenging, potentially leading to higher interfacial resistance.
-
NASICON (Na₃Zr₂Si₂PO₁₂) : The interfacial stability with sodium metal can be more complex. Some studies report reactions at the interface, leading to an increase in interfacial resistance over time. Surface modifications and coatings are often explored to mitigate these reactions.
Experimental Protocols for Electrochemical Impedance Spectroscopy
A standardized and meticulously executed experimental protocol is essential for obtaining reliable and comparable EIS data. Below is a detailed methodology for evaluating the ionic conductivity of solid electrolytes.
1. Sample Preparation:
-
Pelletizing the Solid Electrolyte: The synthesized solid electrolyte powder (Na₃SbS₄, Na-β"-Al₂O₃, or NASICON) is typically pressed into a dense pellet.
-
Pressure: Uniaxial pressing is commonly performed at pressures ranging from 300 to 500 MPa.
-
Dimensions: Pellets with a diameter of 6-10 mm and a thickness of 1-2 mm are typical.
-
Sintering (for Na-β"-Al₂O₃ and NASICON): Oxide-based electrolytes like Na-β"-Al₂O₃ and NASICON require a high-temperature sintering step (often >1200 °C) after pressing to achieve high density and good grain-to-grain contact.[3][4] Sulfide electrolytes like Na₃SbS₄ are often processed at lower temperatures.[5]
-
2. Cell Assembly:
-
Electrode Material: Ion-blocking electrodes are used to measure the total ionic conductivity. Common choices include gold (Au), platinum (Pt), or tantalum (Ta). These are typically sputtered or applied as foils on both flat surfaces of the electrolyte pellet.
-
Symmetric Cell Configuration: The cell is assembled in a symmetric configuration: Blocking Electrode | Solid Electrolyte Pellet | Blocking Electrode.
-
Environment: Due to the sensitivity of many solid electrolytes (especially sulfides) to moisture and oxygen, the cell assembly is performed in an inert atmosphere, such as an argon-filled glovebox.
3. EIS Measurement:
-
Instrumentation: A potentiostat/galvanostat with a frequency response analyzer (FRA) is used.
-
Frequency Range: A wide frequency range is scanned, typically from several megahertz (e.g., 7 MHz) down to a few millihertz (e.g., 10 mHz).[5]
-
AC Amplitude: A small AC voltage perturbation is applied, typically 10 mV, to ensure a linear response.[5]
-
Temperature Control: Measurements are often performed at various temperatures to determine the activation energy. The cell is placed in a temperature-controlled chamber or furnace.
4. Data Analysis:
-
Nyquist Plot: The impedance data is typically represented as a Nyquist plot (-Z'' vs. Z').
-
Equivalent Circuit Modeling: The Nyquist plot is fitted to an equivalent electrical circuit model to deconvolute the contributions from the bulk resistance, grain boundary resistance, and electrode interface.
-
Ionic Conductivity Calculation: The total resistance (R_total), determined from the intercept of the low-frequency semicircle with the real axis, is used to calculate the ionic conductivity (σ) using the following equation: σ = L / (R_total * A) where L is the thickness of the pellet and A is the area of the electrode contact.
-
Activation Energy Calculation: The activation energy (Ea) is determined from the slope of the Arrhenius plot (ln(σT) vs. 1/T) using the Arrhenius equation: σT = A * exp(-Ea / (k * T)) where A is the pre-exponential factor, k is the Boltzmann constant, and T is the absolute temperature.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for conducting electrochemical impedance spectroscopy on solid-state electrolytes.
Caption: Experimental workflow for electrochemical impedance spectroscopy of solid electrolytes.
Conclusion
Na₃SbS₄ stands out as a highly promising solid electrolyte, particularly in its doped forms, offering the potential for exceptionally high ionic conductivity at room temperature.[6][7] Its performance is competitive with, and in some cases superior to, established oxide-based electrolytes like Na-β"-Al₂O₃ and NASICON, especially when considering its lower processing temperatures. However, for practical applications, further research into long-term interfacial stability and scalability is essential. This guide provides a foundational comparison to aid researchers in navigating the selection of solid electrolytes for next-generation sodium-ion batteries.
References
- 1. osti.gov [osti.gov]
- 2. Interfacial Reactivity Benchmarking of the Sodium Ion Conductors Na3PS4 and Sodium β-Alumina for Protected Sodium Metal Anodes and Sodium All-Solid-State Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large Planar Na-β″-Al2O3 Solid Electrolytes for Next Generation Na-Batteries | MDPI [mdpi.com]
- 4. Composite NASICON (Na3Zr2Si2PO12) Solid-State Electrolyte with Enhanced Na+ Ionic Conductivity: Effect of Liquid Phase Sintering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Unveiling Ultra-High Ionic Conductivity in W‑Doped Na3SbS4: Grain Boundary Effects and Pure Bulk Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Aqueous vs. Mechanochemical Synthesis of Na3SbS4 Solid Electrolyte
For researchers and professionals in materials science and battery development, the synthesis method of the sodium superionic conductor Na3SbS4 is a critical determinant of its performance as a solid electrolyte in all-solid-state sodium-ion batteries. This guide provides an objective comparison of the two primary synthesis routes—aqueous solution-based synthesis and mechanochemical synthesis—supported by experimental data and detailed protocols.
This document outlines the distinct performance characteristics of Na3SbS4 synthesized via each method and presents the experimental workflows, offering a comprehensive resource for selecting the most suitable synthesis strategy for specific research and development needs.
Performance Comparison at a Glance
The choice of synthesis route significantly impacts the ionic conductivity, crystal structure, and particle morphology of Na3SbS4. The following table summarizes the key performance metrics derived from experimental data for both aqueous and mechanochemical methods.
| Performance Metric | Aqueous Synthesis | Mechanochemical Synthesis |
| Room Temperature Ionic Conductivity | 0.1–0.2 mS cm⁻¹[1] | 0.31 mS cm⁻¹ (as-milled)[2][3], >0.8 - 1.06 mS cm⁻¹ (with sintering)[4] |
| Activation Energy | Not explicitly stated in sources | 0.21 eV (with sintering)[2] |
| Crystal Structure | Tetragonal[5] | Tetragonal (can form cubic phase with high energy milling)[4][6] |
| Key Advantages | Scalable, avoids toxic H₂S gas evolution, uniform coating potential[1] | Can achieve higher ionic conductivity, especially with post-sintering[4] |
| Key Disadvantages | Generally lower ionic conductivity compared to sintered mechanochemical product | Potential for impurity phases with extended milling, requires high-energy milling and often a subsequent high-temperature step[4] |
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for both the aqueous and mechanochemical synthesis of Na3SbS4.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. Synthesis and Characterization of Na 3 SbS 4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [ideas.repec.org]
- 3. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
- 4. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. arxiv.org [arxiv.org]
A Head-to-Head Battle for Solid-State Supremacy: Na3SbS4 vs. Na-beta-alumina in Sodium-Ion Batteries
A comprehensive comparison of two leading solid electrolyte contenders for next-generation energy storage, this guide provides researchers, scientists, and materials development professionals with a detailed analysis of sodium antimony sulfide (B99878) (Na3SbS4) and sodium beta-alumina (Na-beta-alumina). We delve into their performance metrics, supported by experimental data, to illuminate the distinct advantages and challenges each material presents in the quest for safer, high-performance solid-state sodium-ion batteries.
The transition to a sustainable energy future is intrinsically linked to the development of advanced energy storage systems. Solid-state sodium-ion batteries (SSSBs) have emerged as a promising technology, offering the potential for enhanced safety, higher energy density, and the use of abundant and low-cost sodium. At the heart of these next-generation batteries lies the solid electrolyte, a critical component that dictates ionic conductivity, stability, and overall performance. This guide provides an in-depth comparison of two prominent solid electrolyte materials: the sulfide-based Na3SbS4 and the oxide-based Na-beta-alumina.
At a Glance: Key Performance Metrics
To facilitate a clear and concise comparison, the following table summarizes the key performance indicators for Na3SbS4 and Na-beta-alumina based on reported experimental data.
| Property | Na3SbS4 (Tetragonal/Cubic) | Na-beta-alumina (β''-Al2O3) |
| Ionic Conductivity (RT, S/cm) | 10⁻³ - 10⁻² | 10⁻³ - 10⁻² |
| Activation Energy (eV) | 0.1 - 0.3 | 0.15 - 0.3 |
| Electrochemical Stability Window (V vs. Na/Na⁺) | ~0.5 - 5.0[1] | Wide (Stable against Na metal)[2][3] |
| Interfacial Stability with Na Metal | Reactive, forms passivation layer[4][5][6] | Generally stable[2][3] |
| Synthesis Temperature | 150 - 450 °C | >1500 °C |
| Air Stability | Stable in dry air, can form hydrates[1][4] | Sensitive to moisture[2] |
| Mechanical Properties | Softer, can be cold-pressed | Hard, brittle ceramic |
Deep Dive into Material Properties
Sodium Antimony Sulfide (Na3SbS4)
Na3SbS4 has garnered significant attention due to its impressive room-temperature ionic conductivity, which can reach the order of mS/cm.[7][8] This high conductivity is attributed to the presence of a 3D network of interconnected channels within its crystal structure, facilitating rapid sodium-ion transport.[1] It exists in two primary polymorphs: a tetragonal phase and a high-temperature cubic phase, with the cubic phase generally exhibiting higher ionic conductivity.[9]
One of the key advantages of Na3SbS4 is its processability. It can be synthesized via relatively low-temperature methods, including mechanochemical ball milling and solution-based processes, making it potentially more cost-effective for large-scale production.[7][10][11] Furthermore, its softer nature allows for the formation of dense electrolyte layers through cold pressing.
However, the interfacial stability of Na3SbS4 against sodium metal remains a significant challenge. Direct contact can lead to decomposition reactions, forming a resistive solid electrolyte interphase (SEI).[12] Research has shown that strategies such as surface hydration to form a protective hydrate (B1144303) layer (Na3SbS4·8H2O) can mitigate this issue by forming passivating products like NaH and Na2O.[4][6]
Sodium Beta-Alumina (Na-beta-alumina)
Sodium beta-alumina, particularly its β''-alumina phase, is a well-established sodium-ion conductor and has been commercially utilized in high-temperature sodium-sulfur and ZEBRA batteries for decades.[13][14][15] It boasts a layered crystal structure with highly conductive planes for sodium ions, leading to excellent ionic conductivity, especially at elevated temperatures.[15]
A major strength of Na-beta-alumina is its wide electrochemical stability window and its generally good stability in contact with molten sodium metal at high temperatures.[2][3][16] This intrinsic stability is a significant advantage for long-term battery operation.
The primary drawbacks of Na-beta-alumina are its high synthesis and sintering temperatures, often exceeding 1500°C, which translates to higher manufacturing costs and energy consumption.[2] Additionally, it is a hard and brittle ceramic, which can make fabricating thin, flexible electrolyte membranes challenging. Na-beta-alumina is also known to be sensitive to moisture, which can degrade its ionic conductivity.[13]
Experimental Protocols: A Closer Look at the Methodology
To ensure a thorough and objective comparison, it is crucial to understand the experimental conditions under which the performance data were obtained.
Synthesis Protocols
Na3SbS4 (Mechanochemical Synthesis): A common method for synthesizing tetragonal Na3SbS4 involves high-energy ball milling of stoichiometric amounts of sodium sulfide (Na2S), antimony sulfide (Sb2S3), and sulfur (S).[7][8]
-
Precursors: Na2S, Sb2S3, S (stoichiometric ratio).
-
Milling Equipment: High-energy planetary ball mill with zirconia vials and balls.
-
Milling Parameters: Milling times can range from 5 to 20 hours at rotational speeds of around 500 rpm.[7]
-
Post-treatment: The resulting powder is often annealed under vacuum or an inert atmosphere at temperatures between 150°C and 350°C to improve crystallinity and ionic conductivity.[7]
Na-beta-alumina (Solid-State Reaction): The conventional synthesis of Na-beta-alumina involves a high-temperature solid-state reaction.
-
Precursors: A mixture of aluminum oxide (Al2O3), sodium carbonate (Na2CO3), and a stabilizer such as lithium oxide (Li2O) or magnesium oxide (MgO).[17]
-
Mixing: The precursor powders are intimately mixed, often through ball milling.
-
Calcination: The mixture is calcined at temperatures around 1250°C to form the β- and β''-alumina phases.
-
Sintering: The calcined powder is pressed into pellets and sintered at high temperatures, typically above 1580°C, to achieve high density.
Characterization Techniques
Ionic Conductivity: Ionic conductivity is typically measured using AC impedance spectroscopy .
-
Cell Setup: A pellet of the solid electrolyte is sandwiched between two ion-blocking electrodes (e.g., gold or platinum).
-
Instrumentation: An impedance analyzer is used to apply a small AC voltage over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: The bulk ionic resistance is extracted from the Nyquist plot, and the ionic conductivity is calculated using the sample's dimensions.
Electrochemical Stability Window: The electrochemical stability window is determined by cyclic voltammetry (CV) .
-
Cell Setup: A three-electrode cell is typically used, with the solid electrolyte as the separator, sodium metal as the reference and counter electrodes, and an inert working electrode (e.g., stainless steel or platinum).
-
Measurement Parameters: The potential of the working electrode is swept at a slow scan rate (e.g., 0.1-1 mV/s) to anodic and cathodic limits, and the current response is measured. The onset of significant oxidation or reduction current defines the stability window.
Interfacial Stability with Sodium Metal: The stability against sodium metal is evaluated by cycling a symmetric cell .
-
Cell Setup: A pellet of the solid electrolyte is placed between two sodium metal electrodes (Na/electrolyte/Na).
-
Cycling Protocol: The cell is cycled galvanostatically at a constant current density (e.g., 0.1 mA/cm²), with the polarity reversed at regular intervals.
-
Analysis: The voltage profile over time is monitored. A stable interface is indicated by a low and stable overpotential. Post-mortem analysis using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) can be used to examine the interface for signs of degradation or SEI formation.
Visualizing the Structures and Processes
To better understand the materials and their application, the following diagrams, generated using the DOT language, illustrate their crystal structures and a typical workflow for solid-state battery assembly.
Conclusion: A Tale of Two Electrolytes
The choice between Na3SbS4 and Na-beta-alumina for solid-state sodium-ion batteries is not straightforward and depends heavily on the specific application and performance requirements.
Na3SbS4 emerges as a highly promising candidate for room-temperature SSSBs due to its exceptional ionic conductivity and processability. Its lower synthesis temperatures and amenability to cold pressing offer a pathway to more cost-effective manufacturing. However, its inherent reactivity with sodium metal necessitates sophisticated interfacial engineering to ensure long-term cycling stability.
Na-beta-alumina , on the other hand, stands as a proven and reliable material, particularly for high-temperature applications. Its excellent chemical stability against sodium metal is a significant asset. The primary hurdles for its widespread adoption in room-temperature applications are the high energy input required for its synthesis and its brittle nature, which complicates the fabrication of thin and robust electrolyte layers.
Future research will likely focus on addressing the weaknesses of each material. For Na3SbS4, developing stable and conductive artificial SEI layers will be crucial. For Na-beta-alumina, efforts to reduce its synthesis temperature and improve its mechanical properties are paramount. Ultimately, the ideal solid electrolyte may lie in a composite material that leverages the high conductivity of sulfides with the stability of oxides, or through the discovery of entirely new material classes. This comparative guide serves as a foundational resource for researchers navigating the exciting and challenging landscape of solid-state battery development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. High-performance all-solid-state electrolyte for sodium batteries enabled by the interaction between the anion in salt and Na3SbS4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reinvestigation of Na5GdSi4O12: A Potentially Better Solid Electrolyte than Sodium β Alumina for Solid-State Sodium Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Na–βʺ-Al2O3 Solid Electrolytes by Solid-state Reaction Method - Honghe Chemical Honghe Chemical [honghechem.com]
- 5. Modulating the cathode interface in sodium-beta alumina-based semi-solid-state sodium cells using liquid-organic electrolytes - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D3SE01258A [pubs.rsc.org]
- 6. energy.gov [energy.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Item - Additive manufacture of sodium beta alumina solid state battery electrolyte - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
- 14. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A … [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Navigating the Mechanical Landscape of Solid-State Battery Separators: A Comparative Guide to Na₃SbS₄
For researchers, scientists, and professionals in drug development venturing into advanced energy storage, the mechanical integrity of solid-state battery components is as critical as their electrochemical performance. This guide provides a comparative assessment of the mechanical properties of the promising sodium superionic conductor, Na₃SbS₄, against other leading solid electrolyte materials. The data presented herein is supported by computational studies and available experimental evidence, offering a foundation for material selection and device design.
The quest for safer, more energy-dense batteries has propelled solid-state electrolytes to the forefront of materials research. Among these, the sulfide-based conductor Na₃SbS₄ has garnered significant attention for its high ionic conductivity. However, to ensure the longevity and safety of a solid-state battery, the separator must withstand the mechanical stresses of manufacturing and repeated charge-discharge cycles. This includes resisting dendrite penetration and accommodating volume changes in the electrodes.
Comparative Analysis of Mechanical Properties
To provide a clear and objective comparison, the following table summarizes key mechanical properties of Na₃SbS₄ alongside two other prominent classes of solid electrolytes: the garnet-type oxide Li₇La₃Zr₂O₁₂ (LLZTO) and sulfide-based glass-ceramics. The data for Na₃SbS₄ is primarily derived from first-principles calculations due to a scarcity of experimental reports on its intrinsic mechanical properties.
| Property | Na₃SbS₄ (calculated) | W-substituted Na₂.₈₇₅Sb₀.₈₇₅W₀.₁₂₅S₄ (calculated)[1] | PEO/NaTFSI/Na₃SbS₄ Composite (experimental)[2] | Li₇La₃Zr₂O₁₂ (LLZTO) (experimental) | Sulfide (B99878) Glass-Ceramics (e.g., Li₂S-P₂S₅) (experimental) |
| Young's Modulus (E) | 27.8 GPa[1] | 26.0 GPa[1] | 47.8 MPa[2] | ~150 GPa | 18-25 GPa |
| Bulk Modulus (B) | 24.5 GPa[1] | 23.3 GPa[1] | - | ~103 GPa | - |
| Shear Modulus (G) | 10.7 GPa[1] | 10.0 GPa[1] | - | ~60 GPa | - |
| Poisson's Ratio (ν) | 0.30[1] | 0.30[1] | - | ~0.25 | - |
| Pugh's Ratio (B/G) | 2.29[1] | 2.33[1] | - | ~1.7 | >1.75 (ductile) |
| Fracture Toughness (K_IC) | - | - | - | ~1.0 MPa·m¹/² | - |
| Ionic Conductivity (σ) | ~1 mS/cm | >1 mS/cm | ~1.3 x 10⁻⁴ S/cm (at 45°C)[2] | ~1 mS/cm | 10⁻³ - 10⁻² S/cm |
Note: The calculated values for Na₃SbS₄ and its tungsten-substituted variant provide valuable theoretical benchmarks. The experimental value for the PEO composite highlights the significant impact of polymer inclusion on mechanical properties.
From the data, it is evident that the calculated Young's modulus of pure Na₃SbS₄ is comparable to that of sulfide glass-ceramics, suggesting a degree of mechanical softness. This is a desirable trait for facilitating good interfacial contact with electrodes during cell assembly. However, it is significantly lower than that of the rigid ceramic LLZTO. The Pugh's ratio (B/G) for Na₃SbS₄, being greater than 1.75, suggests a more ductile nature compared to the more brittle LLZTO. The introduction of tungsten as a substituent in Na₃SbS₄ appears to slightly decrease the elastic moduli, potentially enhancing its formability.[1]
The experimental Young's modulus of the PEO/NaTFSI/Na₃SbS₄ composite is markedly lower, which is expected due to the presence of the flexible polymer matrix.[2] This highlights a common strategy to improve the mechanical processability of solid electrolytes, albeit often at the cost of reduced ionic conductivity.
Experimental Protocols for Mechanical Characterization
Accurate assessment of mechanical properties is paramount. The following are detailed methodologies for key experiments cited in the literature for solid electrolyte materials.
Nanoindentation
Nanoindentation is a powerful technique for determining the hardness and elastic modulus of materials at the micro and nano-scale.
-
Sample Preparation: A dense pellet of the solid electrolyte is prepared, typically by cold pressing followed by sintering to minimize porosity. The surface of the pellet must be polished to a mirror finish to ensure accurate measurements. For air-sensitive materials like sulfides, the entire preparation and testing procedure should be conducted in an inert atmosphere (e.g., an argon-filled glovebox).
-
Instrumentation: A nanoindenter system equipped with a Berkovich or similar diamond indenter tip is used.
-
Procedure:
-
The prepared sample is mounted on the nanoindenter stage.
-
The indenter tip is brought into contact with the sample surface.
-
A predefined load-displacement program is executed. This typically involves a loading segment, a holding period at maximum load, and an unloading segment.
-
The load and displacement are continuously recorded throughout the test.
-
-
Data Analysis: The elastic modulus and hardness are calculated from the unloading portion of the load-displacement curve using the Oliver-Pharr method.
Three-Point Bending Test
The three-point bending test is commonly used to determine the flexural strength (modulus of rupture) and flexural modulus of brittle materials.
-
Sample Preparation: A rectangular bar-shaped specimen of the solid electrolyte with specific dimensions is prepared. The surfaces should be smooth and free of defects.
-
Instrumentation: A universal testing machine equipped with a three-point bending fixture is used. The fixture consists of two support pins and one loading pin.
-
Procedure:
-
The specimen is placed on the two support pins.
-
The loading pin applies a force to the center of the specimen at a constant displacement rate until fracture occurs.
-
The load and displacement are recorded throughout the test.
-
-
Data Analysis: The flexural strength and modulus are calculated from the load-displacement data and the specimen's geometry.
Tensile Testing of Separator Membranes
For flexible solid electrolyte membranes, tensile testing is crucial to evaluate their strength and elongation at break.
-
Sample Preparation: A thin, freestanding membrane of the solid electrolyte composite is prepared, often by solution casting or hot pressing. The membrane is cut into a dumbbell or rectangular shape with defined gauge length and width.
-
Instrumentation: A universal testing machine with grips suitable for thin films is used. Pneumatic grips are often preferred to ensure a secure hold without damaging the sample.
-
Procedure:
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied at a constant strain rate until the specimen fractures.
-
The load and elongation are recorded throughout the test.
-
-
Data Analysis: The tensile strength, Young's modulus (from the initial linear region of the stress-strain curve), and elongation at break are determined from the resulting data.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and mechanical testing.
References
A Comparative Guide to Operando Raman Spectroscopy for Na-Ion Battery Interfaces
The development of high-performance, safe, and cost-effective all-solid-state sodium-ion batteries (ASSSBs) is a critical goal in energy storage research. A key component in these systems is the solid electrolyte, with sodium thioantimonate (Na3SbS4) emerging as a promising candidate due to its high ionic conductivity and stability in dry air.[1] However, the performance and longevity of ASSSBs are critically dependent on the chemical and electrochemical stability of the interface between the solid electrolyte and the electrodes, particularly the highly reactive sodium metal anode.[2] Understanding the dynamic processes at these buried interfaces during battery operation is paramount.
Operando Raman spectroscopy has become an indispensable tool for probing the structural and chemical evolution of battery materials in real-time. This guide provides a comparative overview of operando Raman spectroscopy against other advanced characterization techniques for studying the Na3SbS4 interface, supported by experimental data and detailed protocols.
Comparison of Interfacial Characterization Techniques
While several techniques can probe battery interfaces, they offer different insights and come with distinct advantages and limitations. Operando Raman spectroscopy provides unique molecular-level information that is often complementary to data from other methods. The primary challenge at the Na/Na3SbS4 interface is the electrochemical reduction of the SbS4³⁻ anion, leading to the formation of a resistive solid electrolyte interphase (SEI) that can impede ion transport and degrade battery performance.[3]
| Technique | Information Probed | Key Findings at Na3SbS4 Interface | Strengths | Limitations |
| Operando Raman Spectroscopy | Vibrational modes (chemical bonds, crystal structure). | Direct observation of Na3SbS4 decomposition into species like SbS3³⁻, the Sb2S7⁴⁻ dimer, amorphous Na2S, and metallic NaSb phases during electrochemical cycling.[1][3] | High chemical sensitivity, non-destructive, can identify both crystalline and amorphous phases, suitable for in-situ/operando analysis. | Potential for laser-induced sample heating/damage, limited penetration depth, can be affected by fluorescence. |
| Synchrotron X-ray Diffraction (SXRD) | Long-range crystal structure. | Spatially resolved identification of crystalline decomposition products (e.g., NaH, Na2O) in post-operando depth profiling, especially when protective layers are used.[4][5] | Provides bulk structural information, powerful for identifying crystalline phases and their spatial distribution. | Insensitive to amorphous or poorly crystalline materials, which are common in SEI layers. Requires large-scale synchrotron facilities. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. | Typically used post-mortem to identify elements and their oxidation states (e.g., reduced Sb, different sulfur species) within the top few nanometers of the interface. | High surface sensitivity, provides detailed chemical state information. | Requires ultra-high vacuum, making true operando analysis difficult. Probing depth is very limited. |
| ²³Na Nuclear Magnetic Resonance (NMR) | Local chemical environment of sodium atoms. | Can distinguish between sodium in the electrolyte, sodium metal, and quasi-metallic sodium species formed during cycling in full cells.[6] | Element-specific, provides insights into Na speciation and mobility. | Lower spatial resolution compared to optical techniques, can be complex to set up for operando measurements. |
Experimental Protocol: Operando Raman Spectroscopy
This section details a typical protocol for conducting an operando Raman spectroscopy experiment on a Na/Na3SbS4/Na symmetric cell.
1. Materials and Electrolyte Preparation:
-
Synthesize tetragonal Na3SbS4 (t-NSS) powder via a mechanochemical or solid-state reaction method.[7][8] For instance, heating Na3SbS4·9H2O under vacuum at 150°C.[2]
-
Verify the phase purity of the synthesized powder using X-ray diffraction and baseline Raman spectroscopy.
2. Operando Cell Assembly:
-
All assembly must be performed in an argon-filled glovebox to prevent contamination from air and moisture.
-
Press the t-NSS powder into a dense pellet (e.g., 10 mm diameter, ~1 mm thickness).
-
Construct a specialized operando cell, such as a modified coin cell or a custom-built Swagelok-type cell, featuring an optically transparent window (e.g., quartz or sapphire).
-
Place the t-NSS pellet inside the cell.
-
Place polished sodium metal discs on either side of the electrolyte pellet to serve as the working and counter electrodes.
-
Ensure intimate physical contact between the electrodes and the electrolyte. The optical window must be positioned to allow the Raman laser to focus directly on the Na metal/Na3SbS4 interface.
3. Spectrometer and Electrochemical Setup:
-
Mount the sealed operando cell onto the stage of a Raman microscope.
-
Connect the cell electrodes to a potentiostat/galvanostat for electrochemical control.
-
Select a laser with an appropriate wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence from the sample.
-
Use a low laser power (e.g., < 1 mW) at the sample to avoid laser-induced degradation of the interface.
-
Utilize a long working-distance microscope objective (e.g., 50x) to focus the laser through the optical window onto the interface.
-
Configure the spectrometer for time-series acquisition, with each spectrum's acquisition time ranging from seconds to minutes, depending on the signal intensity.
4. Data Acquisition and Analysis:
-
Initiate a galvanostatic cycling program (e.g., applying a constant current density to plate and strip sodium).
-
Simultaneously begin the time-series acquisition of Raman spectra.
-
Record the cell's voltage profile concurrently with the spectral data.
-
After the experiment, process the collected spectra by removing the background and cosmic rays.
-
Correlate changes in the Raman spectra (e.g., the appearance of new peaks for Na2S or NaSb, or the decrease in intensity of the main SbS4³⁻ peak) with features in the electrochemical data (e.g., voltage plateaus) to elucidate the degradation mechanisms.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reactions at the battery interface.
Caption: Workflow for operando Raman spectroscopy of battery interfaces.
Caption: Degradation pathways at the Na/Na3SbS4 interface.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Degradation at the Na3SbS4/Anode Interface in an Operating All-Solid-State Sodium Battery – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 4. ceder.berkeley.edu [ceder.berkeley.edu]
- 5. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 6. Operando visualisation of battery chemistry in a sodium-ion battery by 23Na magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Characterization of Na3SbS4 Solid Electrolytes via Mechanochemical and Sintered Solid-State Reactions: A Comparative Study [dspace.mit.edu]
Unlocking Sodium Ion Mobility: A Comparative Guide to Computational Modeling of Na3SbS4
For researchers, scientists, and professionals in battery technology and materials science, this guide provides an in-depth comparison of computational models for sodium ion diffusion in the promising solid-state electrolyte, Sodium Antimony Thiostannate (Na3SbS4). We delve into the performance of Na3SbS4, compare it with alternative materials, and provide the underlying experimental and computational data.
Sodium-ion batteries are emerging as a cost-effective and earth-abundant alternative to their lithium-ion counterparts, particularly for large-scale energy storage.[1] At the heart of these next-generation batteries lies the solid electrolyte, a critical component that dictates safety and performance. Na3SbS4 has garnered significant attention as a superionic conductor with high sodium-ion conductivity.[1][2] Computational modeling, particularly Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD), has become an indispensable tool for understanding and optimizing ion diffusion in this class of materials.[2][3][4][5]
This guide will compare the two primary crystalline phases of Na3SbS4—tetragonal and cubic—and explore the impact of doping on its conductivity. We will also benchmark Na3SbS4 against other sodium-ion conductors, providing a clear picture of its potential.
Performance Comparison: Na3SbS4 and Alternatives
The ionic conductivity of Na3SbS4 is highly dependent on its crystal structure, with the cubic phase generally exhibiting higher conductivity than the tetragonal phase.[3][6] Doping with elements such as Tungsten (W), Molybdenum (Mo), Selenium (Se), and Chlorine (Cl) has been shown to significantly enhance ionic conductivity by creating sodium vacancies and stabilizing the more conductive cubic phase.[4][5][7][8][9]
| Material | Phase | Ionic Conductivity (S/cm) at Room Temperature | Activation Energy (eV) | Computational Method |
| Na3SbS4 | Tetragonal | 1.77 x 10⁻³ - 3.1 x 10⁻⁴ | 0.21 - 0.25 | DFT, AIMD |
| Na3SbS4 | Cubic | 2.8 x 10⁻³ | 0.06 | DFT, AIMD |
| W-doped Na3SbS4 (Na2.88Sb0.88W0.12S4) | Cubic | 3.2 x 10⁻² - 4.28 x 10⁻³ | 0.10 - 0.11 | DFT-MD |
| Mo-doped Na3SbS4 | Cubic | (Predicted lower than W-doped) | (Predicted higher than W-doped) | DFT-MD |
| Se-doped Na3SbS4 (Na3SbS3Se) | Tetragonal | 3.75 x 10⁻⁴ | - | - |
| Cl-doped Na3SbS4 (Na2.95SbS3.95Cl0.05) | Tetragonal | 9.0 x 10⁻⁴ | - | - |
| Na3PS4 | Cubic | 2.0 x 10⁻⁴ | - | DFT, AIMD |
| Na3SbSe4 | Cubic | 8.5 x 10⁻⁴ | 0.20 - 0.26 | - |
Note: Experimental values can vary based on synthesis methods.[2]
Experimental and Computational Protocols
A synergistic approach combining experimental synthesis and characterization with computational modeling is crucial for advancing solid-state electrolytes.
Experimental Protocols
Synthesis:
-
Solid-State Reaction: Stoichiometric amounts of precursors (e.g., Na2S, Sb2S5) are mixed, pelletized, and annealed in a sealed, evacuated quartz tube.
-
Mechanochemical Ball Milling: High-energy ball milling of precursor materials can produce nanocrystalline powders of the desired phase.[2] This can be followed by sintering.
-
Solution-Based Synthesis: Precursors are dissolved in a suitable solvent (e.g., methanol, water), followed by precipitation and heat treatment.[8][10] This method offers good control over stoichiometry and morphology.
Characterization:
-
X-Ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the synthesized material.[1][3]
-
Electrochemical Impedance Spectroscopy (EIS): A key technique to measure the ionic conductivity of the electrolyte.[3][11] A pellet of the material is typically sandwiched between two blocking electrodes (e.g., gold, tantalum) and the impedance is measured over a range of frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the local environment of sodium ions and their diffusion dynamics.[12]
Computational Protocols
Density Functional Theory (DFT):
-
Software: Vienna Ab initio Simulation Package (VASP) is commonly used.[3]
-
Functionals: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a frequent choice for exchange-correlation energy.[3]
-
Energy Cutoff and k-point Mesh: These parameters are chosen to ensure convergence of the total energy. For example, a kinetic energy cutoff of 280 eV has been used.[3]
-
Nudged Elastic Band (NEB): This method is employed to calculate the energy barrier for ion migration between adjacent sites, providing the activation energy.[11]
Ab Initio Molecular Dynamics (AIMD):
-
Ensemble: Simulations are often performed in the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant.[3]
-
Supercell: A supercell of the crystal structure (e.g., 2x2x2) is used to minimize interactions between periodic images.[3]
-
Simulation Time and Time Step: Simulations are run for a sufficient duration (e.g., 70 ps) with a small time step (e.g., 2 fs) to accurately capture the ionic motion.[3]
-
Data Analysis: The mean squared displacement (MSD) of the sodium ions is calculated from the AIMD trajectory to determine the diffusion coefficient.[4]
Visualizing the Science
Graphviz diagrams help to visualize complex workflows and relationships in the study of ion diffusion.
References
- 1. Na3SbSe4−xSx as Sodium Superionic Conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ceder.berkeley.edu [ceder.berkeley.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying Amorphous vs. Crystalline Phases in Na₃SbS₄
For researchers, scientists, and drug development professionals, understanding the phase composition of sodium thioantimonate (Na₃SbS₄), a promising solid-state electrolyte, is critical for optimizing its performance in all-solid-state sodium-ion batteries. The ratio of crystalline to amorphous phases directly influences ionic conductivity, stability, and overall device efficacy. This guide provides a comprehensive comparison of key analytical techniques used to quantify these phases, supported by experimental data and detailed protocols.
The synthesis of Na₃SbS₄, whether through solid-state reaction, mechanochemical ball milling, or solution-based methods, often results in a mixture of crystalline polymorphs (tetragonal and cubic) and amorphous content.[1][2][3] Accurately quantifying these phases is paramount for establishing structure-property relationships and ensuring reproducible material performance.
Comparative Analysis of Quantification Techniques
Several analytical methods are employed to distinguish and quantify amorphous and crystalline phases in Na₃SbS₄ and related sulfide (B99878) solid electrolytes. The most prominent techniques include X-ray Diffraction (XRD) with Rietveld refinement, Raman Spectroscopy, Pair Distribution Function (PDF) analysis, and Solid-State Nuclear Magnetic Resonance (ssNMR). Each method offers unique advantages and limitations in terms of quantification accuracy, sensitivity to local structure, and experimental complexity.
X-ray Diffraction (XRD) with Rietveld Refinement
XRD is the most widely used technique for phase identification and quantification in crystalline materials. By analyzing the diffraction pattern, the presence of different crystalline phases can be identified based on their unique Bragg reflections. The Rietveld refinement method allows for the quantitative phase analysis (QPA) of multiphase mixtures by fitting the entire experimental diffraction pattern with calculated profiles based on the crystal structures of the constituent phases.
Quantitative Data from Rietveld Refinement:
| Sample Description | Tetragonal Na₃SbS₄ (%) | Cubic NaSbS₂ (%) | Reference |
| Na₃SbS₄ after 20h of ball milling | 80.6 | 19.4 | [1] |
Experimental Protocol: Rietveld Refinement of Na₃SbS₄
-
Sample Preparation: The Na₃SbS₄ powder is typically sealed in an airtight sample holder with a low-background window (e.g., Kapton or Mylar film) inside an argon-filled glovebox to prevent atmospheric degradation.
-
Data Collection:
-
Rietveld Refinement:
-
Software: Specialized software such as FULLPROF, GSAS-II, or TOPAS is used for the refinement.[1]
-
Procedure: The refinement process involves fitting the experimental XRD pattern by adjusting various parameters, including lattice parameters, atomic positions, site occupancies, and peak profile functions for each crystalline phase. The weight fraction of each phase is determined from the refined scale factors.
-
Caption: Workflow for quantitative phase analysis of Na₃SbS₄ using XRD and Rietveld refinement.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that probes the local atomic environment and can be used to differentiate between crystalline and amorphous phases. The Raman spectrum of a crystalline material typically consists of sharp, well-defined peaks corresponding to specific phonon modes, while an amorphous material exhibits broad, overlapping bands due to the lack of long-range order.
Experimental Protocol: Raman Spectroscopy of Na₃SbS₄
-
Sample Preparation: A small amount of the Na₃SbS₄ powder is placed on a glass slide. Due to the material's sensitivity to air and moisture, measurements are often performed in a sealed, inert atmosphere.
-
Data Collection:
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 514.5 nm or 532 nm) is used.[3]
-
Parameters: The laser power is kept low to avoid sample degradation. Spectra are typically collected over a range of 100-600 cm⁻¹.
-
-
Data Analysis: The positions, widths, and relative intensities of the Raman peaks are analyzed. The characteristic stretching and bending modes of the [SbS₄]³⁻ tetrahedra are used for phase identification. A higher degree of crystallinity is associated with sharper and more intense Raman peaks.
Caption: Experimental workflow for phase analysis of Na₃SbS₄ using Raman spectroscopy.
Pair Distribution Function (PDF) Analysis
Pair Distribution Function (PDF) analysis is a powerful technique for studying the local structure of materials, including amorphous and nanocrystalline phases. It is derived from the total X-ray or neutron scattering data, which includes both Bragg and diffuse scattering. The PDF provides a histogram of interatomic distances, offering insights into short-range order where long-range periodicity is absent.
Experimental Protocol: PDF Analysis (General for Sulfide Glasses)
-
Data Collection: High-energy X-rays from a synchrotron source or neutrons are used to obtain scattering data to a high momentum transfer (Q). The sample is typically loaded into a capillary under an inert atmosphere.
-
Data Processing: The raw scattering data is corrected for background, container scattering, and other experimental effects.
-
Fourier Transform: The corrected total scattering structure factor, S(Q), is Fourier transformed to obtain the pair distribution function, G(r).
-
Modeling: The experimental PDF is modeled using known crystal structures for the crystalline phases and theoretical models or reverse Monte Carlo simulations for the amorphous component to quantify their respective fractions.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Solid-state NMR is a sensitive probe of the local chemical environment of specific nuclei. For Na₃SbS₄, ²³Na and ¹²¹Sb ssNMR can be employed to distinguish between different sodium and antimony environments in crystalline and amorphous phases. The chemical shifts and line shapes in ssNMR spectra are highly sensitive to the local structure, making it a valuable tool for phase identification and, in some cases, quantification.
For instance, in the related Na₃PS₄ system, ssNMR has been used to suggest the presence of amorphous fractions that impact ionic conductivity.[5]
Experimental Protocol: Solid-State NMR of Na₃SbS₄
-
Sample Preparation: The Na₃SbS₄ powder is packed into a zirconia rotor inside an inert atmosphere glovebox.
-
Data Collection:
-
Instrument: A high-field solid-state NMR spectrometer is used.
-
Techniques: Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.
-
-
Data Analysis: The spectra are analyzed to identify different resonances corresponding to distinct local environments. The relative areas of these resonances can be used to quantify the proportions of the different phases, assuming proper calibration and consideration of relaxation effects.
Comparison of Alternatives
| Technique | Principle | Advantages | Disadvantages |
| XRD with Rietveld Refinement | Bragg's law and crystal structure models | Well-established, provides quantitative phase composition of crystalline phases. | Limited to crystalline materials; amorphous content is indirectly estimated. |
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations | Sensitive to local structure, can distinguish between polymorphs and amorphous phases, non-destructive. | Quantification can be challenging; fluorescence can interfere with measurements. |
| Pair Distribution Function (PDF) | Total scattering (Bragg + diffuse) | Provides detailed information on local and short-range order, ideal for amorphous and nanocrystalline materials. | Requires high-energy X-rays or neutrons; data analysis can be complex. |
| Solid-State NMR | Nuclear spin transitions in a magnetic field | Highly sensitive to the local chemical environment, can probe specific elements, can be quantitative. | Lower sensitivity compared to other techniques, requires specialized equipment and expertise. |
Conclusion
The quantification of amorphous versus crystalline phases in Na₃SbS₄ is crucial for understanding and optimizing its properties as a solid-state electrolyte. While X-ray diffraction with Rietveld refinement stands out as the most common and direct method for quantifying crystalline phases, a multi-technique approach is often necessary for a complete picture, especially when significant amorphous content is present. Raman spectroscopy provides valuable complementary information on local structure and phase identity. For a detailed understanding of the amorphous phase itself, Pair Distribution Function analysis and Solid-State NMR are indispensable tools, offering insights into the short-range order that governs ionic transport. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the level of detail required in the phase analysis.
References
Unlocking Higher Sodium-Ion Mobility: A Comparative Guide to Tetragonal and Cubic Na₃SbS₄ Solid Electrolytes
A detailed comparison of the tetragonal and cubic phases of sodium thioantimonate (Na₃SbS₄) reveals that the cubic polymorph consistently demonstrates superior ionic conductivity, a critical factor for the advancement of all-solid-state sodium-ion batteries. While both structures facilitate fast sodium-ion transport, the cubic phase's higher symmetry and larger diffusion channels contribute to its enhanced performance.
Recent research has intensified the focus on Na₃SbS₄ as a promising solid electrolyte material due to its high ionic conductivity, good electrochemical stability, and the natural abundance of sodium. This guide provides a comprehensive comparison of the ionic conductivity of the two primary crystal structures of Na₃SbS₄—tetragonal and cubic—supported by experimental data and detailed methodologies.
Performance Comparison: Ionic Conductivity and Activation Energy
Experimental and theoretical studies have consistently shown that cubic Na₃SbS₄ possesses a higher ionic conductivity than its tetragonal counterpart, although both are considered superionic conductors.[1][2][3][4][5] The cubic phase is typically a high-temperature phase of the tetragonal structure, with a reversible phase transition occurring at elevated temperatures.[1]
| Crystal Phase | Ionic Conductivity (mS/cm) at Room Temperature | Activation Energy (eV) | Synthesis Method |
| Cubic (c-Na₃SbS₄) | 2.8[1] | Not explicitly stated in the provided results | High-Energy Ball Milling (HBM)[1] |
| Tetragonal (t-Na₃SbS₄) | 1.77[1] | 0.216 - 0.3[6][7] | Solid-State Reaction, Low-Energy Ball Milling (LBM)[1][6][7] |
| Multiphase (Tetragonal + Cubic) | 3.1[8] | Not explicitly stated in the provided results | Liquid-phase reaction followed by ball milling[8] |
Note: The ionic conductivity values can vary depending on the synthesis method, processing conditions (e.g., milling time, pressure), and measurement techniques.[6][7][9] For instance, the ionic conductivity of tetragonal Na₃SbS₄ has been shown to increase with longer milling times.[1]
Structural Influence on Ion Transport
The difference in ionic conductivity between the two phases can be attributed to their distinct crystal structures. The cubic phase offers more isotropic and smoother diffusion pathways for sodium ions compared to the tetragonal phase.[8] This structural advantage facilitates easier and faster ion hopping, resulting in higher overall conductivity.
Figure 1. This diagram illustrates the relationship between different synthesis methods, the resulting crystal phases of Na₃SbS₄, and their corresponding ionic conductivities.
Experimental Protocols
The synthesis and characterization of tetragonal and cubic Na₃SbS₄ involve specific and controlled experimental procedures.
Synthesis of Tetragonal Na₃SbS₄ (Solid-State Reaction)
-
Starting Materials: Stoichiometric amounts of sodium (Na) granules, antimony (Sb) powder, and sulfur (S) powder are used.[1]
-
Mixing: The reactants are weighed and mixed inside an argon-filled glovebox to prevent oxidation and moisture contamination.
-
Sealing: The mixture is loaded into a glassy carbon crucible, which is then sealed in a quartz tube under vacuum.
-
Heating Profile: The sealed tube is heated in a furnace. A typical procedure involves ramping the temperature to a specific setpoint and holding it for a designated period to ensure a complete reaction.
-
Cooling and Grinding: After the reaction, the furnace is cooled down to room temperature. The resulting product is then ground into a fine powder.
Synthesis of Cubic Na₃SbS₄ (High-Energy Ball Milling)
-
Precursor: Tetragonal Na₃SbS₄ synthesized via the solid-state reaction is used as the precursor material.
-
Ball Milling: The tetragonal powder is loaded into a milling jar with milling balls (e.g., zirconia) inside an argon-filled glovebox.
-
Milling Parameters: High-energy ball milling is performed at a specific rotation speed and for a set duration. These parameters are crucial for inducing the phase transition from tetragonal to cubic.[1]
-
Product Collection: After milling, the resulting cubic Na₃SbS₄ powder is collected inside the glovebox.
Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy)
-
Pellet Preparation: The synthesized Na₃SbS₄ powder is pressed into a dense pellet using a hydraulic press. The pressure applied during pelletization can influence the measured conductivity.[9]
-
Electrode Application: Ion-blocking electrodes (e.g., gold, carbon) are typically sputtered or painted onto both faces of the pellet to ensure good electrical contact.
-
Cell Assembly: The pellet with electrodes is assembled into a measurement cell, often a coin cell, under an inert atmosphere.[10]
-
Impedance Measurement: Electrochemical Impedance Spectroscopy (EIS) is performed over a wide frequency range at a specific temperature (e.g., room temperature).[11][12][13]
-
Data Analysis: The ionic conductivity (σ) is calculated from the bulk resistance (R) obtained from the Nyquist plot of the impedance data, using the formula σ = L / (R * A), where L is the thickness and A is the area of the pellet.
Figure 2. This workflow diagram outlines the key steps for the synthesis of both tetragonal and cubic Na₃SbS₄, followed by the process of measuring their ionic conductivity.
Conclusion
The choice between tetragonal and cubic Na₃SbS₄ for solid-state battery applications hinges on the desired ionic conductivity. The cubic phase, with its superior ion transport properties, presents a more attractive option for high-performance devices. However, the synthesis of phase-pure cubic Na₃SbS₄ at room temperature can be challenging due to its high-temperature stability.[3][4][5] Therefore, methods like high-energy ball milling or the creation of multiphase materials containing a significant cubic fraction are promising strategies to harness the high ionic conductivity of this polymorph. Further research into stabilizing the cubic phase at room temperature and optimizing synthesis processes will be crucial for the practical implementation of Na₃SbS₄-based solid electrolytes in next-generation sodium-ion batteries.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cubic Na3SbS4 solid electrolyte with enhanced ion transport for all-solid-state sodium-ion batteries [inis.iaea.org]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. reposiTUm: Synthesis of cubic Na3SbS4 solid electrolyte with enhanced ion transport for all-solid-state sodium-ion batteries [repositum.tuwien.at]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Ionic conductivity measurements of solid state electrolytes with coin cells enabled by dry-pressed holey graphene current collectors [frontiersin.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Reassessing the bulk ionic conductivity of solid-state electrolytes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Sodium Thioantimonate: A Guide for Laboratory Professionals
The safe and responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Sodium thioantimonate (also known as Schlippe's salt), classified as harmful if swallowed or inhaled and toxic to aquatic life with long-lasting effects, requires specific procedures for its disposal to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. Adherence to these safety measures is paramount to prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles. | Protects eyes from splashes and dust. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A respirator with a P2 filter is recommended if dust is generated.[1] | Protects against inhalation of harmful dust. |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous heavy metal waste.[3] Under no circumstances should it be disposed of down the drain, as it is toxic to aquatic organisms.[1][4]
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, gloves).
-
Do not mix this compound waste with other chemical waste streams, particularly acidic waste. Contact with acids can liberate highly toxic hydrogen sulfide (B99878) gas.[5]
-
-
Container Selection:
-
Use a robust, leak-proof container with a secure screw-cap.[6]
-
The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, dangerous for the environment).[1]
-
Include the date when the first waste was added to the container.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into the designated waste container using a spatula or scoop. Avoid generating dust.[1] If any dust is created, gently wipe the area with a damp paper towel and place it in the waste container.
-
Contaminated Materials: Place all contaminated disposable items, such as gloves, weighing paper, and paper towels, into the same designated hazardous waste container.[6]
-
Aqueous Solutions: For solutions containing this compound, pour them carefully into a designated liquid waste container. Do not overfill the container.
-
-
Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials, especially acids.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Once the container is full or has been in storage for a designated period (often 90 days, but check local regulations), arrange for its collection by a licensed hazardous waste disposal service.[6]
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form, listing all contents of the container.[6]
-
Waste material must be disposed of in accordance with all applicable national and local regulations.[1]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | H3Na3S4Sb | CID 13751471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Sodium thioantimoniate - Wikipedia [en.wikipedia.org]
- 6. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
